molecular formula C14H23N3OS B1663083 Xanomeline CAS No. 131986-45-3

Xanomeline

Katalognummer: B1663083
CAS-Nummer: 131986-45-3
Molekulargewicht: 281.42 g/mol
InChI-Schlüssel: JOLJIIDDOBNFHW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Xanomeline is a member of thiadiazoles and a tetrahydropyridine. It has a role as a muscarinic agonist and a serotonergic agonist.
Schizophrenia is a complex disease involving a number of different neurotransmitters, including serotonin, dopamine, and acetylcholine. Positive symptoms (e.g. hallucinations, delusions) have traditionally been attributed to increased dopaminergic activity in mesolimbic pathways, whereas negative symptoms (e.g. apathy, anhedonia) and cognitive impairment have been attributed to decreased dopaminergic activity in mesocortical pathways. Positive symptoms of schizophrenia are more amenable to drug therapy, whereas negative symptoms and cognitive impairment have proven more difficult to treat. Advances in pre-clinical research and findings in clinical trials have led to a resurgence of interest in the cognition-enhancing potential of muscarinic agonists in schizophrenia, as it was discovered that M1 and M4 muscarinic acetylcholine receptors are highly expressed in brain regions that are implicated in cognition. this compound is a muscarinic agonist that was approved for the treatment of schizophrenia by the FDA in September 2024, becoming the first approved treatment for schizophrenia to target muscarinic receptors as opposed to dopamine receptors. It is approved as part of a combination product alongside [trospium], a muscarinic antagonist that acts primarily on peripheral muscarinic receptors in order to mitigate the risk and severity of peripheral cholinergic adverse effects.
This compound is a Cholinergic Muscarinic Agonist. The mechanism of action of this compound is as a Cholinergic Muscarinic Agonist, and Cytochrome P450 3A4 Inhibitor, and P-Glycoprotein Inhibitor.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 2 investigational indications.
a cholinergic agonist;  used in the treatment of Alzheimer's disease;  structure given in first source
See also: this compound Tartrate (active moiety of).

Eigenschaften

IUPAC Name

3-hexoxy-4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1,2,5-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3OS/c1-3-4-5-6-10-18-14-13(15-19-16-14)12-8-7-9-17(2)11-12/h8H,3-7,9-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOLJIIDDOBNFHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=NSN=C1C2=CCCN(C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60157286
Record name Xanomeline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60157286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131986-45-3
Record name Xanomeline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131986-45-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Xanomeline [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131986453
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Xanomeline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15357
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Xanomeline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60157286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Xanomeline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name XANOMELINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ORI6L73CJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Xanomeline in Schizophrenia

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The treatment of schizophrenia has been historically dominated by therapeutics targeting the dopaminergic system, primarily through D2 receptor antagonism. Xanomeline, in a co-formulation with trospium (B1681596) chloride (KarXT), represents a paradigm shift, offering a novel mechanism of action centered on the cholinergic system. This document provides an in-depth technical overview of this compound's mechanism, focusing on its molecular interactions, downstream signaling cascades, and its modulatory effects on neurotransmitter systems implicated in the pathophysiology of schizophrenia. We detail the experimental methodologies used to elucidate this mechanism and present key quantitative data from preclinical and clinical studies.

Introduction: A Novel Cholinergic Approach

For decades, the mainstay of schizophrenia treatment has been antipsychotics that block dopamine (B1211576) D2 receptors.[1] While effective for positive symptoms, these agents often have limited efficacy for negative and cognitive symptoms and are associated with significant side effects, including motor, metabolic, and hormonal disturbances.[1][2]

This compound emerges from a different therapeutic hypothesis, focusing on the muscarinic acetylcholine (B1216132) receptor (mAChR) system.[3] Evidence from postmortem, neuroimaging, and preclinical studies suggests that dysfunction in central cholinergic signaling, particularly involving the M1 and M4 receptor subtypes, contributes to the pathophysiology of schizophrenia.[4][5] this compound is a dual M1 and M4-preferring muscarinic receptor agonist that can cross the blood-brain barrier (BBB) to exert its effects in the central nervous system (CNS).[1][2] It is co-formulated with trospium chloride, a peripherally restricted muscarinic antagonist, to mitigate the cholinergic side effects that would otherwise be dose-limiting.[2][3] This combination, known as KarXT, selectively targets central M1/M4 receptors, offering a new approach to treating the full spectrum of schizophrenia symptoms.[1][6]

Pharmacodynamics of this compound

Receptor Binding and Functional Activity

This compound is a partial agonist with a preference for M1 and M4 muscarinic receptors.[4][5] However, it also demonstrates significant affinity for all five muscarinic receptor subtypes.[7][8] Its unique "functional selectivity" arises from its distinct downstream effects following receptor binding.[9]

Table 1: this compound Receptor Binding Affinities (Ki)

Receptor Subtype Reported Ki (nM) Reference
Muscarinic M1 42 - 158 [10]
Muscarinic M2 ~296 (wash-resistant) [8]
Muscarinic M4 High Affinity (Specific value not consistently reported) [11]
Serotonin 5-HT1A High Affinity (Agonist activity) [7]

| Serotonin 5-HT2C | High Affinity (Antagonist activity) |[7] |

Note: Ki values can vary based on experimental conditions, such as the cell line and radioligand used.

Experimental Protocol: Radioligand Competition Binding Assay

The binding affinity of a compound like this compound to muscarinic receptors is typically determined using a radioligand competition binding assay. The following is a representative protocol.

Objective: To determine the inhibitory constant (Ki) of this compound for a specific muscarinic receptor subtype (e.g., M1).

Materials:

  • Cell Membranes: Membranes from a cell line stably expressing the human M1 muscarinic receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: A high-affinity muscarinic antagonist radiolabeled with tritium, such as [³H]-N-methylscopolamine ([³H]-NMS).

  • Non-specific Agent: A high concentration of a non-labeled antagonist (e.g., 1 µM Atropine) to determine non-specific binding.

  • Test Compound: this compound, serially diluted.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Instrumentation: Scintillation counter, 96-well filter plates.

Methodology:

  • Preparation: Thaw cell membrane preparations on ice and resuspend in assay buffer to a final protein concentration of 5-20 µ g/well .

  • Assay Setup: In a 96-well plate, add assay buffer, the radioligand at a concentration near its dissociation constant (Kd), and varying concentrations of this compound. For total binding wells, no competing ligand is added. For non-specific binding wells, a saturating concentration of atropine (B194438) is added.

  • Incubation: Incubate the plate for 60-120 minutes at room temperature to allow the binding to reach equilibrium.

  • Termination: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Dry the filter plates, add scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of this compound that inhibits 50% of the specific binding (IC50) is determined by non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12][13][14]

Central Mechanism of Action in Schizophrenia

This compound's antipsychotic effects are mediated through the distinct and complementary roles of M1 and M4 receptor activation in key neural circuits.

M1 Receptor Activation: Targeting Cognitive and Negative Symptoms

The M1 receptor is a Gq-protein coupled receptor (GPCR) predominantly located postsynaptically on neurons in the cortex and hippocampus—regions critical for cognition.[15][16]

  • Signaling Pathway: Upon activation by this compound, the M1 receptor stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade leads to increased neuronal excitability and synaptic plasticity.[16][17] It is hypothesized that this mechanism may help ameliorate the cognitive and negative symptoms of schizophrenia.[3][18]

M1_Signaling_Pathway cluster_cytosol Cytosol This compound This compound M1R M1 Receptor This compound->M1R binds Gq Gq Protein M1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca triggers PKC Protein Kinase C (PKC) DAG->PKC activates Response Neuronal Excitability & Synaptic Plasticity Ca->Response PKC->Response

Caption: M1 Receptor Gq-coupled signaling cascade.
M4 Receptor Activation: Targeting Positive Symptoms

The M4 receptor is a Gi-protein coupled receptor found presynaptically on cholinergic neurons in the striatum, acting as an autoreceptor.[17][19] Its activation provides a "brake" on acetylcholine release.

  • Signaling Pathway: When this compound binds to presynaptic M4 receptors, the associated Gi protein inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[16][17] This reduction in cAMP decreases the activity of protein kinase A (PKA). The ultimate effect is a reduction in acetylcholine release into the synaptic cleft.[20] In the striatum, this cholinergic inhibition indirectly modulates dopamine, as acetylcholine can stimulate dopamine release. By reducing acetylcholine, M4 activation is thought to normalize striatal dopamine hyperactivity associated with the positive symptoms of schizophrenia.[6][19]

Caption: M4 Receptor Gi-coupled inhibitory signaling.
Experimental Protocol: Inositol Phosphate (B84403) (IP1) Accumulation Assay

To measure the functional activation of Gq-coupled receptors like M1, a common method is to quantify the accumulation of a stable downstream metabolite, inositol monophosphate (IP1).

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound at the M1 receptor.

Materials:

  • Cell Line: A cell line expressing the M1 receptor (e.g., CHO-hM1).

  • Assay Kit: A commercial HTRF® (Homogeneous Time-Resolved Fluorescence) IP-One assay kit.

  • Reagents: Lithium chloride (LiCl) to inhibit IP1 degradation.[21]

  • Instrumentation: HTRF-compatible microplate reader.

Methodology:

  • Cell Culture: Culture CHO-hM1 cells in 96- or 384-well plates until they reach confluence.

  • Stimulation: Remove the culture medium and add a stimulation buffer containing LiCl and varying concentrations of this compound. Incubate for a defined period (e.g., 60 minutes) at 37°C.[22]

  • Lysis and Detection: Add the HTRF detection reagents from the kit directly to the wells. These reagents typically include an anti-IP1 antibody labeled with a donor fluorophore (e.g., Europium cryptate) and an IP1 analog labeled with an acceptor fluorophore (e.g., d2).

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Measurement: During incubation, the antibody binds to either the cellular IP1 produced by the cells or the labeled IP1-d2 analog. When the donor and acceptor are in close proximity (i.e., the antibody binds the IP1-d2), a FRET signal is generated upon excitation. An increase in cellular IP1 from receptor activation competes with the IP1-d2, leading to a decrease in the HTRF signal.[23][24]

  • Data Analysis: The HTRF signal is read on a compatible plate reader. The data are normalized and plotted against the log concentration of this compound to generate a dose-response curve, from which the EC50 and Emax values can be calculated.[25]

In Vivo Neurotransmitter Modulation

Preclinical studies using in vivo microdialysis have demonstrated that this compound modulates dopamine and acetylcholine levels in brain regions relevant to schizophrenia.

  • Dopamine Modulation: this compound has been shown to increase extracellular dopamine levels in the medial prefrontal cortex (mPFC) and nucleus accumbens, but not in the striatum.[26] This regional selectivity is similar to that of atypical antipsychotics and is thought to contribute to both antipsychotic efficacy and a lower risk of extrapyramidal side effects.[26]

  • Acetylcholine Modulation: At higher doses, this compound also increases acetylcholine efflux in the mPFC and nucleus accumbens, an effect that can be blocked by an M1 receptor antagonist.[27]

Table 2: Summary of In Vivo Microdialysis Findings for this compound in Rats

Brain Region Neurotransmitter Effect (at effective dose) Reference
Medial Prefrontal Cortex Dopamine Increased [26][27]
Nucleus Accumbens Dopamine Increased [26][27]
Striatum Dopamine No change [26]
Medial Prefrontal Cortex Acetylcholine Increased [27]

| Nucleus Accumbens | Acetylcholine | Increased |[27] |

Experimental Protocol: In Vivo Microdialysis

Objective: To measure extracellular levels of dopamine in the mPFC of a freely moving rat following systemic administration of this compound.

Materials:

  • Animals: Adult male Sprague-Dawley rats.

  • Surgical Equipment: Stereotaxic apparatus, micro-drill, guide cannula.

  • Microdialysis Equipment: Microdialysis probes (e.g., 2-4 mm membrane length), syringe pump, fraction collector.

  • Analytical System: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).[28]

  • Reagents: Artificial cerebrospinal fluid (aCSF) for perfusion, this compound solution.

Methodology:

  • Surgery: Anesthetize the rat and place it in a stereotaxic frame. Surgically implant a guide cannula targeted to the mPFC. Allow the animal to recover for several days.

  • Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula into the mPFC.

  • Perfusion & Baseline: Begin perfusing the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min). Allow the system to stabilize and collect baseline dialysate samples every 20 minutes for at least 2 hours.

  • Drug Administration: Administer this compound (e.g., 10 mg/kg, s.c.).[27]

  • Sample Collection: Continue to collect dialysate fractions at regular intervals for several hours post-administration.

  • Analysis: Analyze the collected dialysate samples for dopamine content using HPLC-ED.

  • Data Analysis: Quantify the dopamine concentration in each sample. Express the results as a percentage change from the average baseline concentration for each animal.

The Role of Trospium and the KarXT Formulation

This compound monotherapy was historically limited by dose-dependent cholinergic side effects (e.g., nausea, vomiting, diaphoresis) mediated by peripheral muscarinic receptors. The KarXT formulation overcomes this by combining this compound with trospium chloride.

  • Trospium's Mechanism: Trospium is a muscarinic antagonist.[29][30] Crucially, it is a quaternary ammonium (B1175870) compound, which makes it highly hydrophilic and limits its ability to cross the BBB.[29][31]

  • Peripheral Blockade: Trospium acts as a competitive antagonist at muscarinic receptors in peripheral tissues (e.g., salivary glands, gastrointestinal tract) but does not interfere with this compound's agonist activity in the CNS.[1][2] This innovative approach allows for CNS-targeted muscarinic agonism at doses required for antipsychotic efficacy, while minimizing peripheral adverse events.[3]

KarXT_Concept cluster_Body Patient cluster_CNS cluster_Periphery CNS Central Nervous System (CNS) Periphery Peripheral Tissues Xano_CNS This compound (M1/M4 Agonist) Effect_CNS Therapeutic Effect Xano_CNS->Effect_CNS BBB Blood-Brain Barrier (BBB) Xano_P This compound Muscarinic_R Peripheral Muscarinic Receptors Xano_P->Muscarinic_R activates Trospium Trospium (Antagonist) Trospium->Muscarinic_R blocks SideEffects Side Effects Muscarinic_R->SideEffects KarXT KarXT (Oral Administration) KarXT->Xano_CNS KarXT->Xano_P KarXT->Trospium

References

An In-depth Technical Guide on the Core of Autophagy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Autophagy

Autophagy is a fundamental, evolutionarily conserved catabolic process in eukaryotic cells responsible for the degradation and recycling of cellular components.[1][2][3] This process involves the sequestration of cytoplasmic material, including long-lived proteins, protein aggregates, and damaged organelles, into double-membraned vesicles called autophagosomes.[1][4][5] These autophagosomes then fuse with lysosomes to form autolysosomes, where the encapsulated contents are broken down by lysosomal hydrolases.[1][4][6] The resulting macromolecules are released back into the cytoplasm to be reused for biosynthesis or energy production, thus playing a critical role in maintaining cellular homeostasis, particularly during periods of stress such as nutrient deprivation.[3][5]

There are three primary types of autophagy: macroautophagy, microautophagy, and chaperone-mediated autophagy (CMA).[1][2][6]

  • Macroautophagy , the most extensively studied form, involves the formation of the autophagosome to engulf and deliver cargo to the lysosome.[1][3]

  • Microautophagy entails the direct engulfment of cytoplasmic components by the lysosomal membrane.[1][6]

  • Chaperone-mediated autophagy (CMA) is a more selective process where chaperone proteins recognize specific cytosolic proteins and deliver them directly to the lysosome for translocation and degradation.[1][7]

Dysregulation of autophagy has been implicated in a wide array of human diseases, including neurodegenerative disorders, cancer, metabolic diseases, and infectious diseases, making it a significant target for therapeutic intervention.[2][4][8][9]

Core Regulatory Signaling Pathways

The induction and regulation of autophagy are governed by a complex network of signaling pathways that respond to the cell's energy and nutrient status. The mechanistic target of rapamycin (B549165) (mTOR) and AMP-activated protein kinase (AMPK) are central regulators.[10][[“]][12]

  • mTOR Signaling (Negative Regulation): Under nutrient-rich conditions, mTOR is active and suppresses autophagy.[10][12] It does so by phosphorylating and inhibiting the ULK1 (Unc-51 like autophagy activating kinase 1) complex, which is essential for initiating autophagosome formation.[10][13] The ULK1 complex consists of ULK1, ATG13, FIP200, and ATG101.[14]

  • AMPK Signaling (Positive Regulation): During periods of low energy (high AMP/ATP ratio), AMPK is activated.[10][13] Activated AMPK promotes autophagy through two primary mechanisms: it can directly phosphorylate and activate the ULK1 complex, and it can inhibit mTORC1 activity, thereby relieving the suppression of the ULK1 complex.[[“]][13][15]

The interplay between mTOR and AMPK ensures that autophagy is tightly controlled, being induced under stress conditions like starvation and suppressed when nutrients are plentiful.[[“]]

Autophagy Signaling Pathways Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 Growth_Factors Growth Factors PI3K_Akt PI3K/Akt Growth_Factors->PI3K_Akt Energy_Stress Energy Stress (High AMP/ATP) AMPK AMPK Energy_Stress->AMPK ULK1_Complex ULK1 Complex mTORC1->ULK1_Complex Inhibition AMPK->mTORC1 AMPK->ULK1_Complex Activation Autophagy Autophagy ULK1_Complex->Autophagy Initiation PI3K_Akt->mTORC1

Core signaling pathways regulating autophagy.

Key Experimental Protocols for Monitoring Autophagy

Assessing autophagic activity, or "autophagic flux," is crucial for understanding its role in various biological contexts. It is important to distinguish between the accumulation of autophagosomes due to increased formation versus a blockage in their degradation.[16] Therefore, using multiple assays is highly recommended.[16][17]

Western Blotting for LC3-II and p62/SQSTM1

Principle: This is one of the most common methods to monitor autophagy. Microtubule-associated protein 1 light chain 3 (LC3) is processed from its cytosolic form (LC3-I) to a lipidated form (LC3-II) that is recruited to the autophagosome membrane.[18][19] The amount of LC3-II is correlated with the number of autophagosomes.[19] Sequestosome 1 (p62/SQSTM1) is a receptor for ubiquitinated cargo and is itself degraded by autophagy.[20][21] Thus, p62 levels are inversely correlated with autophagic activity.[21][22]

Detailed Protocol (LC3-II Turnover Assay):

  • Cell Culture and Treatment: Plate cells (e.g., HeLa) to reach 70-80% confluency. Treat cells with the experimental compound for the desired time. Include parallel treatments with a lysosomal inhibitor like Bafilomycin A1 (100 nM) or Chloroquine (50 µM) for the last 2-4 hours of the experiment.[23] This blocks the degradation of LC3-II, allowing for the assessment of autophagosome synthesis (autophagic flux).[23][24]

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[25]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-40 µg) onto a 12-15% polyacrylamide gel.

    • Separate proteins by electrophoresis.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[26]

    • Incubate the membrane with a primary antibody against LC3 (which detects both LC3-I and LC3-II) and p62 overnight at 4°C.[26] Also, probe for a loading control like β-actin or GAPDH.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities for LC3-II and p62. Normalize these values to the loading control. An increase in the LC3-II/LC3-I ratio or total LC3-II upon treatment, especially in the presence of a lysosomal inhibitor, indicates an induction of autophagy.[24] A decrease in p62 levels suggests increased autophagic degradation.[21][27]

Fluorescence Microscopy of LC3 Puncta

Principle: This method visualizes the formation of autophagosomes. In cells expressing a fluorescently tagged LC3 (e.g., GFP-LC3), autophagy induction leads to the redistribution of the diffuse cytosolic fluorescence into distinct puncta, which represent autophagosomes.[20]

Detailed Protocol:

  • Cell Culture and Transfection: Plate cells on glass coverslips. Transfect cells with a plasmid encoding GFP-LC3 or a tandem mCherry-GFP-LC3 construct. The tandem construct is particularly useful for monitoring autophagic flux; autophagosomes appear as yellow puncta (GFP and mCherry), while autolysosomes are red (mCherry only) because the GFP signal is quenched by the acidic lysosomal environment.[19][20]

  • Treatment: After 24-48 hours, treat the cells with the experimental compounds as described for the Western blot protocol.

  • Cell Fixation and Imaging:

    • Wash cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Wash again with PBS.

    • Mount the coverslips onto microscope slides.

    • Image the cells using a fluorescence or confocal microscope.

  • Data Analysis: Quantify the number of fluorescent puncta per cell. An increase in the number of GFP-LC3 puncta suggests an accumulation of autophagosomes.[20] With the tandem mCherry-GFP-LC3 reporter, an increase in red-only puncta indicates efficient autophagic flux.[19]

Quantitative Data Presentation

The following tables summarize hypothetical quantitative data from the experiments described above, illustrating the effects of a known autophagy inducer (Starvation) and an inhibitor (Bafilomycin A1).

Table 1: Western Blot Analysis of Autophagy Markers

Treatment ConditionNormalized LC3-II Level (Arbitrary Units)Normalized p62 Level (Arbitrary Units)
Control1.0 ± 0.11.0 ± 0.1
Starvation (4h)2.5 ± 0.30.4 ± 0.05
Bafilomycin A1 (4h)3.0 ± 0.41.8 ± 0.2
Starvation + Baf A15.5 ± 0.61.9 ± 0.2

Data are represented as mean ± standard deviation.

Table 2: Fluorescence Microscopy Analysis of LC3 Puncta

Treatment ConditionAverage GFP-LC3 Puncta per CellAverage mCherry-only Puncta per Cell (Tandem Reporter)
Control3 ± 12 ± 1
Starvation (4h)15 ± 312 ± 2
Bafilomycin A1 (4h)18 ± 41 ± 0.5
Starvation + Baf A125 ± 51 ± 0.5

Data are represented as mean ± standard deviation.

Autophagy Experimental Workflow Start Start: Cell Culture Treatment Apply Experimental Treatments (e.g., Starvation, Drug Candidates) +/- Lysosomal Inhibitors Start->Treatment Harvest Harvest Cells Treatment->Harvest Lysis Cell Lysis & Protein Quantification Harvest->Lysis For WB Fixation Fixation & Mounting Harvest->Fixation For Microscopy WB Western Blot (LC3-I/II, p62, Actin) Lysis->WB Analysis_WB Quantify Band Intensity Assess Autophagic Flux WB->Analysis_WB End End: Data Interpretation Analysis_WB->End Microscopy Fluorescence Microscopy (e.g., GFP-LC3) Fixation->Microscopy Analysis_Microscopy Quantify Puncta per Cell Assess Autophagosome Formation Microscopy->Analysis_Microscopy Analysis_Microscopy->End

A typical experimental workflow for monitoring autophagy.

Autophagy in Drug Development

Given its central role in cellular homeostasis, autophagy is a compelling target for drug discovery in a variety of diseases.[8][9][28]

  • Autophagy Induction: In neurodegenerative diseases like Parkinson's and Huntington's, which are characterized by the accumulation of toxic protein aggregates, inducing autophagy can promote the clearance of these aggregates and enhance neuronal survival.[4][8]

  • Autophagy Inhibition: In some cancers, autophagy can act as a survival mechanism for tumor cells, helping them to withstand stress and chemotherapy.[4][8] In such cases, inhibiting autophagy can sensitize cancer cells to therapeutic agents. Chloroquine and hydroxychloroquine (B89500) are examples of autophagy inhibitors that have been investigated in clinical trials.[8]

The development of specific and potent autophagy modulators is a key area of research.[8][28] High-throughput screening assays, often based on fluorescence reporters like GFP-LC3, are used to identify novel compounds that can either enhance or inhibit the autophagic process.[29] Understanding the precise molecular mechanisms of autophagy and its regulation is critical for designing effective therapeutic strategies.[28][30]

References

Xanomeline: A Technical Guide to its Role as a Muscarinic Acetylcholine Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanomeline is a pioneering therapeutic agent that has garnered significant attention for its unique mechanism of action as a muscarinic acetylcholine (B1216132) receptor agonist. Initially investigated for the treatment of cognitive deficits in Alzheimer's disease, its development was initially hampered by dose-limiting peripheral cholinergic side effects.[1] However, the co-formulation of this compound with the peripherally acting muscarinic antagonist trospium (B1681596) has revitalized interest in its therapeutic potential, particularly in the treatment of schizophrenia. This combination, known as KarXT, represents a novel approach to antipsychotic therapy by targeting the muscarinic system rather than the traditional dopamine (B1211576) receptor blockade.[1]

This technical guide provides an in-depth exploration of this compound's core pharmacology, focusing on its binding affinity and functional activity at the five muscarinic acetylcholine receptor subtypes (M1-M5). It details the experimental protocols used to characterize these properties and visualizes the key signaling pathways activated by this compound.

Data Presentation: Quantitative Pharmacology of this compound

The following tables summarize the binding affinity (pKi) and functional potency (EC50) of this compound at human muscarinic acetylcholine receptor subtypes. This data highlights this compound's profile as a functionally selective M1 and M4 agonist.

Table 1: this compound Binding Affinity at Muscarinic Receptors

Receptor SubtypepKiReference
M17.1[2]
M26.9[2]
M37.4[2]
M47.7[2]
M57.4[2]

pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Table 2: this compound Functional Potency at Muscarinic Receptors

Receptor SubtypeEC50 (nM)Reference
M130.9[3][4]
M21700[3][4]
M38500[3][4]
M414.1[3][4]
M51800[3][4]

EC50 is the half-maximal effective concentration, representing the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. A lower EC50 value indicates a higher potency.

Experimental Protocols

The characterization of this compound's interaction with muscarinic receptors relies on a suite of in vitro pharmacological assays. The following are detailed methodologies for three key experiments:

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor. It involves the use of a radiolabeled ligand that binds to the receptor and a competitor compound (in this case, this compound) that displaces the radioligand.

Objective: To determine the inhibition constant (Ki) of this compound at each of the five human muscarinic receptor subtypes (M1-M5).

Materials:

  • Cell membranes prepared from cell lines stably expressing one of the human M1, M2, M3, M4, or M5 receptor subtypes.

  • [3H]-N-methylscopolamine ([3H]-NMS) as the radioligand.

  • Unlabeled this compound as the competitor.

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

  • Atropine or another high-affinity muscarinic antagonist for determining non-specific binding.

  • Glass fiber filters.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of [3H]-NMS (typically at or below its Kd value), and a range of concentrations of unlabeled this compound.

  • Equilibration: Incubate the mixture at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

  • Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of [3H]-NMS against the logarithm of the this compound concentration. The IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Phosphoinositide Hydrolysis Assay

This functional assay is used to measure the activation of Gq-coupled receptors, such as the M1, M3, and M5 muscarinic receptors. Agonist binding to these receptors activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in stimulating phosphoinositide hydrolysis via M1, M3, and M5 receptors.

Materials:

  • Cell lines stably expressing the human M1, M3, or M5 receptor.

  • [3H]-myo-inositol for metabolic labeling.

  • Inositol-free culture medium.

  • Lithium chloride (LiCl) solution.

  • Dowex anion-exchange resin.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Metabolic Labeling: Plate the cells and incubate them with [3H]-myo-inositol in inositol-free medium for 24-48 hours to allow for incorporation of the radiolabel into the cellular phosphoinositide pool.

  • Agonist Stimulation: Wash the cells to remove unincorporated [3H]-myo-inositol. Pre-incubate the cells with LiCl solution (to inhibit inositol monophosphatases and allow for the accumulation of inositol phosphates).

  • Stimulation: Add varying concentrations of this compound to the cells and incubate for a defined period (e.g., 30-60 minutes) at 37°C.

  • Extraction: Terminate the reaction by adding a solution like perchloric acid or trichloroacetic acid to lyse the cells and extract the inositol phosphates.

  • Purification: Neutralize the extracts and apply them to Dowex anion-exchange columns to separate the [3H]-inositol phosphates from other cellular components.

  • Elution and Quantification: Elute the [3H]-inositol phosphates from the columns and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the amount of [3H]-inositol phosphates produced against the logarithm of the this compound concentration. The EC50 and Emax values are determined by non-linear regression analysis of the dose-response curve.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G protein-coupled receptors (GPCRs), particularly those coupled to Gi/o proteins like the M2 and M4 receptors. Agonist binding promotes the exchange of GDP for GTP on the α-subunit of the G protein. This assay uses a non-hydrolyzable analog of GTP, [35S]GTPγS, to quantify this activation.

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in stimulating [35S]GTPγS binding via M2 and M4 receptors.

Materials:

  • Cell membranes from cells expressing the human M2 or M4 receptor.

  • [35S]GTPγS radiolabel.

  • Guanosine diphosphate (B83284) (GDP).

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

  • Unlabeled GTPγS for determining non-specific binding.

  • Glass fiber filters.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of [35S]GTPγS, GDP, and varying concentrations of this compound. The presence of GDP is crucial for observing agonist-stimulated binding.

  • Reaction: Incubate the mixture at 30°C for a defined period (e.g., 60 minutes) to allow for agonist-stimulated [35S]GTPγS binding.

  • Termination: Terminate the reaction by rapid filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold assay buffer.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Plot the amount of [35S]GTPγS bound against the logarithm of the this compound concentration. The EC50 and Emax values are determined by fitting the data to a sigmoidal dose-response curve.

Signaling Pathways

This compound's therapeutic effects are primarily mediated through its agonist activity at M1 and M4 muscarinic receptors. These receptor subtypes are coupled to different G proteins and initiate distinct downstream signaling cascades.

M1 Receptor Signaling Pathway

The M1 receptor is a Gq-coupled receptor. Upon activation by this compound, it initiates a signaling cascade that leads to the mobilization of intracellular calcium and the activation of protein kinase C.

M1_Signaling_Pathway This compound This compound M1R M1 Receptor This compound->M1R Binds to Gq Gq Protein (αβγ) M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Downstream Downstream Cellular Responses (e.g., Neuronal Excitability, Synaptic Plasticity) Ca2->Downstream Modulates PKC->Downstream Phosphorylates Target Proteins

M1 Receptor Gq-coupled Signaling Pathway
M4 Receptor Signaling Pathway

The M4 receptor is a Gi-coupled receptor. Its activation by this compound leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels.

M4_Signaling_Pathway cluster_Gi This compound This compound M4R M4 Receptor This compound->M4R Binds to Gi Gi Protein (αβγ) M4R->Gi Activates Gi_alpha Gαi Gi_betagamma Gβγ AC Adenylyl Cyclase (AC) ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Responses (e.g., Reduced Neuronal Excitability, Modulation of Dopamine Release) PKA->Downstream Phosphorylates Target Proteins GIRK GIRK Channels K_ion K⁺ GIRK->K_ion Efflux of K_ion->Downstream Hyperpolarization Gi_alpha->AC Inhibits Gi_betagamma->GIRK Activates

M4 Receptor Gi-coupled Signaling Pathway
Experimental Workflow Diagrams

The following diagrams illustrate the general workflows for the key experimental protocols described above.

Radioligand_Binding_Workflow Start Start Prepare Prepare Cell Membranes Expressing Receptor Start->Prepare Incubate Incubate Membranes with [3H]-Radioligand and this compound Prepare->Incubate Filter Rapid Filtration to Separate Bound and Free Ligand Incubate->Filter Wash Wash Filters with Ice-Cold Buffer Filter->Wash Count Scintillation Counting to Measure Radioactivity Wash->Count Analyze Data Analysis: Determine IC50 and Ki Count->Analyze End End Analyze->End

Radioligand Binding Assay Workflow

PI_Hydrolysis_Workflow Start Start Label Metabolically Label Cells with [3H]-myo-inositol Start->Label Stimulate Stimulate Cells with Varying Concentrations of this compound Label->Stimulate Extract Extract Inositol Phosphates Stimulate->Extract Purify Purify Extracts using Anion-Exchange Chromatography Extract->Purify Quantify Quantify [3H]-Inositol Phosphates via Scintillation Counting Purify->Quantify Analyze Data Analysis: Determine EC50 and Emax Quantify->Analyze End End Analyze->End

Phosphoinositide Hydrolysis Assay Workflow

GTPgS_Binding_Workflow Start Start Prepare Prepare Cell Membranes Expressing Receptor Start->Prepare Incubate Incubate Membranes with [35S]GTPγS, GDP, and this compound Prepare->Incubate Filter Rapid Filtration to Separate Bound and Free [35S]GTPγS Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis: Determine EC50 and Emax Count->Analyze End End Analyze->End

References

The Pharmacological Profile of Xanomeline Tartrate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanomeline tartrate is a pioneering muscarinic acetylcholine (B1216132) receptor (mAChR) agonist with a complex and compelling pharmacological profile. Initially investigated for Alzheimer's disease, its significant antipsychotic properties have led to its development and recent FDA approval (in combination with trospium (B1681596) chloride as Cobenfy) for the treatment of schizophrenia in adults. This document provides a comprehensive technical overview of the pharmacological characteristics of this compound, focusing on its binding affinity, functional selectivity, and underlying signaling mechanisms. Detailed experimental protocols for key assays are provided, alongside quantitative data organized for clarity and comparative analysis.

Introduction

This compound (developmental code name LY-246,708) is a small molecule that acts as an agonist at muscarinic acetylcholine receptors.[1] Its therapeutic effects, particularly in schizophrenia, are primarily attributed to its activity at the M1 and M4 receptor subtypes in the central nervous system (CNS).[1][2] Schizophrenia is a multifaceted disorder involving disruptions in several neurotransmitter systems, including dopamine (B1211576), serotonin, and acetylcholine.[3][4] While traditional antipsychotics predominantly target dopamine D2 receptors, this compound offers a novel mechanism of action by modulating cholinergic pathways, which in turn influences dopaminergic and glutamatergic circuits implicated in psychosis and cognitive function.[1][2]

This compound's development was initially hampered by dose-limiting cholinergic side effects.[1] This challenge was addressed by co-formulating it with trospium chloride, a peripherally restricted muscarinic antagonist, which mitigates these side effects without compromising central efficacy.[1][5] This combination product, known as Cobenfy (formerly KarXT), represents a significant advancement in the management of schizophrenia.[1][2]

Mechanism of Action

The efficacy of this compound in schizophrenia is believed to stem from its agonist activity at M1 and M4 muscarinic receptors within the CNS.[3] Although this compound binds with similar high affinity to all five muscarinic receptor subtypes (M1-M5), it exhibits greater agonistic activity at M1 and M4 receptors.[1][3] This functional selectivity is crucial to its therapeutic action.

Activation of M1 and M4 receptors in brain regions associated with cognition and psychosis, such as the prefrontal cortex, hippocampus, and striatum, modulates downstream neurotransmitter release.[1][6][7] Specifically, M4 receptor activation on presynaptic terminals is thought to reduce acetylcholine release, which in turn decreases dopamine release in the mesolimbic pathway, a key circuit implicated in the positive symptoms of schizophrenia.[7] M1 receptor activation is associated with improvements in cognitive function.[6][7]

Recent structural studies have revealed that this compound exhibits a unique dual binding mode at the M4 receptor, acting as both an orthosteric and an allosteric ligand.[8][9] This concomitant binding may contribute to its distinct pharmacological properties.

Quantitative Pharmacological Data

The following tables summarize the binding affinities and functional potencies of this compound at various receptors.

Table 1: Muscarinic Receptor Binding Affinities of this compound

Receptor SubtypeRadioligandTissue/Cell LineKᵢ (nM)Reference
M1[³H]N-methylscopolamineCHO cells296[10]
M2[³H]N-methylscopolamineCHO cells294[10]
M3[³H]N-methylscopolamineCHO cellsNot Specified[11]
M4[³H]N-methylscopolamineCHO cellsNot Specified[11]
M5[³H]N-methylscopolamineCHO cellsNot Specified[11]

Note: this compound has been reported to have near-identical high affinity for all five muscarinic receptor subtypes.[1][11]

Table 2: Serotonin Receptor Binding Affinities and Functional Activities of this compound

Receptor SubtypeActivityKᵢ (nM) / PotencyReference
5-HT₁ₐPartial AgonistPotent[1][12]
5-HT₁ₑAgonistPotent[1][12]
5-HT₂ₐAntagonistPotent[1][12]
5-HT₂ₑAntagonistPotent[1][12]
5-HT₂𝒸AntagonistPotent[1][12]

Signaling Pathways

This compound's functional selectivity for M1 and M4 receptors leads to the activation of distinct downstream signaling cascades. M1 receptors primarily couple to Gq/11 proteins, while M4 receptors couple to Gi/o proteins.

M1 Receptor Signaling Pathway

Activation of the Gq/11-coupled M1 receptor by this compound stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These signaling events are crucial for enhancing synaptic plasticity and cognitive processes.[6]

M1_Signaling_Pathway This compound This compound M1_Receptor M1 Receptor This compound->M1_Receptor Gq_11 Gq/11 M1_Receptor->Gq_11 activates PLC Phospholipase C (PLC) Gq_11->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Enhanced Synaptic Plasticity & Cognition Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

M1 Receptor Gq-coupled Signaling Pathway
M4 Receptor Signaling Pathway

Activation of the Gi/o-coupled M4 receptor by this compound inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP modulates the activity of protein kinase A (PKA) and ultimately influences ion channel function and neurotransmitter release. In the context of schizophrenia, this pathway is thought to reduce presynaptic acetylcholine and subsequently dopamine release.

M4_Signaling_Pathway This compound This compound M4_Receptor M4 Receptor This compound->M4_Receptor Gi_o Gi/o M4_Receptor->Gi_o activates AC Adenylyl Cyclase (AC) Gi_o->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA activates Cellular_Response Modulation of Ion Channels & Neurotransmitter Release PKA->Cellular_Response

M4 Receptor Gi-coupled Signaling Pathway

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound are provided below.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.[13]

Objective: To determine the affinity of this compound for muscarinic receptor subtypes.

Materials:

  • Cell membranes from CHO-K1 cells stably expressing human muscarinic receptor subtypes (M1-M5).

  • Radioligand: [³H]N-methylscopolamine ([³H]NMS).

  • Unlabeled competitor: this compound tartrate.

  • Non-specific binding control: Atropine (B194438) (10 µM final concentration).

  • Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates (e.g., glass fiber).

  • Scintillation cocktail.

  • Liquid scintillation counter.

Protocol:

  • Preparation of Reagents: Prepare serial dilutions of this compound tartrate in assay buffer. Prepare solutions of [³H]NMS and atropine at the desired concentrations.

  • Assay Setup: In a 96-well plate, add the following to triplicate wells:

    • Total Binding: Assay buffer, [³H]NMS solution, and cell membrane preparation.

    • Non-specific Binding (NSB): Atropine solution, [³H]NMS solution, and cell membrane preparation.

    • Competition Binding: this compound dilution, [³H]NMS solution, and cell membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

  • Filtration: Terminate the incubation by rapid filtration through the filter plate using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the NSB from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_incubation Incubation cluster_termination Termination & Counting cluster_analysis Data Analysis Reagents Prepare Reagents: - this compound dilutions - [³H]NMS - Atropine - Cell membranes Total_Binding Total Binding: Buffer + [³H]NMS + Membranes Reagents->Total_Binding NSB Non-specific Binding: Atropine + [³H]NMS + Membranes Reagents->NSB Competition Competition: This compound + [³H]NMS + Membranes Reagents->Competition Incubate Incubate at Room Temperature (60-120 min) Total_Binding->Incubate NSB->Incubate Competition->Incubate Filtration Rapid Filtration & Washing Incubate->Filtration Counting Scintillation Counting Filtration->Counting Analysis Calculate Specific Binding Determine IC₅₀ Calculate Kᵢ (Cheng-Prusoff) Counting->Analysis

Workflow for a Competitive Radioligand Binding Assay
Phosphoinositide (PI) Hydrolysis Assay

This functional assay measures the ability of an agonist to stimulate Gq/11-coupled receptors, leading to the production of inositol phosphates (IPs).[14][15]

Objective: To determine the functional potency (EC₅₀) and efficacy of this compound at M1, M3, and M5 muscarinic receptors.

Materials:

  • CHO cells stably expressing human M1, M3, or M5 receptors.

  • [³H]myo-inositol.

  • Agonist: this compound tartrate.

  • Assay buffer containing lithium chloride (LiCl) to inhibit inositol monophosphatase.

  • Dowex anion-exchange resin.

  • Scintillation cocktail and counter.

Protocol:

  • Cell Culture and Labeling: Plate the cells in 24-well plates and incubate with [³H]myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.

  • Agonist Stimulation: Wash the cells and pre-incubate with assay buffer containing LiCl. Add varying concentrations of this compound and incubate for a specified time (e.g., 60 minutes) at 37°C.

  • Extraction of Inositol Phosphates: Terminate the reaction by adding a cold stop solution (e.g., perchloric acid). Neutralize the extracts.

  • Isolation of Inositol Phosphates: Apply the extracts to columns containing Dowex anion-exchange resin. Wash the columns to remove free [³H]inositol. Elute the total [³H]inositol phosphates with a high-molarity salt solution (e.g., ammonium (B1175870) formate).

  • Scintillation Counting: Add the eluate to scintillation cocktail and measure the radioactivity.

  • Data Analysis: Plot the amount of [³H]inositol phosphates produced against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and the Eₘₐₓ (the maximal response).

PI_Hydrolysis_Workflow cluster_prep Preparation cluster_stimulation Agonist Stimulation cluster_extraction Extraction & Isolation cluster_counting Quantification cluster_analysis Data Analysis Cell_Labeling Plate Cells & Label with [³H]myo-inositol (24-48h) Pre_incubation Pre-incubate with LiCl Buffer Cell_Labeling->Pre_incubation Stimulation Add this compound Concentrations Incubate at 37°C Pre_incubation->Stimulation Termination Terminate Reaction (e.g., Perchloric Acid) Stimulation->Termination Isolation Isolate IPs using Anion-Exchange Chromatography Termination->Isolation Counting Scintillation Counting of Eluted IPs Isolation->Counting Analysis Plot Dose-Response Curve Determine EC₅₀ and Eₘₐₓ Counting->Analysis

Workflow for a Phosphoinositide Hydrolysis Assay

Conclusion

This compound tartrate possesses a unique pharmacological profile characterized by high affinity for all muscarinic receptor subtypes but functional selectivity for M1 and M4 receptors. This profile, combined with its modulatory effects on serotonergic systems, underpins its therapeutic efficacy in schizophrenia. The development of a co-formulation with trospium chloride has successfully addressed the challenge of peripheral cholinergic side effects, paving the way for a new class of antipsychotic medication. The detailed understanding of its mechanism of action, binding characteristics, and functional activity, as outlined in this guide, is essential for ongoing research and the development of future cholinergic modulators for neuropsychiatric disorders.

References

Xanomeline's Binding Affinity for M1 and M4 Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of xanomeline's binding affinity for the M1 and M4 muscarinic acetylcholine (B1216132) receptors. This compound is a muscarinic receptor agonist that has demonstrated functional selectivity for M1 and M4 receptors, which are key targets in the development of treatments for neuropsychiatric disorders such as schizophrenia and Alzheimer's disease.[1][2][3][4][5] This document collates quantitative binding data, details common experimental protocols, and illustrates relevant biological pathways and experimental workflows.

Quantitative Binding Affinity Data

This compound's affinity for muscarinic receptors has been characterized in numerous studies. While it binds to all five muscarinic receptor subtypes, it displays a preferential affinity and agonist activity at the M1 and M4 subtypes.[6][7] The following table summarizes the reported binding affinities (Ki) of this compound for human M1 and M4 receptors from various sources. It is important to note that variations in experimental conditions, such as the radioligand and cell line used, can contribute to differences in the reported values.

Receptor SubtypeKi (nM)Cell LineRadioligandReference
M110--[6]
M47--[6]
M182A9 L--INVALID-LINK---QNB[8]
M439.81A9 L--INVALID-LINK---QNB[8]
M142CHO[3H]QNB[8]
M1294 (wash-resistant)CHO[3H]N-methylscopolamine[9]

Note: The wash-resistant binding affinity reflects a persistent interaction of this compound with the receptor.[9][10]

Signaling Pathways

The M1 and M4 receptors couple to different G proteins and initiate distinct intracellular signaling cascades. The following diagrams illustrate these pathways.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M1 M1 Receptor Gq Gq/11 M1->Gq This compound PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC

M1 Receptor Gq Signaling Pathway

M4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M4 M4 Receptor Gi Gi/o M4->Gi This compound AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP AC->ATP cAMP ↓ cAMP ATP->cAMP

M4 Receptor Gi Signaling Pathway

Experimental Protocols

The binding affinity of this compound to M1 and M4 receptors is typically determined using radioligand binding assays. Below is a detailed methodology for a competitive binding assay.

Radioligand Binding Assay Protocol

1. Membrane Preparation:

  • Cell Culture: Chinese hamster ovary (CHO) or A9 L cells stably expressing the human M1 or M4 muscarinic receptor are cultured to confluency.

  • Homogenization: Cells are harvested and homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[11]

  • Centrifugation: The homogenate is centrifuged at low speed to remove large debris, followed by a high-speed centrifugation (e.g., 20,000 x g) to pellet the cell membranes.[11]

  • Washing and Storage: The membrane pellet is washed, resuspended in a buffer containing a cryoprotectant (e.g., 10% sucrose), and stored at -80°C until use.[11] Protein concentration is determined using a standard assay (e.g., BCA assay).[11]

2. Binding Assay:

  • Incubation: The assay is performed in a 96-well plate. To each well, the following are added:

    • Thawed and resuspended cell membranes (e.g., 3-20 µg of protein).[11]

    • A fixed concentration of a radiolabeled antagonist (e.g., [3H]N-methylscopolamine ([3H]NMS) or --INVALID-LINK---quinuclidinyl benzilate ([3H]QNB)).

    • Increasing concentrations of unlabeled this compound.

  • Incubation Conditions: The plate is incubated for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) with gentle agitation to reach equilibrium.[11]

3. Filtration and Scintillation Counting:

  • Filtration: The incubation is terminated by rapid filtration through a glass fiber filter (e.g., GF/C) using a cell harvester. This separates the bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer.[11]

  • Drying and Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is then quantified using a scintillation counter.[11]

4. Data Analysis:

  • Specific Binding: Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., atropine) and is subtracted from the total binding to yield specific binding.

  • IC50 and Ki Determination: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow Diagram

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Culture cells expressing M1 or M4 receptors B Homogenize cells and isolate membranes A->B C Determine protein concentration B->C D Incubate membranes with radioligand and this compound C->D E Separate bound and free radioligand by filtration D->E F Quantify bound radioactivity via scintillation counting E->F G Calculate specific binding F->G H Determine IC50 values G->H I Calculate Ki values using Cheng-Prusoff equation H->I

Radioligand Binding Assay Workflow

Conclusion

This compound demonstrates a complex and high-affinity binding profile for M1 and M4 muscarinic acetylcholine receptors. Its functional selectivity is a key aspect of its therapeutic potential, which is being explored in clinical trials for schizophrenia.[7][12][13][14][15] The data and protocols presented in this guide offer a foundational understanding for researchers and professionals in the field of drug development, facilitating further investigation into the nuanced pharmacology of this compound and other muscarinic receptor modulators. Recent research has even revealed that this compound can act as a dual orthosteric and allosteric ligand at the M4 receptor, further highlighting the complexity of its interaction.[16][17]

References

Physicochemical Properties of Xanomeline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Xanomeline, a potent and selective muscarinic M1 and M4 receptor agonist. The information contained herein is intended to support laboratory research and drug development activities by providing essential data on its chemical and physical characteristics, along with detailed protocols for key experimental procedures.

Chemical and Physical Properties

This compound is a lipophilic small molecule that readily crosses the blood-brain barrier. Its fundamental physicochemical properties are summarized in the tables below. Data is provided for the free base as well as its common oxalate (B1200264) and tartrate salt forms.

General Properties
PropertyValueSource
IUPAC Name 3-hexoxy-4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1,2,5-thiadiazole[1][2]
Chemical Formula C₁₄H₂₃N₃OS[1][2]
Molecular Weight 281.42 g/mol [1]
Appearance Off-white to white or yellow solid/crystalline solid
pKa (Strongest Basic) 6.7
LogP 3.154 - 3.77
Salt Properties
Salt FormChemical FormulaMolecular WeightMelting Point
This compound Free Base C₁₄H₂₃N₃OS281.42 g/mol 148°C (from acetone)
This compound Oxalate C₁₄H₂₃N₃OS · C₂H₂O₄371.45 g/mol 148°C
This compound Tartrate C₁₄H₂₃N₃OS · C₄H₆O₆431.50 g/mol 95.5°C (from 2-propanol)
Solubility
SolventSolubilitySource
Water Highly soluble (form not specified), Soluble at 10mg/mL (warmed), 3.71 mg/mL (oxalate)
DMSO 25 mg/mL (with ultrasonic), 56 mg/mL
Ethanol ≥ 100 mg/mL
Dimethylformamide (DMF) Approx. 1.6 mg/mL (oxalate)
1:9 DMF:PBS (pH 7.2) Approx. 0.1 mg/mL (oxalate)

Signaling Pathways

This compound is a muscarinic acetylcholine (B1216132) receptor agonist with a preference for the M1 and M4 subtypes. The activation of these G protein-coupled receptors (GPCRs) initiates distinct downstream signaling cascades.

M1 Receptor Signaling

The M1 receptor primarily couples to Gq/11 G-proteins. Agonist binding, such as with this compound, triggers a conformational change in the receptor, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+). DAG, in conjunction with the elevated Ca2+, activates Protein Kinase C (PKC), which in turn phosphorylates various downstream targets, modulating neuronal activity.

M1_Signaling_Pathway This compound This compound M1R M1 Receptor This compound->M1R binds to Gq11 Gq/11 M1R->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC co-activates Downstream Downstream Targets PKC->Downstream phosphorylates

Figure 1: M1 Receptor Signaling Pathway
M4 Receptor Signaling

The M4 receptor is coupled to Gi/o G-proteins. Upon activation by an agonist like this compound, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP modulates the activity of downstream effectors such as Protein Kinase A (PKA) and cyclic nucleotide-gated ion channels. Additionally, the βγ subunits of the Gi/o protein can directly activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and neuronal inhibition.

M4_Signaling_Pathway This compound This compound M4R M4 Receptor This compound->M4R binds to Gio Gi/o M4R->Gio activates AC Adenylyl Cyclase Gio->AC inhibits GIRK GIRK Channel Gio->GIRK activates (βγ subunit) cAMP cAMP AC->cAMP converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Targets PKA->Downstream phosphorylates Hyperpolarization Hyperpolarization GIRK->Hyperpolarization causes

Figure 2: M4 Receptor Signaling Pathway

Experimental Protocols

Kinetic Solubility Assay

This protocol outlines a general procedure for determining the kinetic solubility of this compound using a shake-flask method followed by UV-Vis or LC-MS analysis.

Solubility_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation of Undissolved Compound cluster_analysis Analysis Prep_Stock 1. Prepare 20 mM this compound stock solution in DMSO Add_Stock 3. Add 10 µL of this compound stock to 490 µL of buffer in a tube Prep_Stock->Add_Stock Prep_Buffer 2. Prepare aqueous buffer (e.g., PBS pH 7.4) Prep_Buffer->Add_Stock Incubate 4. Incubate at 25°C with shaking (e.g., 850 rpm) for 2 hours Add_Stock->Incubate Filter 5. Filter the solution through a 0.45 µm filter plate Incubate->Filter Analyze 6. Analyze the filtrate using UV-Vis spectrophotometry or LC-MS Filter->Analyze Calculate 7. Calculate solubility based on a standard curve Analyze->Calculate

Figure 3: Kinetic Solubility Assay Workflow

Methodology:

  • Stock Solution Preparation: Prepare a 20 mM stock solution of this compound in 100% DMSO.

  • Incubation: In duplicate, add 10 µL of the this compound stock solution to 490 µL of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microcentrifuge tube.

  • Equilibration: Incubate the tubes in a thermomixer at 25°C with shaking (e.g., 850 rpm) for 2 hours to allow for equilibration.

  • Separation: After incubation, separate the undissolved compound from the saturated solution by filtration using a 0.45 µm filter plate.

  • Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method such as UV-Vis spectrophotometry (at λmax of this compound) or LC-MS.

  • Calculation: Determine the solubility by comparing the measured concentration to a standard curve of this compound prepared in the same buffer/DMSO mixture.

Stability-Indicating HPLC Method

This protocol describes a reversed-phase high-performance liquid chromatography (RP-HPLC) method suitable for assessing the stability of this compound.

Chromatographic Conditions:

  • Column: Zorbax CN, 150 x 4.6 mm, 5 µm particle size

  • Mobile Phase: 0.5% (v/v) Triethylamine in water, adjusted to pH 3.0 with orthophosphoric acid, mixed with Tetrahydrofuran (70:30, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 296 nm

  • Injection Volume: 20 µL

Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or mobile phase) and dilute to a known concentration (e.g., 10 µg/mL).

  • Forced Degradation Samples:

    • Acid Hydrolysis: Incubate this compound solution with 0.1 N HCl at 60°C for a specified time. Neutralize with 0.1 N NaOH.

    • Base Hydrolysis: Incubate this compound solution with 0.1 N NaOH at 60°C for a specified time. Neutralize with 0.1 N HCl.

    • Oxidative Degradation: Treat this compound solution with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Expose solid this compound to dry heat (e.g., 80°C).

    • Photolytic Degradation: Expose this compound solution to UV light (e.g., 254 nm).

Methodology:

  • Inject the standard solution, a blank (solvent), and the forced degradation samples into the HPLC system.

  • Monitor the chromatograms for the appearance of new peaks corresponding to degradation products.

  • The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent this compound peak.

  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for muscarinic receptors using [³H]N-methylscopolamine ([³H]NMS), a non-selective muscarinic antagonist.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_analysis Analysis Prep_Cells 1. Prepare cell membranes expressing the target muscarinic receptor Incubate 3. Incubate cell membranes with [³H]NMS and this compound for 1 hour at 37°C Prep_Cells->Incubate Prep_Ligands 2. Prepare solutions of [³H]NMS and varying concentrations of this compound Prep_Ligands->Incubate Filter 4. Rapidly filter the incubation mixture through a glass fiber filter to separate bound and free radioligand Incubate->Filter Wash 5. Wash the filters with ice-cold buffer Filter->Wash Scintillation 6. Measure radioactivity on the filters using liquid scintillation counting Wash->Scintillation Calculate 7. Determine the IC₅₀ and Ki values Scintillation->Calculate

Figure 4: Receptor Binding Assay Workflow

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the muscarinic receptor subtype of interest (e.g., CHO-hM1 cells).

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of [³H]NMS (e.g., 0.2 nM) and a range of concentrations of this compound (e.g., 1 pM to 100 µM) in a suitable binding buffer.

  • Non-specific Binding: Determine non-specific binding in the presence of a high concentration of a non-labeled antagonist (e.g., 10 µM atropine).

  • Equilibration: Incubate the plate for 1 hour at 37°C.

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]NMS) by non-linear regression analysis. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Phosphoinositide Hydrolysis Assay

This assay measures the functional activity of this compound at Gq-coupled muscarinic receptors (e.g., M1) by quantifying the accumulation of inositol phosphates.

Methodology:

  • Cell Culture and Labeling: Culture cells expressing the M1 receptor (e.g., CHO-hM1 cells) in 24-well plates. Label the cells by incubating them overnight with myo-[³H]inositol (1 µCi/mL) in inositol-free medium.

  • Assay Preparation: Wash the labeled cells with a suitable buffer (e.g., HEPES-buffered saline). Pre-incubate the cells with a LiCl-containing buffer (e.g., 10 mM LiCl) for 15 minutes at 37°C. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.

  • Stimulation: Add varying concentrations of this compound to the wells and incubate for 1 hour at 37°C.

  • Termination and Extraction: Terminate the reaction by adding ice-cold 0.5 M perchloric acid.

  • Purification of Inositol Phosphates: Neutralize the cell lysates and apply them to Dowex AG1-X8 anion-exchange columns.

  • Elution: Wash the columns to remove free [³H]inositol and then elute the total [³H]inositol phosphates with a high-salt buffer (e.g., 1 M ammonium (B1175870) formate/0.1 M formic acid).

  • Quantification: Measure the radioactivity in the eluate using a liquid scintillation counter.

  • Data Analysis: Plot the amount of [³H]inositol phosphates accumulated against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC₅₀ value.

Conclusion

This technical guide provides a consolidated resource on the essential physicochemical properties of this compound for laboratory use. The tabulated data offers a quick reference for researchers, while the detailed experimental protocols and signaling pathway diagrams provide a practical framework for conducting further studies. A thorough understanding of these fundamental characteristics is crucial for the successful design and execution of experiments aimed at elucidating the pharmacological profile and therapeutic potential of this compound.

References

In-Vitro Characterization of Xanomeline's Muscarinic Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in-vitro pharmacological characterization of Xanomeline, a muscarinic receptor agonist with functional selectivity. The following sections detail its binding affinity and functional potency at the five muscarinic acetylcholine (B1216132) receptor (mAChR) subtypes (M1-M5), comprehensive experimental protocols for key assays, and visual representations of the associated signaling pathways.

Quantitative Analysis of Muscarinic Receptor Activity

This compound exhibits a distinct profile of high affinity for the M1 and M4 receptor subtypes.[1] While it binds to all five muscarinic receptors, its functional effects are most pronounced at M1 and M4, classifying it as a functionally selective agonist.[2][3]

Binding Affinity (Ki) of this compound at Muscarinic Receptors

The equilibrium dissociation constant (Ki) is a measure of a ligand's binding affinity for a receptor. A lower Ki value indicates a higher binding affinity. This compound's affinity for all five human muscarinic receptor subtypes has been determined through radioligand binding assays, typically using [3H]-N-methylscopolamine ([3H]-NMS) as the radioligand.

Receptor SubtypeKi (nM)Reference
M1 low teen range[1][1]
M2 30s or higher
M3 30s or higher
M4 low teen range
M5 30s or higher

Note: The table presents a summary of reported binding affinities. Values can vary between studies depending on the experimental conditions, such as the cell line and radioligand used.

Functional Potency (EC50/IC50) and Efficacy of this compound

This compound's functional activity is characterized by its potency (EC50 or IC50) and efficacy (the maximal response it can elicit). It acts as an agonist at M1 and M4 receptors, initiating downstream signaling cascades. At other subtypes, its effects can be partial or even antagonistic.

ReceptorAssay TypeCell LinePotency (EC50/IC50)Efficacy (% of Carbachol)Reference
M1 Phospholipid HydrolysisCHO, BHK, A9 L-100% (CHO), 72% (BHK), 55% (A9 L)
M1 GTPγS BindingCHO-Full Agonist
M1 β-arrestin Recruitment-13.5 nM-
M2 GTPγS BindingCHO-40% (Partial Agonist)
M2 Atrial Contraction (in vitro)Guinea Pig Atria3 µM (EC50)-
M4 Calcium FluxCHO-K1/M4/Gα1540 nM-
M4 cAMP InhibitionHEK29318 nM (EC50)-
M4 β-arrestin RecruitmentHEK293T186.21 nM (EC50)-

Experimental Protocols

The following are detailed methodologies for key in-vitro experiments used to characterize this compound's muscarinic activity.

Radioligand Binding Assay ([3H]-NMS)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_membranes Prepare cell membranes expressing muscarinic receptors incubate Incubate membranes, [3H]-NMS, and this compound/control to reach equilibrium prep_membranes->incubate prep_ligand Prepare [3H]-NMS solution (radioligand) prep_ligand->incubate prep_compound Prepare serial dilutions of this compound prep_compound->incubate prep_nsb Prepare non-specific binding control (e.g., atropine) prep_nsb->incubate filter Rapidly filter to separate bound and free radioligand incubate->filter wash Wash filters to remove unbound radioligand filter->wash measure Measure radioactivity on filters (scintillation counting) wash->measure analyze Calculate specific binding and determine IC50 and Ki values measure->analyze

Radioligand Binding Assay Workflow

Protocol:

  • Membrane Preparation: Cell membranes expressing the desired muscarinic receptor subtype are prepared from cultured cells (e.g., CHO or HEK293).

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used for all dilutions and incubations.

  • Incubation: In a 96-well plate, cell membranes, a fixed concentration of [3H]-NMS, and varying concentrations of this compound (or vehicle/non-specific binding control) are incubated together. The incubation is typically carried out at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through a glass fiber filter mat using a cell harvester. This traps the membranes with bound radioligand on the filter while the unbound radioligand passes through.

  • Washing: The filters are washed with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Detection: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding (in the presence of a high concentration of an unlabeled antagonist like atropine) from total binding. The concentration of this compound that inhibits 50% of the specific binding of [3H]-NMS (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the muscarinic receptors. Agonist binding promotes the exchange of GDP for the non-hydrolyzable GTP analog, [35S]GTPγS, on the Gα subunit.

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_membranes Prepare cell membranes with muscarinic receptors incubate Incubate membranes, GDP, [35S]GTPγS, and this compound to allow G-protein activation prep_membranes->incubate prep_gdp Prepare GDP solution prep_gdp->incubate prep_gtp Prepare [35S]GTPγS solution prep_gtp->incubate prep_agonist Prepare serial dilutions of this compound prep_agonist->incubate filter Filter to separate membrane-bound and free [35S]GTPγS incubate->filter wash Wash filters to remove unbound radioligand filter->wash measure Measure radioactivity on filters wash->measure analyze Determine agonist-stimulated binding and calculate EC50 and Emax measure->analyze

GTPγS Binding Assay Workflow

Protocol:

  • Membrane Preparation: As in the radioligand binding assay, cell membranes expressing the receptor of interest are used.

  • Assay Buffer: A buffer containing MgCl2 and other components to support G-protein activation is used.

  • Incubation: Membranes are incubated with GDP, [35S]GTPγS, and varying concentrations of this compound. The incubation is typically performed at 30°C for 30-60 minutes.

  • Termination and Separation: The reaction is terminated by rapid filtration through a filter plate, separating the membrane-bound [35S]GTPγS from the free radioligand in the solution.

  • Washing: Filters are washed with cold buffer.

  • Detection: The amount of [35S]GTPγS bound to the membranes is quantified by scintillation counting.

  • Data Analysis: Basal binding (in the absence of agonist) is subtracted from the agonist-stimulated binding to determine the net effect of this compound. A dose-response curve is generated to calculate the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect).

Intracellular Calcium Mobilization Assay

This assay is used for Gq-coupled receptors like M1, which upon activation, lead to an increase in intracellular calcium concentration.

G cluster_prep Cell Preparation cluster_measurement Measurement cluster_analysis Data Analysis plate_cells Plate cells expressing M1 receptors in a microplate load_dye Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) plate_cells->load_dye baseline Measure baseline fluorescence load_dye->baseline add_agonist Add varying concentrations of this compound baseline->add_agonist read_fluorescence Record the change in fluorescence over time add_agonist->read_fluorescence calculate_response Calculate the peak fluorescence response for each concentration read_fluorescence->calculate_response generate_curve Generate a dose-response curve and determine EC50 calculate_response->generate_curve

Calcium Mobilization Assay Workflow

Protocol:

  • Cell Culture: Cells stably expressing the M1 muscarinic receptor (e.g., CHO-M1 or HEK293-M1) are plated in a microplate and cultured overnight.

  • Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer. This allows the dye to enter the cells.

  • Baseline Measurement: The microplate is placed in a fluorescence plate reader, and the baseline fluorescence is measured before the addition of the agonist.

  • Agonist Addition: Varying concentrations of this compound are added to the wells.

  • Fluorescence Reading: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is recorded kinetically over a period of time.

  • Data Analysis: The peak fluorescence response is determined for each concentration of this compound. A dose-response curve is plotted to calculate the EC50 value.

Signaling Pathways

This compound's functional selectivity for M1 and M4 receptors is a result of its differential activation of their respective downstream signaling pathways.

M1 Receptor Signaling Pathway (Gq-coupled)

Activation of the M1 receptor by this compound initiates the Gq protein signaling cascade, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) and subsequent mobilization of intracellular calcium. This pathway is crucial for the pro-cognitive effects of M1 agonism.

G This compound This compound M1R M1 Receptor This compound->M1R binds Gq Gq Protein M1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on Cellular_Response Cellular Response (e.g., Neuronal Excitability) DAG->Cellular_Response activates PKC Ca2_increase Increased Intracellular Ca2+ Concentration ER->Ca2_increase releases Ca2+ Ca2_increase->Cellular_Response

M1 Receptor Signaling Pathway
M4 Receptor Signaling Pathway (Gi-coupled)

This compound's agonism at the M4 receptor activates the Gi protein pathway. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity. This pathway is thought to contribute to the antipsychotic-like effects of this compound.

G This compound This compound M4R M4 Receptor This compound->M4R binds Gi Gi Protein M4R->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits ATP ATP AC->ATP cAMP cAMP ATP->cAMP conversion PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response (e.g., Decreased Neuronal Firing) PKA->Cellular_Response

M4 Receptor Signaling Pathway

This technical guide provides a foundational understanding of the in-vitro characterization of this compound's muscarinic activity. The presented data and protocols are essential for researchers and professionals involved in the development of novel therapeutics targeting the muscarinic acetylcholine receptor system.

References

Xanomeline's Effect on Central Nervous system Circuits: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Xanomeline is a pioneering small molecule that functions as a muscarinic acetylcholine (B1216132) receptor agonist.[1] Initially investigated for the treatment of cognitive deficits in Alzheimer's disease, its unique pharmacological profile has established it as a significant therapeutic agent for schizophrenia.[2][3] Unlike conventional antipsychotics that primarily target dopamine (B1211576) D2 receptors, this compound exerts its effects through the modulation of central muscarinic M1 and M4 receptor subtypes.[1][4] This document provides an in-depth technical overview of this compound's mechanism of action, its influence on critical central nervous system (CNS) circuits, and the experimental methodologies used to elucidate these properties. It is intended for researchers, scientists, and professionals in the field of drug development.

Mechanism of Action: M1 and M4 Receptor Agonism

This compound exhibits a complex interaction with muscarinic acetylcholine receptors (mAChRs). While radioligand binding studies show that it binds with similar high affinity to all five muscarinic receptor subtypes (M1-M5), functional assays reveal a pronounced functional selectivity, acting as a partial agonist with a preference for M1 and M4 receptors. This functional selectivity is central to its therapeutic efficacy and tolerability profile. The M1 and M4 receptors are G-protein coupled receptors (GPCRs) predominantly expressed in CNS regions critical for cognition and the regulation of dopamine pathways, such as the prefrontal cortex, hippocampus, and striatum.

Activation of the M1 receptor, which is postsynaptic, is linked to improvements in cognitive processes, while activation of the presynaptic M4 receptor is thought to modulate dopamine release, addressing the positive symptoms of schizophrenia. This compound's action at these receptors initiates downstream signaling cascades that ultimately influence neuronal excitability and neurotransmitter release.

Recent structural studies have revealed that this compound exhibits a dual binding mode at the M4 receptor, acting as both an orthosteric and an allosteric ligand. This unique interaction may contribute to its complex pharmacology and clinical effects.

Data Presentation: Receptor Binding and Functional Potency

The following tables summarize the quantitative data regarding this compound's interaction with various receptors.

Table 1: this compound Muscarinic Receptor Binding Affinities and Functional Potencies

Receptor SubtypeBinding Affinity (Ki, nM)Functional AssayPotency (EC50/IC50, nM)Efficacy (% of Carbachol)Tissue/Cell LineReference
M1 294 (wash-resistant)Phospholipid Hydrolysis-100%CHO Cells
M1 -Rabbit Vas DeferensIC50 = 0.006-Isolated Tissue
M2 296 (wash-resistant)[35S]GTPγS Binding-40% (Partial Agonist)CHO Cells
M2 -Guinea Pig AtriaEC50 = 3000-Isolated Tissue
M3 -Guinea Pig Ileum-Weak Partial AgonistIsolated Tissue
M4 -Dopamine Release Inhibition--Rodent Models
M5 --Antagonist/Partial Agonist--

Note: this compound binds with near-identical high affinity to all five muscarinic receptor subtypes in standard radioligand displacement assays, but its functional effects are selective. The Ki values shown are for the persistent, wash-resistant binding mode.

Table 2: this compound Effect on Neurotransmitter Efflux in Rat Brain (In Vivo Microdialysis)

Brain RegionNeurotransmitterDose (mg/kg, s.c.)% Increase in Efflux (from baseline)Reference
Medial Prefrontal CortexAcetylcholine10Significant Increase
Nucleus AccumbensAcetylcholine10Significant Increase
Medial Prefrontal CortexDopamineDose-dependentSignificant Increase
Nucleus AccumbensDopamine10Significant Increase
StriatumDopamine-No Change

Signaling Pathways and Circuit Modulation

M1 Receptor-Mediated Signaling

Upon binding to postsynaptic M1 receptors, primarily located in the cortex and hippocampus, this compound activates the Gq/11 G-protein pathway. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade is believed to enhance synaptic plasticity and neuronal excitability, contributing to the pro-cognitive effects of this compound.

M1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Intracellular Signaling This compound This compound M1R M1 Receptor (7TM) This compound->M1R Binds Gq Gq/11 Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Neuronal Excitability Synaptic Plasticity (Pro-cognitive Effects) Ca->Response PKC->Response

Caption: M1 receptor-mediated Gq signaling cascade activated by this compound.
M4 Receptor-Mediated Modulation of Dopaminergic Circuits

This compound's antipsychotic effects are primarily attributed to its agonist activity at M4 receptors. M4 receptors are often expressed as presynaptic autoreceptors on cholinergic neurons and as heteroreceptors on dopaminergic and GABAergic neurons in the striatum and ventral tegmental area (VTA). Activation of these Gi/o-coupled receptors inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. This inhibitory signaling cascade ultimately reduces acetylcholine release from cholinergic terminals and modulates dopamine release in the mesolimbic pathway. By decreasing dopamine neuron firing in the VTA and subsequent dopamine release in the nucleus accumbens, this compound achieves an antipsychotic-like effect without directly blocking dopamine receptors, thus avoiding many of the side effects associated with traditional antipsychotics.

M4_Dopamine_Modulation cluster_presynaptic Presynaptic Cholinergic Terminal cluster_postsynaptic Postsynaptic Dopaminergic Neuron (VTA) cluster_downstream Mesolimbic Pathway This compound This compound M4R M4 Receptor (Autoreceptor) This compound->M4R Activates M4_Het M4 Receptor (Heteroreceptor) This compound->M4_Het Activates ACh Acetylcholine (ACh) M4R->ACh Inhibits Release DA_Neuron Dopamine Neuron M4_Het->DA_Neuron Inhibits Firing DA_Release Dopamine Release (Nucleus Accumbens) DA_Neuron->DA_Release Reduced Firing Leads to Antipsychotic_Effect Antipsychotic Effect DA_Release->Antipsychotic_Effect Results in

Caption: M4 receptor-mediated inhibition of the mesolimbic dopamine pathway.

Experimental Protocols

The characterization of this compound's effects on CNS circuits relies on a combination of in vitro and in vivo experimental techniques.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.

  • Objective: To quantify the affinity of this compound for muscarinic receptor subtypes.

  • Methodology:

    • Membrane Preparation: Membranes are prepared from cells (e.g., HEK293 or CHO) transiently or stably expressing a specific human muscarinic receptor subtype.

    • Assay Conditions: Assays are performed in a 96-well format. The prepared membranes are incubated with a specific radioligand (e.g., [3H]N-methylscopolamine, [3H]NMS) at a concentration near its dissociation constant (Kd).

    • Competition Binding: Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptor.

    • Incubation and Separation: The mixture is incubated to reach equilibrium (e.g., 90 minutes). Bound and free radioligand are then separated, typically by rapid filtration over glass fiber filters.

    • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting. Non-specific binding is determined in the presence of a high concentration of a known antagonist (e.g., 10 µM atropine).

    • Data Analysis: The concentration of this compound that inhibits 50% of the specific radioligand binding (IC50) is calculated. The Ki value is then determined using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow start Start: Cell Membranes with M1-M5 Receptors radioligand Add Radioligand (e.g., [3H]NMS) start->radioligand This compound Add Competing Ligand (this compound, serial dilutions) start->this compound incubate Incubate to Equilibrium radioligand->incubate This compound->incubate filter Rapid Filtration (Separate bound/free) incubate->filter count Scintillation Counting (Measure bound radioactivity) filter->count analyze Data Analysis (Calculate IC50 -> Ki) count->analyze end End: Determine Binding Affinity (Ki) analyze->end

Caption: General workflow for a competitive radioligand binding assay.
In Vivo Microdialysis

This technique is used to measure the levels of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in awake, freely moving animals.

  • Objective: To measure the effect of this compound administration on extracellular levels of dopamine and acetylcholine in brain regions like the prefrontal cortex and nucleus accumbens.

  • Methodology:

    • Probe Implantation: A microdialysis probe, which has a semi-permeable membrane at its tip, is stereotaxically implanted into the target brain region of an anesthetized rat or mouse. The animal is allowed to recover from surgery.

    • Perfusion: On the day of the experiment, the probe is perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).

    • Equilibration: An equilibration period allows the extracellular fluid composition to stabilize around the probe.

    • Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.

    • Drug Administration: this compound (or vehicle) is administered (e.g., subcutaneously, s.c.).

    • Post-Treatment Collection: Dialysate collection continues for several hours after drug administration to monitor changes in neurotransmitter concentrations.

    • Sample Analysis: The collected dialysate samples are analyzed to quantify the concentration of dopamine, acetylcholine, and their metabolites, typically using high-performance liquid chromatography (HPLC) coupled with electrochemical or mass spectrometry detection.

    • Data Analysis: Neurotransmitter levels are expressed as a percentage of the average baseline concentration.

Microdialysis_Workflow start Start: Freely Moving Rat with Implanted Probe perfuse Perfuse Probe with aCSF start->perfuse baseline Collect Baseline Dialysate Samples perfuse->baseline administer Administer this compound (or Vehicle) baseline->administer collect_post Collect Post-Treatment Dialysate Samples administer->collect_post analyze Analyze Samples (HPLC) collect_post->analyze data Calculate % Change from Baseline analyze->data end End: Neurotransmitter Efflux Profile data->end

Caption: Workflow for an in vivo microdialysis experiment.

Conclusion

This compound represents a significant advancement in neuropsychiatric drug development, shifting the focus from direct dopamine receptor antagonism to the modulation of cholinergic pathways. Its functional selectivity as an M1/M4 muscarinic receptor agonist allows for a dual mechanism of action: enhancing cognitive function through M1 receptor signaling and providing an antipsychotic effect by modulating mesolimbic dopamine circuits via M4 receptor activation. The combination of in vitro binding and functional assays with in vivo techniques like microdialysis has been crucial in delineating this complex pharmacological profile. This detailed understanding of this compound's impact on CNS circuits provides a strong foundation for the continued development of targeted therapies for schizophrenia and other CNS disorders.

References

The Functional Selectivity of Xanomeline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanomeline is a muscarinic acetylcholine (B1216132) receptor (mAChR) agonist that has garnered significant interest for its potential therapeutic applications, particularly in the treatment of neuropsychiatric disorders such as schizophrenia and Alzheimer's disease.[1][2] A key feature of this compound's pharmacological profile is its functional selectivity, exhibiting a preference for M1 and M4 muscarinic receptor subtypes.[1][2] This selectivity is not based on dramatically higher binding affinity for these subtypes, but rather on its differential ability to activate downstream signaling pathways. This technical guide provides an in-depth exploration of the functional selectivity of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.

Data Presentation

The functional selectivity of this compound is quantitatively demonstrated through its binding affinities (Ki), and its potency (EC50) and efficacy (Emax) in functional assays across the five muscarinic receptor subtypes (M1-M5).

Table 1: Binding Affinity of this compound at Human Muscarinic Receptors
Receptor SubtypeRadioligandCell LineKi (nM)Reference
M1[3H]N-MethylscopolamineCHO296[3]
M2[3H]N-MethylscopolamineCHO294[3]
M3[3H]Quinuclidinyl benzilateHuman Cloned ReceptorsSubstantial Affinity[4]
M4[3H]Quinuclidinyl benzilateHuman Cloned ReceptorsSubstantial Affinity[4]
M5[3H]Quinuclidinyl benzilateHuman Cloned ReceptorsSubstantial Affinity[4]

Note: "Substantial Affinity" indicates that while a specific Ki value was not provided in the cited source, the study confirmed significant binding.

Table 2: Functional Potency and Efficacy of this compound at Human Muscarinic Receptors
Receptor SubtypeSignaling PathwayAssayCell LineEC50 (nM)Emax (% of Carbachol)Reference
M1Gq/11Phosphoinositide HydrolysisCHO-100[1]
M1Gq/11Phosphoinositide HydrolysisBHK-72[1]
M1Gq/11Phosphoinositide HydrolysisA9 L-55[1]
M2Gi/oGTPγS BindingCHO-40 (Partial Agonist)[3]
M4Gi/oMultiple ReadoutsCHO-Biased away from ERK1/2 and Ca2+ mobilization[5]
M5Gq/11Phosphoinositide HydrolysisCHO-Weak Partial Agonist[2]

Note: A dash (-) indicates that the specific value was not provided in the cited source.

Signaling Pathways and Functional Selectivity

This compound's functional selectivity arises from its differential activation of G protein-coupled signaling cascades. M1, M3, and M5 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium. In contrast, M2 and M4 receptors predominantly couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

This compound is a full agonist at the M1 receptor-mediated Gq/11 pathway, as evidenced by its ability to stimulate phosphoinositide hydrolysis to a similar extent as the non-selective agonist carbachol (B1668302) in some cell lines.[1] However, it acts as a partial agonist at the M2 receptor-coupled Gi/o pathway and a weak partial agonist at the M5 receptor-Gq/11 pathway.[2][3] Recent studies have also highlighted that at the M4 receptor, this compound shows biased agonism, favoring Gαi2 protein activation over ERK1/2 phosphorylation and calcium mobilization.[5] This indicates that this compound can preferentially activate certain downstream effectors of a single receptor subtype.

Furthermore, intriguing evidence suggests that this compound possesses a dual orthosteric and allosteric binding mode at the M4 muscarinic receptor.[6] This complex interaction may contribute to its unique signaling profile and functional selectivity.

This compound Signaling Pathways cluster_M1_M3_M5 M1/M3/M5 (Gq/11-coupled) cluster_M2_M4 M2/M4 (Gi/o-coupled) M1_M3_M5 M1/M3/M5 Receptor Gq11 Gq/11 M1_M3_M5->Gq11 This compound (Agonist) PLC Phospholipase C Gq11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_M1 ↑ Intracellular Ca2+ IP3->Ca_M1 PKC PKC DAG->PKC ERK_M1 ERK1/2 Activation PKC->ERK_M1 M2_M4 M2/M4 Receptor Gio Gi/o M2_M4->Gio This compound (Partial/Biased Agonist) AC Adenylyl Cyclase Gio->AC ERK_M2 ERK1/2 Activation Gio->ERK_M2 βγ subunit cAMP ↓ cAMP AC->cAMP This compound This compound This compound->M1_M3_M5 This compound->M2_M4 Radioligand Binding Assay Workflow start Start prep Prepare cell membranes, radioligand, and this compound dilutions start->prep incubate Incubate membranes, radioligand, and this compound prep->incubate filter Rapid filtration and washing incubate->filter count Scintillation counting filter->count analyze Data analysis (IC50 -> Ki) count->analyze end End analyze->end GTPγS Binding Assay Workflow start Start prep Prepare membranes, [35S]GTPγS, GDP, and this compound start->prep preincubate Pre-incubate membranes with GDP prep->preincubate add_agonist Add this compound preincubate->add_agonist add_gtp Add [35S]GTPγS to initiate reaction add_agonist->add_gtp incubate Incubate at 30°C add_gtp->incubate filter Filtration and washing incubate->filter count Scintillation counting filter->count analyze Data analysis (EC50, Emax) count->analyze end End analyze->end

References

Methodological & Application

Application Notes and Protocols for In-Vivo Dissolution of Xanomeline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanomeline is a potent and selective agonist for the M1 and M4 muscarinic acetylcholine (B1216132) receptors, showing promise in preclinical and clinical studies for neurological and psychiatric disorders such as schizophrenia and Alzheimer's disease.[1][2][3][4][5][6][7] Proper dissolution and formulation of this compound are critical for ensuring accurate dosing, bioavailability, and reproducibility in in-vivo animal studies. These application notes provide detailed protocols for the dissolution of this compound tartrate for various research applications.

Quantitative Data Summary

The solubility of this compound can vary depending on the salt form (e.g., tartrate, oxalate) and the solvent system used. The following table summarizes key quantitative data for the dissolution of this compound tartrate.

Solvent/VehicleSolubility/ConcentrationReference
Water≥ 100 mg/mL (231.75 mM)[1]
Water (warmed)10 mg/mL
Water70 mg/mL[8]
DMSO45 mg/mL[8]
DMSO200 mg/mL (463.50 mM)[2]
10% DMSO >> 90% (20% SBE-β-CD in saline)≥ 2.08 mg/mL (4.82 mM)[1]
10% DMSO >> 90% corn oil≥ 2.08 mg/mL (4.82 mM)[1]
10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline5 mg/mL (11.59 mM)[2]
SalineVehicle control for intraperitoneal injection[3]

Note: The molecular weight of this compound free base is 281.42 g/mol , and the formula weight of this compound tartrate is 431.50 g/mol . When preparing solutions, it is crucial to account for the specific form of the compound being used.

Experimental Protocols

Protocol 1: Aqueous Solution for Subcutaneous or Intraperitoneal Injection

This protocol is suitable for preparing a simple aqueous solution of this compound tartrate.

Materials:

  • This compound tartrate powder

  • Sterile water for injection or sterile saline (0.9% NaCl)

  • Sterile vials

  • Vortex mixer

  • Magnetic stirrer and stir bar (optional)

  • pH meter and adjustment solutions (e.g., sterile HCl, NaOH) if necessary

Procedure:

  • Weigh the desired amount of this compound tartrate powder in a sterile vial.

  • Add the calculated volume of sterile water or saline to the vial to achieve the target concentration. For example, to prepare a 1 mg/mL solution, dissolve 10 mg of this compound tartrate in 10 mL of sterile water.

  • Vortex the mixture vigorously until the powder is completely dissolved. Gentle warming may aid dissolution.

  • If necessary, measure the pH of the solution and adjust to a physiologically compatible range (typically pH 6.5-7.5) using sterile, dilute HCl or NaOH.

  • Visually inspect the solution for any particulate matter. If present, filter the solution through a 0.22 µm sterile syringe filter.

  • Store the solution at 2-8°C for short-term use or aliquot and freeze at -20°C for longer-term storage. Solutions in water may be stored at -20°C for up to 2 months.[8]

Protocol 2: Vehicle-Based Formulation for Enhanced Solubility and Stability

For higher concentrations or to improve stability, a vehicle-based formulation is often employed.

Materials:

  • This compound tartrate powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PEG300

  • Tween-80

  • Sterile saline (0.9% NaCl)

  • Sterile tubes or vials

  • Pipettes

  • Vortex mixer

Procedure: This protocol involves a stepwise addition of solvents to ensure complete dissolution.

  • Weigh the required amount of this compound tartrate and place it in a sterile tube.

  • Prepare a stock solution in DMSO. For example, dissolve the powder in a small volume of DMSO (e.g., 10% of the final volume).

  • Add PEG300 (e.g., 40% of the final volume) to the DMSO solution and vortex until the mixture is clear.

  • Add Tween-80 (e.g., 5% of the final volume) and vortex thoroughly.

  • Finally, add sterile saline (e.g., 45% of the final volume) to reach the desired final concentration and volume. Vortex the final solution until it is a clear and homogenous mixture.[1][2]

  • This formulation should be prepared fresh before each experiment. Sonication can be used to aid dissolution if needed.[2]

Visualizations

This compound Signaling Pathway

This compound acts as an agonist at the M1 and M4 muscarinic acetylcholine receptors. This activation is thought to mediate its therapeutic effects. The diagram below illustrates the simplified signaling pathway.

Xanomeline_Signaling_Pathway This compound This compound M1R M1 Receptor This compound->M1R M4R M4 Receptor This compound->M4R Gq11 Gq/11 M1R->Gq11 activates Gi_o Gi/o M4R->Gi_o activates PLC PLC Gq11->PLC activates AC Adenylyl Cyclase Gi_o->AC inhibits IP3_DAG IP3 / DAG (Second Messengers) PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP Neuronal_Excitability Increased Neuronal Excitability IP3_DAG->Neuronal_Excitability Dopamine_Modulation Dopamine Release Modulation cAMP->Dopamine_Modulation

Caption: Simplified signaling pathway of this compound via M1 and M4 receptors.

Experimental Workflow for In-Vivo Studies

The following diagram outlines a typical workflow for preparing and administering this compound in an animal study.

Xanomeline_InVivo_Workflow start Start weigh Weigh this compound Tartrate start->weigh dissolve Dissolve in Appropriate Solvent/Vehicle weigh->dissolve check Ensure Complete Dissolution (Vortex/Sonicate) dissolve->check administer Administer to Animal Model (e.g., i.p., s.c.) check->administer observe Behavioral/Physiological Observation administer->observe end End observe->end

Caption: General experimental workflow for this compound in-vivo studies.

References

Application Notes and Protocols for Xanomeline Dosage in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing xanomeline, a muscarinic M1 and M4 receptor preferring agonist, in preclinical rodent models. The following sections detail recommended dosage calculations, administration protocols, and methodologies for key behavioral and physiological assays.

Introduction to this compound

This compound is a promising therapeutic agent for neuropsychiatric disorders, including schizophrenia and Alzheimer's disease.[1][2][3] Its pro-cognitive and antipsychotic-like effects are primarily mediated through the activation of M1 and M4 muscarinic acetylcholine (B1216132) receptors.[2][4][5] Preclinical studies in rodent models are crucial for elucidating its mechanism of action and therapeutic potential. This document outlines standardized protocols for the administration and evaluation of this compound in rats and mice.

This compound Dosage and Administration in Rodent Models

The effective dose of this compound in rodent models is dependent on the species, the specific behavioral or physiological endpoint being measured, and the route of administration. The following tables summarize typical dose ranges reported in the literature. This compound is often administered as this compound tartrate, and doses are typically reported as the salt form.[1][6]

Table 1: this compound Dosage in Mouse Models
Application/Assay Mouse Strain Dose Range (mg/kg) Route of Administration Key Findings References
Antipsychotic-like Effects (reversal of PCP-induced hyperlocomotion)ICR1, 3, 10, 30s.c.30 mg/kg produced maximal efficacy.[1]
Antipsychotic-like Effects (Conditioned Avoidance Responding)C57Bl/6NTac1, 3, 10, 30i.p.30 mg/kg produced complete inhibition of avoidance responses.[1]
Functional MRI (fMRI)C57Bl6/J30s.c.Produced robust BOLD signal increases in various brain regions.[1]
Fear Cognition (Contextual Fear Conditioning)Aged mice1.0i.p.Improved performance in contextual fear conditioning.[7]
Wakefulness and Sleep ArchitectureYoung and Aged mice3, 10, 30Not SpecifiedDose-dependent effects on wakefulness and NREM sleep.[8]
Anti-inflammatory Effects (Endotoxemia)Mice2, 5, 20i.p.Dose-dependently reduced serum TNF levels.[9]
Table 2: this compound Dosage in Rat Models
Application/Assay Rat Strain Dose Range (mg/kg) Route of Administration Key Findings References
Antipsychotic-like Effects (reversal of apomorphine-induced disruption of PPI)Not SpecifiedNot SpecifiedNot SpecifiedDose-dependently reversed apomorphine-induced disruption of PPI.[10][11]
Antipsychotic-like Effects (attenuation of amphetamine-induced hyperactivity)Not SpecifiedNot SpecifiedNot SpecifiedAttenuated hyperactivity at doses that did not affect spontaneous activity.[10][11]
EEG Spectral ActivityWistar1, 3, 10s.c.Elicited dose-dependent increases in wakefulness.[1][6]
Cocaine vs. Food ChoiceNot Specified1.8, 3.2, 5.6, 10Not SpecifiedDose-dependent effects on cocaine choice.[12]
Anti-inflammatory Effects (Endotoxemia)Rats1-5i.p.Suppressed serum and splenic TNF levels.[9]

Note: It is critical to perform dose-response studies for each new experimental paradigm to determine the optimal dose. The vehicle for this compound tartrate is often saline or water.[1][6]

Experimental Protocols

Conditioned Avoidance Responding (CAR) in Mice

This protocol is adapted from studies evaluating the antipsychotic-like effects of this compound.[1]

Objective: To assess the effect of this compound on the ability of mice to learn and perform a conditioned avoidance response.

Materials:

  • Standard shuttle boxes for CAR testing

  • This compound tartrate

  • Vehicle (e.g., sterile saline)

  • Syringes and needles for i.p. injection

  • C57Bl/6NTac mice

Procedure:

  • Training:

    • Train mice to avoid an electric shock (unconditioned stimulus, US) by moving from one compartment of the shuttle box to the other in response to a conditioned stimulus (CS), such as a light or a tone.

    • Continue training until mice reach a criterion level of performance (e.g., ≥90% avoidance responding).

  • Drug Administration:

    • On the test day, administer this compound tartrate (1, 3, 10, or 30 mg/kg) or vehicle via intraperitoneal (i.p.) injection.

    • Allow a 30-minute pre-treatment period before behavioral testing.[1]

  • Testing:

    • Place the mouse in the shuttle box and initiate the CAR test session.

    • Record the number of avoidance responses (moving to the other compartment during the CS), escape responses (moving after the onset of the US), and escape failures.

  • Data Analysis:

    • Analyze the percentage of avoidance responses and the number of escape failures.

    • Compare the performance of this compound-treated groups to the vehicle-treated group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Spontaneous and PCP-Induced Locomotor Activity in Mice

This protocol is designed to evaluate the effects of this compound on both normal and psychostimulant-induced hyperactivity.[1]

Objective: To determine if this compound can reduce spontaneous locomotor activity and reverse hyperlocomotion induced by phencyclidine (PCP).

Materials:

  • Open field apparatus with automated photobeam tracking

  • This compound tartrate

  • Phencyclidine HCl (PCP)

  • Vehicle (e.g., sterile saline)

  • Syringes and needles for s.c. injection

  • ICR mice

Procedure:

  • Habituation and Spontaneous Activity:

    • On the test day, administer a subcutaneous (s.c.) injection of saline or this compound tartrate (1, 3, 10, or 30 mg/kg).

    • Immediately place the mouse into the open field apparatus.

    • Record horizontal photobeam breaks for a 30-minute period to measure spontaneous locomotor activity.[1]

  • PCP-Induced Activity:

    • Following the spontaneous activity phase, administer 5 mg/kg PCP HCl (s.c.) to all mice.

    • Return the mice to the open field and record locomotor activity for a 60-minute period.[1]

  • Data Analysis:

    • Analyze the total horizontal activity counts for both the spontaneous and PCP-induced phases.

    • Compare the activity levels of the different this compound dose groups to the vehicle control group for both phases using statistical tests such as ANOVA with Dunnett's post-hoc test.[1]

Signaling Pathway and Experimental Workflow

This compound Signaling Pathway

This compound acts as an agonist at M1 and M4 muscarinic acetylcholine receptors, which are G-protein coupled receptors. Activation of these receptors initiates a cascade of intracellular events that are thought to underlie its therapeutic effects. For instance, M4 receptor activation can regulate dopamine (B1211576) release in the striatum, which is relevant to its antipsychotic properties.[4]

Xanomeline_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron This compound This compound M4_R M4 Receptor This compound->M4_R M1_R M1 Receptor This compound->M1_R AC Adenylate Cyclase M4_R->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA PKA cAMP->PKA Inactivates Ca_channel Ca2+ Channel PKA->Ca_channel Reduces Phosphorylation Dopamine_release Dopamine Release Ca_channel->Dopamine_release Inhibits PLC Phospholipase C M1_R->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC PKC DAG->PKC Activates Ca_release Ca2+ Release ER->Ca_release Stimulates Neuronal_excitation Neuronal Excitation Ca_release->Neuronal_excitation Leads to PKC->Neuronal_excitation Leads to

Caption: Simplified signaling pathway of this compound at presynaptic M4 and postsynaptic M1 receptors.

Experimental Workflow for Preclinical Evaluation

The following diagram illustrates a typical workflow for the preclinical assessment of this compound in rodent models, from initial dose-finding studies to more complex behavioral and imaging experiments.

Experimental_Workflow A Dose-Response Study (e.g., Locomotor Activity) B Select Optimal Dose Range A->B C Behavioral Assays (e.g., CAR, Fear Conditioning) B->C D Pharmacokinetic Analysis (Plasma/Brain Concentration) B->D E In Vivo Imaging (e.g., fMRI, EEG) B->E F Data Analysis and Interpretation C->F D->F E->F G Target Validation (e.g., Knockout Models) F->G

References

Application Notes and Protocols for the Use of Xanomeline in Primary Neuronal Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanomeline is a potent muscarinic acetylcholine (B1216132) receptor agonist with preferential activity at the M1 and M4 receptor subtypes.[1][2] These receptors are highly expressed in brain regions critical for cognition and memory, such as the cerebral cortex and hippocampus.[1][3] Due to its pharmacological profile, this compound has been investigated for its therapeutic potential in neurodegenerative and psychiatric disorders, including Alzheimer's disease and schizophrenia.[3] In primary neuronal cell cultures, this compound serves as a valuable tool to investigate the roles of M1 and M4 receptor activation in neuronal health, survival, and signaling under both physiological and pathological conditions.

These application notes provide detailed protocols for the use of this compound in primary neuronal cultures, with a focus on its neuroprotective effects in models of ischemic injury, Alzheimer's disease, and schizophrenia.

Mechanism of Action in Neurons

This compound primarily acts as an agonist at M1 and M4 muscarinic acetylcholine receptors.

  • M1 Receptor Activation: M1 receptors are coupled to Gq proteins. Their activation stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in the release of intracellular calcium (Ca2+) and the activation of protein kinase C (PKC), influencing a wide range of cellular processes including neuronal excitability, synaptic plasticity, and the processing of amyloid precursor protein (APP).

  • M4 Receptor Activation: M4 receptors are coupled to Gi/o proteins. Their activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. M4 receptors can act as autoreceptors on cholinergic neurons, modulating acetylcholine release, and are also involved in the regulation of other neurotransmitter systems, including dopamine (B1211576).

Through these pathways, this compound has been shown to exert neuroprotective effects by inhibiting apoptosis and reducing oxidative stress.

Key Applications in Primary Neuronal Cultures

  • Neuroprotection in Ischemic Models (Oxygen-Glucose Deprivation) : this compound has been demonstrated to protect primary cortical neurons from cell death induced by oxygen-glucose deprivation (OGD), a common in vitro model for cerebral ischemia.

  • Alzheimer's Disease Modeling : Activation of M1 receptors by agonists can promote the non-amyloidogenic processing of amyloid precursor protein (APP), potentially reducing the production of toxic amyloid-beta (Aβ) peptides. This compound can be used to study this process and to assess its potential to protect neurons from Aβ-induced toxicity.

  • Schizophrenia Modeling : The antipsychotic-like effects of this compound are thought to be mediated, in part, through the M4 receptor's modulation of dopamine signaling. In vitro models using NMDA receptor antagonists can be employed to investigate this compound's ability to counteract glutamatergic hypofunction, a key hypothesis in schizophrenia pathophysiology.

Data Presentation

Table 1: Neuroprotective Effects of this compound in Primary Cortical Neurons under Oxygen-Glucose Deprivation (OGD)
ParameterControlOGDOGD + this compound (5 µM)Reference
Cell Viability (%) 100~60~85
LDH Release (Arbitrary Units) ~1~3.5~1.5
Apoptotic Cells (%) 6.3 ± 0.824.0 ± 7.18.9 ± 0.5
Reactive Oxygen Species (ROS) Production (Fold Change) 15.91.6

Data are approximate values derived from published studies for illustrative purposes. Please refer to the cited literature for precise values and statistical analysis.

Table 2: Effect of this compound on Key Signaling Proteins in Primary Cortical Neurons under OGD
ProteinOGD EffectOGD + this compound (5 µM) EffectReference
p-Akt/Akt ratio DecreasedIncreased
Bcl-2 DecreasedIncreased
PARP DecreasedIncreased
HIF-1α IncreasedDecreased
HO-1 DecreasedIncreased
Sirtuin-1 DecreasedIncreased

This table summarizes the qualitative changes in protein expression or phosphorylation.

Experimental Protocols

Protocol 1: Neuroprotection Against Oxygen-Glucose Deprivation (OGD)

This protocol details how to assess the neuroprotective effects of this compound against ischemic-like injury in primary cortical neurons.

1. Primary Cortical Neuron Culture:

  • Isolate cortical tissue from embryonic day 18 (E18) rat or mouse pups.
  • Dissociate the tissue using enzymatic digestion (e.g., trypsin or papain) followed by mechanical trituration.
  • Plate the dissociated neurons onto poly-D-lysine or poly-L-lysine coated culture plates or coverslips in a suitable neuronal culture medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin).
  • Maintain the cultures in a humidified incubator at 37°C with 5% CO2. Allow neurons to mature for at least 7 days in vitro (DIV) before experimentation.

2. This compound Pre-treatment:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water).
  • On the day of the experiment, dilute the this compound stock solution in pre-warmed culture medium to the desired final concentrations (e.g., 1, 5, 10 µM). A vehicle control (medium with the same concentration of solvent) must be included.
  • Replace the existing culture medium with the this compound-containing or vehicle control medium and incubate for a specified pre-treatment period (e.g., 2 hours).

3. Oxygen-Glucose Deprivation (OGD):

  • Prepare an OGD buffer (e.g., glucose-free Earle's Balanced Salt Solution).
  • After the this compound pre-treatment, remove the medium and wash the neurons once with the OGD buffer.
  • Replace the buffer with fresh OGD buffer and place the cultures in a hypoxic chamber or a modular incubator chamber flushed with a gas mixture of 95% N2 and 5% CO2 at 37°C for a duration sufficient to induce cell death (e.g., 12 hours).

4. Reperfusion and Analysis:

  • After the OGD period, remove the cultures from the hypoxic chamber and replace the OGD buffer with the original this compound-containing or vehicle control culture medium.
  • Return the cultures to the standard incubator (37°C, 5% CO2) for a reperfusion period (e.g., 24 hours).
  • Assess neuronal viability and cell death using standard assays:
  • Cell Viability: CCK-8 or MTT assay.
  • Cytotoxicity: LDH release assay.
  • Apoptosis: Annexin V/Propidium Iodide staining followed by fluorescence microscopy or flow cytometry.
  • Oxidative Stress: DCFH-DA assay for reactive oxygen species (ROS).
  • Protein Expression: Western blotting for key signaling molecules (p-Akt, Bcl-2, etc.).

Protocol 2: Alzheimer's Disease Model - Protection Against Aβ Toxicity

This protocol outlines a method to evaluate this compound's ability to protect primary neurons from amyloid-beta (Aβ)-induced toxicity.

1. Primary Neuron Culture:

  • Culture primary cortical or hippocampal neurons as described in Protocol 1. Hippocampal neurons are often preferred for Alzheimer's disease models.

2. Preparation of Aβ Oligomers:

  • Synthetically produced Aβ peptides (e.g., Aβ1-42) are typically used.
  • To prepare oligomers, which are considered the most toxic species, dissolve the Aβ peptide in a suitable solvent like DMSO to create a stock solution.
  • Dilute the stock solution in phenol-free culture medium and incubate at 4°C for 24 hours to allow for oligomer formation.

3. This compound Treatment:

  • Treat the mature primary neurons (DIV 7-10) with desired concentrations of this compound (e.g., 1-10 µM) or a vehicle control.
  • Simultaneously or as a pre-treatment, add the prepared Aβ oligomers to the cultures at a final concentration known to induce toxicity (e.g., 1-5 µM).
  • Incubate the cultures for 24-48 hours.

4. Analysis:

  • Assess neuronal viability, apoptosis, and synaptic integrity:
  • Neuronal Survival: Count surviving neurons (e.g., MAP2 or NeuN positive cells) by immunocytochemistry.
  • Synaptic Density: Quantify synaptic puncta by immunostaining for pre- and post-synaptic markers (e.g., synaptophysin and PSD-95).
  • APP Processing: Measure the levels of soluble APPα (sAPPα) in the culture medium by ELISA or Western blot to assess non-amyloidogenic processing.

Protocol 3: Schizophrenia Model - Modulation of NMDA Receptor Hypofunction

This protocol provides a framework for investigating this compound's effects in an in vitro model relevant to the glutamatergic hypofunction hypothesis of schizophrenia.

1. Primary Neuron Culture:

  • Culture primary cortical neurons as described in Protocol 1.

2. Treatment with NMDA Receptor Antagonist and this compound:

  • Treat mature neurons (DIV 10-14) with a non-competitive NMDA receptor antagonist such as phencyclidine (PCP) or ketamine to induce a state of hypofunction. The concentration and duration will need to be optimized to induce measurable changes without causing widespread cell death.
  • Co-treat or pre-treat the cultures with various concentrations of this compound or a vehicle control.

3. Analysis:

  • Evaluate this compound's ability to reverse or mitigate the effects of the NMDA receptor antagonist:
  • Neuronal Activity: Perform calcium imaging or multi-electrode array (MEA) recordings to assess changes in spontaneous neuronal firing and network activity.
  • Synaptic Plasticity: Investigate changes in the expression of genes and proteins related to synaptic function and plasticity (e.g., c-Fos, Arc, BDNF).
  • Dopamine-related Signaling: While challenging in standard cortical cultures, in co-culture systems with dopaminergic neurons, changes in dopamine release or downstream signaling could be assessed.

Visualizations

Signaling Pathways

Xanomeline_Signaling cluster_M1 M1 Receptor Pathway (Gq-coupled) cluster_M4 M4 Receptor Pathway (Gi-coupled) Xano1 This compound M1 M1 Receptor Xano1->M1 Gq Gq M1->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 cleavage DAG DAG PIP2->DAG cleavage Ca ↑ Intracellular Ca2+ IP3->Ca PKC Protein Kinase C DAG->PKC Neuroprotection Neuroprotection & Synaptic Plasticity Ca->Neuroprotection sAPP ↑ sAPPα (Neuroprotective) PKC->sAPP PKC->Neuroprotection Xano2 This compound M4 M4 Receptor Xano2->M4 Gi Gi M4->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Dopamine ↓ Dopamine Release (in relevant circuits) PKA->Dopamine Modulation

Caption: Simplified signaling pathways of this compound via M1 and M4 muscarinic receptors.

Experimental Workflow: Neuroprotection Assay

OGD_Workflow cluster_assays Analytical Endpoints Culture 1. Primary Neuronal Culture (e.g., Cortical Neurons, DIV 7-10) Pretreat 2. Pre-treatment (this compound or Vehicle) Culture->Pretreat OGD 3. Oxygen-Glucose Deprivation (OGD) (Ischemic Insult) Pretreat->OGD Reperfuse 4. Reperfusion (Return to normal conditions) OGD->Reperfuse Analysis 5. Analysis Reperfuse->Analysis Viability Cell Viability (MTT/CCK-8) Analysis->Viability Toxicity Cytotoxicity (LDH) Analysis->Toxicity Apoptosis Apoptosis (Annexin V) Analysis->Apoptosis WB Western Blot (Signaling Proteins) Analysis->WB

Caption: Experimental workflow for assessing this compound's neuroprotective effects.

Logical Relationship: this compound's Therapeutic Hypotheses

Therapeutic_Hypothesis cluster_AD Alzheimer's Disease Hypothesis cluster_Schiz Schizophrenia Hypothesis Xano This compound M1_AD M1 Agonism Xano->M1_AD M4_Schiz M4 Agonism Xano->M4_Schiz sAPP_AD ↑ Non-amyloidogenic APP Processing M1_AD->sAPP_AD Abeta_AD ↓ Aβ Production sAPP_AD->Abeta_AD Neuroprotection_AD Neuroprotection Abeta_AD->Neuroprotection_AD Dopamine_Schiz Modulation of Dopamine & Glutamate M4_Schiz->Dopamine_Schiz Symptom_Relief Amelioration of Psychotic Symptoms Dopamine_Schiz->Symptom_Relief

Caption: Hypothesized therapeutic mechanisms of this compound in neurological disorders.

References

Application Notes and Protocols for Pharmacological fMRI Studies with Xanomeline Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for conducting pharmacological functional magnetic resonance imaging (phMRI) studies with Xanomeline, a muscarinic M1 and M4 receptor agonist. The information is based on preclinical studies and is intended to guide researchers in designing and implementing similar neuroimaging experiments.

Introduction

This compound is a muscarinic cholinergic receptor agonist with a preference for M1 and M4 subtypes, which are implicated in cognitive processes and the pathophysiology of neuropsychiatric disorders like schizophrenia and Alzheimer's disease.[1][2][3][4][5] Pharmacological fMRI (phMRI) is a powerful tool to investigate the brain-wide functional effects of psychoactive compounds. By measuring the blood-oxygen-level-dependent (BOLD) signal, phMRI can map the neural circuits modulated by this compound administration.

The following sections detail the mechanism of action of this compound, experimental protocols for in vivo phMRI studies in animal models, and quantitative data on its effects on brain activity.

Mechanism of Action

This compound acts as an agonist at muscarinic acetylcholine (B1216132) receptors, with functional selectivity for the M1 and M4 subtypes. Activation of these receptors, which are G-protein coupled receptors, initiates downstream signaling cascades. M1 receptor activation is primarily coupled to the Gq protein pathway, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium and activation of protein kinase C (PKC). M4 receptor activation is coupled to the Gi protein pathway, which inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. In the context of schizophrenia, M4 receptor activation in the striatum can modulate dopamine (B1211576) release, contributing to its antipsychotic effects.

Xanomeline_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound M1R M1 Receptor This compound->M1R binds M4R M4 Receptor This compound->M4R binds Gq Gq M1R->Gq activates Gi Gi M4R->Gi activates PLC PLC Gq->PLC activates AC Adenylyl Cyclase Gi->AC inhibits PIP2 PIP2 PLC->PIP2 hydrolyzes ATP ATP AC->ATP converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Increase IP3->Ca PKC PKC Activation DAG->PKC Neuronal_Response1 Cellular Response Ca->Neuronal_Response1 PKC->Neuronal_Response1 cAMP cAMP Decrease ATP->cAMP Neuronal_Response2 Cellular Response cAMP->Neuronal_Response2

Figure 1: this compound Signaling Pathway

Preclinical Pharmacological fMRI Protocol

The following protocol is based on a study conducted in mice to assess the effects of this compound on brain functional activity and connectivity.

Animal Preparation
  • Subjects: Adult male C57Bl/6NTac mice.

  • Anesthesia: Intrapulmonary halothane (B1672932) (0.75%). Anesthesia is a critical parameter and should be carefully controlled to minimize its confounding effects on the BOLD signal.

  • Physiological Monitoring: Continuous monitoring of rectal temperature, respiratory rate, and heart rate is essential throughout the experiment to ensure physiological stability.

Drug Administration
  • Dose Selection: The selection of an appropriate dose is crucial. In the cited study, a dose of 30 mg/kg of this compound was chosen based on prior behavioral assays that demonstrated its ability to inhibit phencyclidine (PCP)-induced locomotor activity.

  • Route of Administration: Subcutaneous (s.c.) injection.

  • Control Group: A vehicle control group (e.g., saline) should be included in the experimental design.

fMRI Data Acquisition
  • Scanner: A high-field MRI scanner (e.g., 7.0 Tesla) is recommended for rodent studies to achieve sufficient signal-to-noise ratio.

  • BOLD fMRI Sequence: A T2*-weighted gradient-echo echo-planar imaging (EPI) sequence is typically used.

  • Acquisition Parameters (Example):

    • Repetition Time (TR): 2000 ms (B15284909)

    • Echo Time (TE): 15 ms

    • Flip Angle: 60°

    • Matrix Size: 64 x 64

    • Field of View (FOV): 20 x 20 mm

    • Number of Slices: 20

    • Slice Thickness: 1 mm

  • Experimental Timeline: The fMRI acquisition is divided into a baseline period, followed by drug administration and a post-injection monitoring period. For instance, a 30-minute BOLD fMRI time series can be acquired, with this compound or vehicle administered after a 10-minute baseline.

Data Analysis
  • Preprocessing: Standard fMRI preprocessing steps should be applied, including motion correction, spatial smoothing, and temporal filtering.

  • Statistical Analysis: Voxel-wise statistical analysis is performed to identify brain regions showing significant BOLD signal changes in response to this compound compared to vehicle. A general linear model (GLM) is commonly used for this purpose.

  • Correction for Multiple Comparisons: It is critical to apply a correction for multiple comparisons (e.g., cluster-based correction) to control for false positives.

Experimental_Workflow cluster_preparation Preparation cluster_imaging fMRI Acquisition cluster_analysis Data Analysis Animal_Prep Animal Preparation (Anesthesia, Physiological Monitoring) Baseline Baseline BOLD fMRI (e.g., 10 min) Animal_Prep->Baseline start Injection Drug Administration (this compound 30 mg/kg, s.c. or Vehicle) Baseline->Injection Post_Injection Post-Injection BOLD fMRI (e.g., 20 min) Injection->Post_Injection Preprocessing fMRI Data Preprocessing (Motion Correction, Smoothing) Post_Injection->Preprocessing end acquisition Stats Statistical Analysis (GLM, Voxel-wise) Preprocessing->Stats Correction Multiple Comparisons Correction Stats->Correction Results Identification of Activated Brain Regions Correction->Results

Figure 2: Experimental Workflow for phMRI Study

Quantitative Data Summary

The following tables summarize the quantitative findings from a preclinical phMRI study with this compound administration in mice.

Table 1: this compound-Induced BOLD Signal Changes in Key Brain Regions
Brain RegionMean BOLD Signal Change (%) ± SEMp-value
Cingulate Cortex1.5 ± 0.2< 0.001
Thalamus1.2 ± 0.15< 0.001
Caudate Putamen1.0 ± 0.2< 0.01
Ventral Hippocampus0.8 ± 0.1< 0.01
Amygdala2.0 ± 0.3< 0.001
Nucleus Accumbens1.8 ± 0.25< 0.001

Data are presented as the mean percentage change in BOLD signal relative to baseline following the administration of 30 mg/kg this compound (s.c.). P-values represent the statistical significance of the BOLD response compared to the vehicle-treated control group.

Table 2: Experimental Parameters for Preclinical this compound fMRI Study
ParameterValue
Animal Model
SpeciesMouse
StrainC57Bl/6NTac
Drug Administration
CompoundThis compound
Dose30 mg/kg
RouteSubcutaneous (s.c.)
VehicleSaline
fMRI Acquisition
Scanner Strength7.0 Tesla
Anesthesia0.75% Halothane
TR / TE2000 ms / 15 ms
Voxel Size0.3125 x 0.3125 x 1 mm

Resting-State fMRI (rsfMRI) Protocol

In addition to task-based or pharmacological challenge phMRI, rsfMRI can be employed to investigate how this compound modulates functional connectivity between brain regions.

Experimental Design

The experimental setup is similar to the phMRI protocol, but the focus is on acquiring BOLD data while the animal is at rest (i.e., not presented with any explicit task or stimulus).

Data Analysis
  • Seed-based Correlation Analysis: A region of interest (ROI) is selected as a "seed," and the time course of the BOLD signal from this seed is correlated with the time course of all other voxels in the brain to generate a functional connectivity map.

  • Independent Component Analysis (ICA): A data-driven approach that can identify distinct resting-state networks without a priori seed selection.

Key Findings from this compound rsfMRI Studies

  • This compound administration has been shown to decrease neocortical and striatal connectivity.

  • Focal increases in functional connectivity have been observed within the nucleus accumbens and basal forebrain following this compound administration.

  • This compound can attenuate the fronto-hippocampal hyper-connectivity induced by NMDA receptor antagonists like PCP.

Conclusion

Pharmacological fMRI is a valuable methodology for characterizing the central effects of this compound. The protocols and data presented here provide a foundation for researchers to design studies aimed at further elucidating the neural mechanisms underlying the therapeutic effects of this M1/M4 muscarinic agonist. These preclinical findings can serve as a basis for translatable biomarkers in clinical investigations of this compound and other muscarinic compounds.

References

Application Notes and Protocols for Preclinical Administration of Xanomeline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the administration of Xanomeline in preclinical animal trials. The following sections detail the mechanism of action, formulation, administration routes, and established protocols for key behavioral and safety assessments.

Mechanism of Action

This compound is a muscarinic acetylcholine (B1216132) receptor agonist with preferential activity at the M1 and M4 subtypes.[1][2] Its therapeutic effects in preclinical models of psychosis are attributed to the modulation of dopaminergic and glutamatergic neurotransmission.[2] Activation of M1 and M4 receptors in brain regions like the frontal cortex and striatum can indirectly regulate dopamine (B1211576) release, offering a novel antipsychotic mechanism distinct from direct D2 receptor antagonism.[1][2]

To mitigate peripheral cholinergic side effects such as salivation and gastrointestinal distress, this compound is often co-administered with a peripherally restricted muscarinic antagonist like trospium (B1681596) chloride.

Signaling Pathway of this compound

This compound This compound M1_M4 M1/M4 Receptors (Central Nervous System) This compound->M1_M4 Peripheral_M_Receptors Peripheral Muscarinic Receptors This compound->Peripheral_M_Receptors Gq_Gi Gq/Gi Protein Coupling M1_M4->Gq_Gi PLC Phospholipase C Activation Gq_Gi->PLC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca_PKC Ca²⁺ & PKC Signaling IP3_DAG->Ca_PKC Dopamine_Modulation Dopamine Release Modulation (Prefrontal Cortex & Striatum) Ca_PKC->Dopamine_Modulation Glutamate_Modulation Glutamate Release Modulation Ca_PKC->Glutamate_Modulation Therapeutic_Effects Antipsychotic-like Effects Dopamine_Modulation->Therapeutic_Effects Glutamate_Modulation->Therapeutic_Effects Side_Effects Peripheral Cholinergic Side Effects Peripheral_M_Receptors->Side_Effects Trospium Trospium (Peripheral Antagonist) Trospium->Peripheral_M_Receptors

Caption: this compound's signaling pathway.

Formulation and Administration

Formulation for Injection

For subcutaneous (s.c.) or intraperitoneal (i.p.) administration, this compound tartrate can be dissolved in a sterile vehicle. A common vehicle is 0.9% saline. For compounds with solubility challenges, a vehicle containing a small percentage of a solubilizing agent like Tween 80 or DMSO in saline can be used.

Protocol for Preparation of this compound Solution (1 mg/mL in Saline):

  • Weigh the required amount of this compound tartrate powder in a sterile container.

  • Aseptically add sterile 0.9% saline to the powder to achieve the desired final concentration (e.g., for a 1 mg/mL solution, add 10 mL of saline to 10 mg of this compound).

  • Vortex or sonicate the mixture until the this compound is completely dissolved.

  • Visually inspect the solution for any particulate matter before administration.

  • Prepare fresh on the day of the experiment.

Oral Gavage

For oral administration, this compound can be suspended or dissolved in a suitable vehicle like water or a 10% sucrose (B13894) solution to improve palatability.

Protocol for Oral Gavage in Rats:

  • Animal Handling: Gently restrain the rat to immobilize its head and torso. Ensure the animal's neck and body are in a straight line to facilitate the passage of the gavage needle.

  • Gavage Needle Selection: Choose an appropriately sized gavage needle (typically 16-18 gauge for adult rats) with a ball tip to prevent tissue damage.

  • Administration:

    • Measure the distance from the corner of the rat's mouth to the last rib to estimate the length of insertion.

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

    • The animal should swallow as the tube enters the esophagus. Do not force the needle.

    • Once the needle is in the stomach, slowly administer the this compound formulation.

    • Withdraw the needle gently.

  • Post-Administration Monitoring: Observe the animal for any signs of distress, such as labored breathing or fluid coming from the nose, which could indicate improper administration.

Preclinical Animal Models and Dosages

This compound has been evaluated in various animal models to assess its antipsychotic-like and pro-cognitive effects.

Animal ModelRoute of AdministrationDosage Range (mg/kg)Reference(s)
Mouse Intraperitoneal (i.p.)3 - 30
Subcutaneous (s.c.)1 - 30
Rat Intraperitoneal (i.p.)1 - 10
Subcutaneous (s.c.)1 - 30
Oral (gavage)30 - 150
Monkey Subcutaneous (s.c.)0.5 - 3

Experimental Protocols

Amphetamine-Induced Hyperlocomotion

This model assesses the potential of a compound to reverse the hyperdopaminergic state induced by amphetamine, a hallmark of psychosis.

Protocol for Rats:

  • Animals: Male Sprague-Dawley rats are commonly used.

  • Apparatus: An open-field arena equipped with infrared beams to automatically record locomotor activity.

  • Procedure:

    • Acclimatize the rats to the testing room for at least 60 minutes before the experiment.

    • Place each rat in the open-field arena for a 30-minute habituation period.

    • Administer this compound (or vehicle) via the desired route (e.g., s.c.).

    • After a pre-treatment period (e.g., 30 minutes), administer d-amphetamine (e.g., 0.5 mg/kg, s.c.).

    • Immediately record locomotor activity for 60-90 minutes.

  • Data Analysis: The primary endpoint is the total distance traveled or the number of beam breaks. Compare the activity of this compound-treated groups to the vehicle-amphetamine group.

Experimental Workflow: Amphetamine-Induced Hyperlocomotion

start Start acclimatization Acclimatize Rat (60 min) start->acclimatization habituation Habituation in Open Field (30 min) acclimatization->habituation xanomeline_admin Administer this compound or Vehicle habituation->xanomeline_admin pretreatment Pre-treatment Period (30 min) xanomeline_admin->pretreatment amphetamine_admin Administer d-Amphetamine pretreatment->amphetamine_admin locomotor_recording Record Locomotor Activity (60-90 min) amphetamine_admin->locomotor_recording data_analysis Data Analysis locomotor_recording->data_analysis end End data_analysis->end

Caption: Workflow for amphetamine-induced hyperlocomotion.
Prepulse Inhibition (PPI) of the Acoustic Startle Reflex

PPI is a measure of sensorimotor gating, which is often deficient in schizophrenic patients. This test evaluates the ability of a prepulse stimulus to inhibit the startle response to a subsequent loud noise.

Protocol for Rats:

  • Animals: Male Sprague-Dawley rats are typically used.

  • Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.

  • Procedure:

    • Acclimatize the rats to the testing room.

    • Place each rat in the startle chamber for a 5-10 minute acclimation period with background white noise (e.g., 65 dB).

    • Administer this compound (or vehicle) and/or a PPI-disrupting agent like apomorphine (B128758) or scopolamine.

    • The test session consists of a series of trials:

      • Pulse-alone trials: A loud acoustic stimulus (e.g., 120 dB for 40 ms).

      • Prepulse + Pulse trials: A weaker prepulse stimulus (e.g., 73-85 dB for 20 ms) precedes the pulse by a short interval (e.g., 100 ms).

      • No-stimulus trials: Background noise only.

    • Trials are presented in a pseudorandom order.

  • Data Analysis: PPI is calculated as: [1 - (Startle amplitude on prepulse + pulse trial) / (Startle amplitude on pulse-alone trial)] x 100%.

Dose-Response of this compound in Preclinical Models
Animal ModelAssayRouteDoses (mg/kg)EffectReference(s)
Rat Amphetamine-Induced Hyperactivitys.c.1, 10, 30Dose-dependent reduction in hyperactivity.
Rat Apomorphine-Induced PPI Disruptions.c.3, 10, 30Dose-dependent reversal of PPI deficit.
Mouse Exploratory Locomotor Activityi.p.0.3 - 3Dose-dependent decrease in activity.
Mouse PCP-Induced Locomotor Activitys.c.30Reversal of PCP-induced hyperactivity.

Safety and Toxicology

Preclinical safety and toxicology studies are crucial for identifying potential adverse effects.

Acute Oral Toxicity

This study determines the potential for a single oral dose to cause adverse effects or mortality.

Protocol for Rats (OECD 423 Guideline):

  • Animals: Typically, female Wistar rats are used.

  • Procedure:

    • Fast the animals overnight before dosing.

    • Administer a single oral dose of this compound via gavage. A starting dose of 300 mg/kg is often used, followed by 2000 mg/kg in the absence of mortality.

    • Observe the animals closely for clinical signs of toxicity immediately after dosing and periodically for 14 days.

    • Record body weight changes and any instances of mortality.

    • At the end of the observation period, perform a gross necropsy on all animals.

  • Data Analysis: The primary outcome is the determination of the LD50 (median lethal dose) or classification of the substance's toxicity class.

Summary of Preclinical Safety Findings
Study TypeAnimal ModelRouteKey FindingsReference(s)
Acute Oral Toxicity RatOralLD50 > 2000 mg/kg
Reproductive Toxicology Rat, RabbitOralMaternal toxicity and embryofetal effects at high doses.
General Toxicology RatDietaryBiliary cysts and/or dilatation at doses ≥ MRHD.

Note: MRHD refers to the Maximum Recommended Human Dose.

Pharmacokinetics

Pharmacokinetic studies characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Protocol for Rats:

  • Animals: Male Sprague-Dawley rats are often used.

  • Procedure:

    • Administer a single dose of this compound via the desired route (e.g., oral gavage or intravenous injection).

    • Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Process the blood samples to obtain plasma.

    • Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of this compound.

  • Data Analysis: Key pharmacokinetic parameters are calculated, including:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the plasma concentration-time curve.

    • t1/2: Elimination half-life.

Pharmacokinetic Parameters of this compound in Rats
RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)t1/2 (h)Reference(s)
Oral10~150~1.5~2

Disclaimer: These protocols are intended for informational purposes for research professionals. All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols and relevant guidelines and regulations. Dosages and procedures should be optimized for specific experimental conditions.

References

Application Notes and Protocols: Xanomeline Tartrate Solution Preparation and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of xanomeline tartrate solutions and an overview of its stability. The information is intended to guide researchers in handling this compound for in vitro and in vivo studies.

Introduction

This compound tartrate is a potent and selective muscarinic acetylcholine (B1216132) receptor agonist, with a primary affinity for the M1 and M4 receptor subtypes.[1][2][3] This selectivity makes it a valuable tool for neuroscience research, particularly in studies related to schizophrenia and Alzheimer's disease.[4][5] Proper preparation and handling of this compound tartrate solutions are crucial for obtaining accurate and reproducible experimental results.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₁₄H₂₃N₃OS · xC₄H₆O₆ · yH₂O
Molecular Weight 431.50 (tartrate salt)
Appearance Off-white to white powder
Purity ≥98% (HPLC)

Solution Preparation Protocols

This compound tartrate exhibits good solubility in a variety of solvents. The choice of solvent will depend on the specific experimental requirements, such as the desired concentration and the biological system being used.

Aqueous Solution Preparation

Aqueous solutions are suitable for many in vitro cell-based assays.

Protocol:

  • Weigh the desired amount of this compound tartrate powder.

  • Add the powder to a suitable volume of sterile, purified water (e.g., deionized or distilled water).

  • Vortex or sonicate the solution until the powder is completely dissolved. Gentle warming may aid dissolution.

  • Sterile-filter the solution through a 0.22 µm filter if required for cell culture applications.

  • Store the solution at the recommended temperature (see Section 4).

Solubility Data in Aqueous Solvents:

SolventSolubility
Water≥ 100 mg/mL
Water (with warming)10 mg/mL (clear solution)
Water70 mg/mL
Organic Solvent and Co-solvent Solution Preparation

For higher concentrations or for in vivo studies, organic solvents or co-solvent systems are often necessary.

Protocol for DMSO Stock Solution:

  • Weigh the desired amount of this compound tartrate powder.

  • Add the powder to the appropriate volume of high-purity dimethyl sulfoxide (B87167) (DMSO).

  • Vortex or sonicate until fully dissolved. Sonication is recommended for higher concentrations.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Solubility Data in Organic Solvents:

SolventSolubility
DMSO45 mg/mL
DMSO200 mg/mL

Protocol for In Vivo Formulation (Co-solvent System):

This formulation is suitable for subcutaneous or other parenteral administration routes in animal models.

  • Prepare a stock solution of this compound tartrate in DMSO.

  • In a separate tube, combine the required volumes of PEG300, Tween-80, and saline.

  • Sequentially add each solvent, ensuring the solution is clear before adding the next.

  • Add the DMSO stock solution to the co-solvent mixture and vortex thoroughly.

  • If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.

  • It is recommended to prepare this formulation fresh before each use.

Example In Vivo Formulations:

Formulation ComponentsConcentration
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 100 mg/mL
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline5 mg/mL
10% DMSO, 90% (20% SBE-β-CD in saline)≥ 2.08 mg/mL
10% DMSO, 90% corn oil≥ 2.08 mg/mL

Stability and Storage

Proper storage is critical to maintain the integrity of this compound tartrate.

Summary of Storage and Stability Data:

FormStorage TemperatureStability Period
Powder2-8°C or -20°C≥ 2 years to 3 years
Solution in DMSO or Water-20°CUp to 2 months
Stock Solution in Solvent-80°C6 months to 1 year

Forced Degradation: Forced degradation studies indicate that this compound is susceptible to degradation under certain stress conditions. This is a critical consideration for long-term storage and in the development of analytical methods.

Stress ConditionDegradation
PeroxideMaximum degradation (14.1%)
AlkaliSignificant degradation (12.2%)
AcidSignificant degradation (for Trospium Chloride in combination)

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity and Stability Assessment

HPLC is the standard method for assessing the purity and stability of this compound tartrate.

Objective: To determine the purity of a this compound tartrate sample and to quantify its degradation over time under various storage conditions.

Materials:

  • This compound tartrate sample

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • Formic acid

  • Kromasil C18 column (or equivalent)

  • HPLC system with UV or PDA detector

Protocol:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and 0.1% formic acid in water (e.g., 40:60 v/v).

  • Standard Solution Preparation: Prepare a stock solution of this compound tartrate of known concentration in the mobile phase or a suitable solvent. Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Dilute the this compound tartrate solution under investigation to a concentration within the range of the calibration curve.

  • Chromatographic Conditions:

    • Column: Kromasil C18

    • Mobile Phase: Acetonitrile: 0.1% Formic Acid (40:60)

    • Flow Rate: 1 mL/min

    • Detection Wavelength: 231 nm

    • Injection Volume: 10-20 µL

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Processing: Integrate the peak areas of the chromatograms. Use the calibration curve to determine the concentration of this compound tartrate in the samples. Purity can be calculated by the area percentage of the main peak. Stability is assessed by the decrease in the main peak area and the appearance of degradation peaks over time.

Signaling Pathway and Experimental Workflow

This compound Tartrate Signaling Pathway

This compound acts as an agonist at M1 and M4 muscarinic acetylcholine receptors. Activation of these G-protein coupled receptors initiates downstream signaling cascades. The M1 receptor primarily couples to Gq proteins, leading to the activation of phospholipase C (PLC) and subsequent hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This pathway ultimately modulates neuronal excitability and synaptic plasticity.

Xanomeline_Signaling_Pathway cluster_membrane Cell Membrane M1 M1 Receptor Gq Gq Protein M1->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis This compound This compound Tartrate This compound->M1 Agonist Binding IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Response Cellular Response (e.g., Neuronal Excitability) IP3->Response DAG->Response

Caption: M1 Receptor Signaling Pathway Activated by this compound.

Experimental Workflow for Solution Preparation and Analysis

The following diagram illustrates a typical workflow for preparing a this compound tartrate solution and assessing its stability.

Experimental_Workflow cluster_prep Solution Preparation cluster_storage Storage cluster_analysis Stability Analysis (HPLC) Weigh Weigh this compound Tartrate Powder Solvent Select Solvent (e.g., Water, DMSO) Weigh->Solvent Dissolve Dissolve with Vortexing/Sonication Solvent->Dissolve Filter Sterile Filter (if necessary) Dissolve->Filter Store Store at appropriate temperature (-20°C / -80°C) Filter->Store Sample Take Aliquots at Time Points Store->Sample Prepare_HPLC Prepare Samples for HPLC Sample->Prepare_HPLC Inject Inject into HPLC System Prepare_HPLC->Inject Analyze Analyze Data (Peak Area, Purity) Inject->Analyze

Caption: Workflow for this compound Solution Preparation and Stability Testing.

References

In-Vivo Target Engagement Assays for Xanomeline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanomeline is a muscarinic acetylcholine (B1216132) receptor agonist with preferential activity at the M1 and M4 receptor subtypes.[1][2][3] It has demonstrated potential therapeutic utility in treating neuropsychiatric disorders such as schizophrenia and Alzheimer's disease.[4][5] The mechanism of action of this compound is believed to be mediated through its agonistic activity at M1 and M4 receptors in the central nervous system, which can indirectly modulate the dopaminergic system.[6] This document provides detailed application notes and protocols for key in-vivo target engagement assays to assess the pharmacological activity of this compound in preclinical and clinical research.

These assays are crucial for demonstrating that this compound interacts with its intended molecular targets in a living system, providing essential insights for dose selection, understanding its mechanism of action, and facilitating its development as a therapeutic agent. The following sections detail the methodologies for positron emission tomography (PET) for receptor occupancy, in-vivo phosphoinositide (PI) hydrolysis for functional receptor activation, in-vivo microdialysis for neurotransmitter release, and pharmacological magnetic resonance imaging (phMRI) for assessing brain activity.

M1/M4 Muscarinic Receptor Signaling Pathway

This compound preferentially activates M1 and M4 muscarinic receptors. The M1 receptor is coupled to the Gq protein, which activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). The M4 receptor is coupled to the Gi/o protein, which inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

Xanomeline_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound M1R M1 Receptor This compound->M1R binds M4R M4 Receptor This compound->M4R binds Gq Gq M1R->Gq activates Gio Gi/o M4R->Gio activates PLC PLC Gq->PLC activates AC Adenylyl Cyclase Gio->AC inhibits PIP2 PIP2 PLC->PIP2 hydrolyzes ATP ATP AC->ATP converts cAMP cAMP AC->cAMP IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream ATP->cAMP cAMP->Downstream modulates

Caption: this compound M1/M4 Receptor Signaling Pathways. (Within 100 characters)

Positron Emission Tomography (PET) for M1/M4 Receptor Occupancy

Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the quantification of receptor occupancy in the living brain.[7] By using a radiolabeled ligand that binds to the target receptor, such as [11C]this compound, it is possible to measure the degree to which this compound displaces the radioligand and thus occupies the M1/M4 receptors at different doses.[8][9]

Experimental Protocol: [11C]this compound PET in Non-Human Primates

This protocol is adapted from general PET receptor occupancy study designs.[7][10]

1. Animal Preparation:

  • Two male cynomolgus monkeys (Macaca fascicularis) are used.[10]

  • Animals are fasted overnight prior to the PET scan.

  • On the day of the scan, animals are anesthetized (e.g., with ketamine and isoflurane) and placed in a stereotaxic frame within the PET scanner.

  • A venous catheter is inserted for radiotracer and drug administration, and an arterial line is placed for blood sampling to measure radiometabolites.[10]

2. PET Scan Procedure:

  • A baseline PET scan is performed following a bolus injection of [11C]this compound.

  • Dynamic 3D PET data are acquired for 90-120 minutes.

  • Following the baseline scan, a blocking scan is performed on the same day.

  • A predetermined dose of non-radiolabeled this compound is administered intravenously.

  • After a suitable pre-treatment interval, a second injection of [11C]this compound is administered, and another dynamic PET scan is acquired.

  • This procedure can be repeated with different doses of this compound to determine a dose-occupancy curve.

3. Data Analysis:

  • Arterial blood samples are collected throughout the scan to determine the arterial input function and to analyze for radiometabolites.[10]

  • PET data are reconstructed and corrected for attenuation, scatter, and decay.

  • Regions of interest (ROIs) corresponding to brain areas with high M1/M4 receptor density (e.g., cortex, striatum) are delineated on co-registered MRI scans.

  • Time-activity curves (TACs) are generated for each ROI.

  • Receptor occupancy is calculated as the percentage reduction in the binding potential (BPND) of [11C]this compound in the blocking scan compared to the baseline scan.

Quantitative Data
ParameterValueReference
Brain Uptake of [11C]this compound (Human)>5% of injected radioactivity at 5 min[9]
Brain Uptake of [11C]butylthio-TZTP (Human)>5% of injected radioactivity at 5 min[9]
Receptor OccupancyDose-dependent[11]

In-Vivo Phosphoinositide (PI) Hydrolysis Assay

This assay directly measures the functional activation of Gq-coupled receptors, such as the M1 muscarinic receptor, by quantifying the accumulation of inositol phosphates (IPs), the downstream products of phospholipase C activation.[12][13]

Experimental Protocol: Radiometric Assay in Mice

This protocol is based on the method described by Bymaster et al., 1998.[12]

1. Animal Preparation:

  • Male ICR mice are used.

  • Animals are administered [3H]myo-inositol intracerebroventricularly (i.c.v.) 24 hours prior to the experiment to label the brain phosphoinositide pool.

2. Experimental Procedure:

  • Mice are treated with lithium chloride (LiCl) to inhibit the degradation of inositol monophosphates.

  • This compound or vehicle is administered subcutaneously or intraperitoneally at various doses.

  • After a specified time (e.g., 30 minutes), the animals are euthanized, and their brains are rapidly removed and frozen.

3. Sample Analysis:

  • Brain tissue is homogenized, and the reaction is stopped with a solution such as trichloroacetic acid.

  • The homogenates are centrifuged, and the supernatant containing the inositol phosphates is collected.

  • The [3H]inositol phosphates are separated from free [3H]inositol using anion-exchange chromatography.

  • The amount of radioactivity in the inositol phosphate (B84403) fraction is determined by liquid scintillation counting.

Quantitative Data
CompoundEffect on In-Vivo PI HydrolysisReference
This compoundRobustly stimulated[12]
PilocarpineEffectively stimulated[12]
OxotremorineEffectively stimulated[12]
MilamelineDid not significantly alter[12]

In-Vivo Microdialysis for Dopamine Release

In-vivo microdialysis is a technique used to measure the levels of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in freely moving animals.[14][15] This assay is used to assess the downstream effects of this compound's engagement with M1/M4 receptors on dopaminergic neurotransmission.[16]

Experimental Workflow

Microdialysis_Workflow cluster_procedure Microdialysis Procedure Surgery Stereotaxic Surgery: Implant guide cannula Recovery Post-operative Recovery (5-7 days) Surgery->Recovery Probe Insert Microdialysis Probe Recovery->Probe Perfusion Perfuse with aCSF (1-2 µL/min) Probe->Perfusion Baseline Collect Baseline Samples Perfusion->Baseline Admin Administer this compound Baseline->Admin PostAdmin Collect Post-administration Samples Admin->PostAdmin Analysis Analyze Samples (HPLC-ECD) PostAdmin->Analysis Verification Histological Verification of Probe Placement Analysis->Verification

References

Application Notes and Protocols for Electrophysiological Recording Methods with Xanomeline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of electrophysiological techniques used to study the effects of Xanomeline, a muscarinic acetylcholine (B1216132) M1 and M4 receptor agonist. Detailed protocols for key experiments are included to facilitate the replication and further investigation of this compound's mechanism of action on neuronal activity.

Introduction to this compound and its Electrophysiological Profile

This compound is a novel antipsychotic agent that preferentially activates M1 and M4 muscarinic acetylcholine receptors.[1] Unlike traditional antipsychotics that primarily target dopamine (B1211576) D2 receptors, this compound's mechanism of action involves the modulation of cholinergic signaling, which in turn influences dopaminergic and glutamatergic pathways implicated in the pathophysiology of schizophrenia and other neuropsychiatric disorders.

Electrophysiological studies have been instrumental in elucidating the functional consequences of this compound's engagement with M1 and M4 receptors. These methods have demonstrated this compound's ability to:

  • Inhibit the firing of A10 dopamine neurons in the ventral tegmental area (VTA), a key circuit involved in psychosis.

  • Modulate synaptic plasticity and neuronal excitability in brain regions such as the prefrontal cortex and hippocampus.

  • Alter brain network activity, including hippocampal theta rhythms and cortical electroencephalogram (EEG) patterns.

This document provides detailed protocols for several key electrophysiological methods that have been successfully employed in the study of this compound.

Quantitative Data Summary

The following tables summarize quantitative data from various electrophysiological studies involving this compound.

Table 1: In Vivo Electrophysiology Parameters for this compound Studies

ParameterSpeciesBrain RegionThis compound DoseRoute of AdministrationObserved EffectReference
Firing Rate RatA10 Dopamine Neurons (VTA)0.6 - 5.0 mg/kgIntravenous (i.v.)Inhibition of neuronal firing--INVALID-LINK--
Hippocampal Theta Rhythm RatHippocampus (CA1)1 - 10 mg/kgSubcutaneous (s.c.)Modulation of theta power--INVALID-LINK--
Quantitative EEG (qEEG) MouseCortex1, 3, 10, 30 mg/kgSubcutaneous (s.c.)Dose-dependent changes in wakefulness and EEG power spectra--INVALID-LINK--

Table 2: Ex Vivo and In Vitro Electrophysiology Parameters for this compound Studies

ParameterPreparationBrain Region/Cell TypeThis compound ConcentrationObserved EffectReference
Synaptic Transmission Hippocampal SlicesCA110 µMModulation of excitatory postsynaptic potentials (EPSPs)--INVALID-LINK--
Neuronal Excitability Prefrontal Cortex SlicesPyramidal Neurons1 - 10 µMAlteration of firing properties--INVALID-LINK--
Optogenetically-evoked currents Prefrontal Cortex SlicesPyramidal Neurons1 µMPotentiation of nicotinic currents--INVALID-LINK--

Experimental Protocols

In Vivo Single-Unit Recording of A10 Dopamine Neurons

This protocol describes the in vivo extracellular single-unit recording of spontaneously active dopamine neurons in the ventral tegmental area (VTA) of anesthetized rats, a method used to assess the inhibitory effects of this compound on these neurons.

Materials:

  • Male Sprague-Dawley rats (250-350 g)

  • Anesthetic (e.g., chloral (B1216628) hydrate (B1144303), urethane)

  • Stereotaxic apparatus

  • Recording microelectrodes (glass micropipettes or tungsten microelectrodes)

  • Amplifier and data acquisition system (e.g., Open Ephys, Neuralynx)

  • This compound solution for intravenous administration

  • Saline (vehicle control)

Procedure:

  • Anesthesia and Surgery:

    • Anesthetize the rat with chloral hydrate (400 mg/kg, i.p.) or another suitable anesthetic.

    • Mount the animal in a stereotaxic frame.

    • Perform a craniotomy over the VTA. Stereotaxic coordinates for the VTA in rats are approximately: AP -5.2 to -6.0 mm from bregma, ML ±0.5 to ±1.0 mm, and DV -7.5 to -8.5 mm from the dural surface.

  • Electrode Placement and Recording:

    • Lower a recording microelectrode into the VTA.

    • Identify dopamine neurons based on their characteristic electrophysiological properties: a slow, irregular firing rate (2-10 Hz), long-duration action potentials (>2.5 ms), and a biphasic or triphasic waveform.

    • Once a stable, spontaneously active dopamine neuron is isolated, record baseline activity for at least 5 minutes.

  • Drug Administration:

    • Administer this compound (or vehicle) intravenously via a lateral tail vein.

    • Record the neuronal activity continuously before, during, and after drug administration.

  • Data Analysis:

    • Analyze the firing rate of the neuron in bins (e.g., 10-second or 1-minute intervals).

    • Calculate the percent change in firing rate from baseline after this compound administration.

    • Construct dose-response curves to determine the potency and efficacy of this compound in inhibiting dopamine neuron firing.

Whole-Cell Patch-Clamp Recording in Prefrontal Cortex Slices

This protocol details the whole-cell patch-clamp recording from pyramidal neurons in acute slices of the medial prefrontal cortex (mPFC) to investigate the effects of this compound on synaptic transmission and neuronal excitability.

Materials:

  • Rodent (mouse or rat)

  • Vibratome or tissue chopper

  • Artificial cerebrospinal fluid (aCSF) and intracellular solution (see recipes below)

  • Patch-clamp amplifier and data acquisition system

  • Microscope with DIC optics

  • Patch pipettes (borosilicate glass)

  • This compound stock solution

Solutions:

  • ACSF (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 24 NaHCO3, 12.5 glucose, 2 CaCl2, 2 MgSO4. Bubble with 95% O2 / 5% CO2.[2]

  • Intracellular Solution (for current-clamp, in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, 10 phosphocreatine. Adjust pH to 7.3 with KOH.

Procedure:

  • Slice Preparation:

    • Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated sucrose-based cutting solution.

    • Rapidly dissect the brain and prepare 300-400 µm thick coronal slices containing the mPFC using a vibratome.

    • Allow slices to recover in oxygenated aCSF at 32-34°C for at least 30 minutes, then at room temperature.

  • Recording:

    • Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at 2-3 ml/min.

    • Visualize pyramidal neurons in layer V/VI of the mPFC using DIC optics.

    • Obtain a gigaseal (>1 GΩ) and establish the whole-cell configuration.

  • Voltage-Clamp Recordings (for synaptic currents):

    • Hold the neuron at -70 mV to record spontaneous excitatory postsynaptic currents (sEPSCs).

    • Bath apply this compound and record changes in the frequency and amplitude of sEPSCs.

  • Current-Clamp Recordings (for neuronal excitability):

    • Record the resting membrane potential.

    • Inject depolarizing current steps to elicit action potentials and assess firing properties (e.g., firing frequency, spike threshold, adaptation).

    • Bath apply this compound and repeat the current injection protocol to determine its effects on neuronal excitability.

Signaling Pathways and Experimental Workflows

M1 Muscarinic Receptor Signaling Pathway

Activation of the M1 muscarinic receptor by this compound initiates a Gq-protein coupled signaling cascade, leading to neuronal excitation.

M1_Signaling_Pathway This compound This compound M1R M1 Receptor This compound->M1R Binds Gq Gq Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptors on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC Co-activates Neuronal_Excitation Neuronal Excitation PKC->Neuronal_Excitation Leads to

Caption: M1 receptor signaling cascade initiated by this compound.

M4 Muscarinic Receptor Signaling Pathway and Dopamine Inhibition

This compound's activation of M4 receptors, which are coupled to Gi proteins, leads to the inhibition of adenylyl cyclase and a subsequent reduction in dopamine release.[3]

M4_Signaling_Pathway This compound This compound M4R M4 Receptor (on DA neuron terminal) This compound->M4R Binds Gi Gi Protein M4R->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits DA_Release Dopamine Release Gi->DA_Release Directly Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates DA_Vesicle Dopamine Vesicle PKA->DA_Vesicle Modulates Exocytosis DA_Vesicle->DA_Release

Caption: M4 receptor-mediated inhibition of dopamine release.

Experimental Workflow for Optogenetic-Assisted Circuit Analysis

This workflow outlines the use of optogenetics in combination with patch-clamp electrophysiology to dissect the circuit-specific effects of this compound.

Opto_Workflow cluster_preparation Preparation cluster_recording Recording cluster_analysis Analysis AAV_Injection Stereotaxic injection of AAV-ChR2 into a specific brain region (e.g., cholinergic nuclei) Incubation Allow for opsin expression (2-4 weeks) AAV_Injection->Incubation Slice_Prep Prepare acute brain slices containing the projection target Incubation->Slice_Prep Patch Whole-cell patch-clamp recording from a neuron in the target region Slice_Prep->Patch Light_Stim Deliver blue light stimulation to activate ChR2-expressing terminals Patch->Light_Stim Record_Baseline Record baseline optogenetically-evoked postsynaptic currents (oPSCs) Light_Stim->Record_Baseline Apply_Xano Bath apply this compound Record_Baseline->Apply_Xano Record_Xano Record oPSCs in the presence of this compound Apply_Xano->Record_Xano Compare Compare oPSC amplitude, kinetics, and paired-pulse ratio before and after this compound Record_Xano->Compare Conclusion Determine the effect of this compound on a specific synaptic connection Compare->Conclusion

Caption: Workflow for optogenetic and electrophysiological studies.

References

Application Notes and Protocols: Behavioral Testing Paradigms for Xanomeline in Mice

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Xanomeline is a muscarinic acetylcholine (B1216132) receptor agonist with functional selectivity for M1 and M4 subtypes.[1][2] It has shown promise in treating cognitive and psychotic symptoms associated with neurological and psychiatric disorders such as Alzheimer's disease and schizophrenia.[3][4][5] These application notes provide detailed protocols for various behavioral testing paradigms in mice to assess the efficacy of this compound.

Mechanism of Action

This compound acts as an agonist at all five muscarinic acetylcholine receptors (M1-M5) but exhibits greater functional activity at the M1 and M4 subtypes.[1][2]

  • M1 Receptor Activation: M1 receptors are highly expressed in brain regions critical for cognitive function. Their activation is thought to enhance cognitive processes.[1]

  • M4 Receptor Activation: M4 receptors are involved in the modulation of dopamine (B1211576) release.[1] By activating presynaptic M4 autoreceptors on cholinergic neurons in the ventral tegmental area (VTA), this compound reduces cholinergic signaling to the VTA, which in turn inhibits dopamine release in the striatum.[1] This action is believed to contribute to its antipsychotic-like effects.[6][7]

The dual agonism of M1 and M4 receptors allows this compound to address both cognitive deficits and psychotic symptoms.

Signaling Pathways

The signaling pathways activated by this compound at M1 and M4 receptors are crucial to its therapeutic effects.

Xanomeline_Signaling cluster_M1 M1 Receptor Signaling (Cognition) cluster_M4 M4 Receptor Signaling (Antipsychotic-like) Xanomeline_M1 This compound M1 M1 Receptor Xanomeline_M1->M1 Gq Gq/11 M1->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 PKC PKC Activation DAG->PKC Cognitive_Effects Enhanced Cognitive Function Ca2->Cognitive_Effects PKC->Cognitive_Effects Xanomeline_M4 This compound M4 M4 Autoreceptor (on Cholinergic Neuron) Xanomeline_M4->M4 Gi Gi/o M4->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP ACh_release ↓ Acetylcholine Release cAMP->ACh_release VTA VTA Dopaminergic Neuron ACh_release->VTA DA_release ↓ Dopamine Release (in Striatum) VTA->DA_release Antipsychotic_Effects Antipsychotic-like Effects DA_release->Antipsychotic_Effects

Caption: this compound's dual M1/M4 receptor signaling pathways.

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of this compound in various behavioral paradigms in mice.

Behavioral TestMouse StrainTreatmentDose (mg/kg)Key FindingReference
Prepulse Inhibition (PPI) Wild-typeThis compound (pretreatment) + Scopolamine (B1681570)3.2This compound reversed scopolamine-induced PPI deficits.[6][8]
Locomotor Activity C57Bl/6NTacThis compound30 (s.c.)Reduced spontaneous locomotor activity.[4]
Locomotor Activity ICRThis compound30 (s.c.)Reversed PCP-induced hyperlocomotion.[4]
Novel Object Recognition Aged MiceEUK1001 (this compound derivative)0.1, 0.5, 1.0Improved performance in the novel object recognition test.[9]
Novel Object Recognition 3xTg-AD MiceEUK1001 (this compound derivative)Not specifiedAmeliorated impairment of recognition memory.[10]
Contextual Fear Conditioning Aged MiceThis compound1.0Exhibited better performance in contextual fear conditioning.[11][12]
Apomorphine-Induced Climbing Wild-typeThis compound3, 10, 30Dose-dependently inhibited apomorphine-induced climbing.[7]

Experimental Protocols

General Administration Protocol

For behavioral studies, this compound tartrate is typically dissolved in saline and administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. A common protocol involves administering the drug 30 minutes prior to the behavioral test.[4]

Experimental_Workflow cluster_workflow General Experimental Workflow Acclimation Acclimation of Mice Drug_Admin This compound Administration (i.p. or s.c.) Acclimation->Drug_Admin Waiting 30-minute Waiting Period Drug_Admin->Waiting Behavioral_Test Behavioral Test Waiting->Behavioral_Test Data_Analysis Data Analysis Behavioral_Test->Data_Analysis

Caption: General workflow for behavioral testing with this compound.

Prepulse Inhibition (PPI) Test

Objective: To assess sensorimotor gating, a process often deficient in schizophrenia.

Apparatus: A startle response system with a sound-attenuating chamber.

Protocol:

  • Acclimation: Place the mouse in the startle chamber and allow a 5-minute acclimation period with a constant background white noise (e.g., 70 dB).

  • Habituation: Present 5 pulse-alone trials (e.g., 120 dB, 20 ms (B15284909) duration) to stabilize the startle response.

  • Testing: Present a series of trials in a pseudorandom order:

    • Pulse-alone trials: A startling stimulus (e.g., 120 dB) is presented alone.

    • Prepulse + Pulse trials: A non-startling prepulse stimulus (e.g., 74, 78, 82, or 90 dB) precedes the startling pulse by a short interval (e.g., 100 ms).

    • No-stimulus trials: Background noise only.

  • Data Analysis: Calculate the percent prepulse inhibition (%PPI) for each prepulse intensity as follows: %PPI = [1 - (Startle amplitude on prepulse + pulse trial / Startle amplitude on pulse-alone trial)] x 100

This compound Administration: Administer this compound (e.g., 3.2 mg/kg, i.p.) 30 minutes before placing the mouse in the startle chamber. To model deficits, a muscarinic antagonist like scopolamine (e.g., 1.0 mg/kg) can be administered prior to this compound.[6][8]

Novel Object Recognition (NOR) Test

Objective: To assess recognition memory.

Apparatus: An open-field arena.

Protocol:

  • Habituation (Day 1): Allow each mouse to freely explore the empty arena for 5-10 minutes.

  • Training/Familiarization (Day 2): Place two identical objects in the arena. Allow the mouse to explore for a set period (e.g., 10 minutes).

  • Testing (Day 2 or 3): After a retention interval (e.g., 1 hour or 24 hours), replace one of the familiar objects with a novel object. Allow the mouse to explore the arena for a set period (e.g., 5-10 minutes).

  • Data Analysis: Record the time spent exploring each object. Calculate the discrimination index: Discrimination Index = (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects)

This compound Administration: Administer this compound or its derivatives 30 minutes before the training session.

Contextual Fear Conditioning

Objective: To assess associative learning and memory.

Apparatus: A conditioning chamber with a grid floor capable of delivering a mild foot shock, and a distinct context.

Protocol:

  • Training/Conditioning (Day 1):

    • Place the mouse in the conditioning chamber and allow a habituation period (e.g., 2 minutes).

    • Present a conditioned stimulus (CS), such as a tone or light, followed by an unconditioned stimulus (US), a mild foot shock (e.g., 0.4 mA for 1 second). Repeat this pairing (e.g., 3 times with a 1-minute interval).

  • Contextual Testing (Day 2): Place the mouse back into the same conditioning chamber (the context) without presenting the CS or US. Record the amount of time the mouse spends "freezing" (complete lack of movement except for respiration) for a set period (e.g., 5 minutes).

  • Cued Testing (Day 3): Place the mouse in a novel context with different visual, tactile, and olfactory cues. After a habituation period, present the CS (tone or light) without the US. Record the freezing behavior.

  • Data Analysis: Calculate the percentage of time spent freezing in each testing session.

This compound Administration: Administer this compound (e.g., 1.0 mg/kg, i.p.) 30 minutes before the training session.[11][12]

Elevated Plus Maze (EPM)

Objective: To assess anxiety-like behavior.

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

Protocol:

  • Acclimation: Handle the mice for several days prior to testing. Acclimate the mice to the testing room for at least 30 minutes before the test.

  • Testing: Place the mouse in the center of the maze, facing an open arm. Allow the mouse to freely explore the maze for a set period (e.g., 5 minutes).

  • Data Analysis: Record the time spent in and the number of entries into the open and closed arms. An increase in the time spent and entries into the open arms is indicative of anxiolytic-like effects.

This compound Administration: Administer this compound 30 minutes before placing the mouse on the maze.

Forced Swim Test (FST)

Objective: To assess behavioral despair, a model for depressive-like states.

Apparatus: A transparent cylindrical container filled with water.

Protocol:

  • Test Session: Individually place each mouse in the cylinder filled with water (e.g., 23-25°C) for a 6-minute session.

  • Data Analysis: Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water. A decrease in immobility time is indicative of an antidepressant-like effect.

This compound Administration: Administer this compound 30 minutes before the test session.

References

Troubleshooting & Optimization

Xanomeline Technical Support Center: Overcoming Solubility Challenges in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when dissolving xanomeline in dimethyl sulfoxide (B87167) (DMSO) for experimental use. Our goal is to equip researchers with the necessary information to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why am I having trouble dissolving this compound in DMSO?

A1: this compound, particularly in its free base form, is a lipophilic molecule with low aqueous solubility.[1][2] While it is generally soluble in DMSO, several factors can affect its dissolution:

  • Form of this compound: Different salt forms (oxalate, tartrate) can have varying solubility characteristics compared to the free base.[3][4][5]

  • DMSO Quality: The presence of water in DMSO can significantly reduce the solubility of hydrophobic compounds like this compound. It is crucial to use anhydrous (dry) and high-purity DMSO.[3]

  • Temperature: Gentle warming can aid in the dissolution process.[5]

  • Agitation: Proper mixing, through vortexing or sonication, is often necessary to achieve complete dissolution.[3][4]

Q2: My this compound powder is not dissolving completely in DMSO, even after vortexing. What should I do?

A2: If vortexing alone is insufficient, try the following:

  • Sonication: Use a bath sonicator to provide additional energy for dissolution. Sonicate in short bursts to avoid excessive heating of the sample.[3][4]

  • Gentle Warming: Warm the solution in a water bath at 30-40°C while stirring or vortexing. Do not overheat, as this could degrade the compound.[5]

  • Fresh DMSO: Ensure you are using fresh, anhydrous DMSO from a sealed container. Old DMSO can absorb atmospheric moisture, which hinders solubility.[3]

Q3: My this compound-DMSO stock solution is clear, but a precipitate forms when I dilute it into my aqueous cell culture medium or buffer. How can I prevent this?

A3: This phenomenon, known as "precipitation upon dilution," is common for hydrophobic compounds dissolved in a water-miscible organic solvent like DMSO. Here are several strategies to overcome this:

  • Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of aqueous buffer, perform a serial dilution. First, dilute the stock into a smaller volume of the buffer with vigorous vortexing, then add this intermediate dilution to the final volume.

  • Use of Co-solvents/Excipients: For in vivo or in vitro formulations, co-solvents and surfactants can be used to improve solubility and prevent precipitation. Common excipients include:

    • PEG300 (Polyethylene glycol 300): A water-miscible polymer that can enhance the solubility of hydrophobic compounds.[3]

    • Tween 80 (Polysorbate 80): A non-ionic surfactant that can form micelles to encapsulate and solubilize hydrophobic molecules.[3][6]

    • SBE-β-CD (Sulfobutylether-β-cyclodextrin): A modified cyclodextrin (B1172386) that can form inclusion complexes with hydrophobic drugs, increasing their aqueous solubility.[3]

  • Lower Final Concentration: If possible, reducing the final concentration of this compound in the aqueous solution can prevent it from exceeding its solubility limit.

Q4: What is the recommended storage condition for this compound stock solutions in DMSO?

A4: this compound stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability.[7][8] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the DMSO.[7][8]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
This compound powder does not fully dissolve in DMSO. - Insufficient agitation- Low-quality or wet DMSO- Inadequate temperature- Sonicate the solution in a water bath.- Use fresh, anhydrous, high-purity DMSO.- Gently warm the solution to 30-40°C while mixing.
Precipitation occurs immediately upon dilution into aqueous buffer. - "Concentration shock" due to rapid change in solvent polarity.- Final concentration exceeds aqueous solubility limit.- Perform a stepwise dilution.- Lower the final working concentration of this compound.- Add the DMSO stock to the aqueous buffer while vortexing to ensure rapid mixing.
Precipitate forms over time in the final aqueous solution. - The solution is supersaturated and the compound is slowly crashing out.- Incorporate a surfactant like Tween 80 or a solubilizing agent like PEG300 into the final aqueous solution.- Prepare fresh dilutions immediately before use.
Inconsistent experimental results. - Incomplete dissolution of this compound in the stock solution.- Precipitation of this compound in the final assay medium.- Visually inspect the DMSO stock solution for any undissolved particles before use.- After dilution, visually inspect the final aqueous solution for any signs of precipitation or cloudiness.

Quantitative Solubility Data

The solubility of this compound in DMSO can vary depending on the specific form of the compound and the experimental conditions. The following table summarizes reported solubility data.

This compound FormSolventReported SolubilitySource(s)
This compound Free Base DMSO4.5 mg/mL (15.99 mM)[3]
This compound Free Base DMSO56 mg/mL (198.99 mM)[9]
This compound Oxalate (B1200264) DMSO100 mM (37.15 mg/mL)[5]
This compound Oxalate DMSO50 mg/mL (134.61 mM)[3]
This compound Tartrate DMSO200 mg/mL (463.50 mM)[4]

Note: The discrepancies in reported values may be due to differences in the purity of the compound, the quality of the DMSO used, and the methods employed for dissolution (e.g., use of sonication or warming).

Experimental Protocols

Protocol 1: Preparation of a this compound Oxalate Stock Solution in DMSO
  • Materials:

    • This compound oxalate powder

    • Anhydrous, high-purity DMSO

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Bath sonicator

  • Procedure:

    • Weigh the desired amount of this compound oxalate powder and place it in a sterile microcentrifuge tube.

    • Add the required volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mM).

    • Vortex the tube vigorously for 1-2 minutes.

    • If the powder is not fully dissolved, place the tube in a bath sonicator and sonicate for 5-10 minutes. Check for complete dissolution visually.[3]

    • If necessary, gently warm the solution in a 30-40°C water bath for a few minutes while vortexing.[5]

    • Once the solution is clear, it is ready for use or for aliquoting and storage at -20°C or -80°C.[7]

Protocol 2: Preparation of a this compound Formulation for In Vivo Studies

This protocol provides an example of how to prepare a this compound formulation using co-solvents to improve solubility for administration.

  • Materials:

    • This compound tartrate

    • Anhydrous DMSO

    • PEG300

    • Tween 80

    • Saline (0.9% NaCl)

  • Procedure:

    • Prepare a concentrated stock solution of this compound tartrate in DMSO (e.g., 200 mg/mL) following Protocol 1.[4]

    • In a separate sterile tube, add the required volume of the this compound-DMSO stock solution.

    • Sequentially add the other solvents in the following order, ensuring the solution is clear after each addition:

      • Add 4 parts of PEG300 to 1 part of the DMSO stock solution and mix thoroughly.[4]

      • Add 0.5 parts of Tween 80 to the mixture and mix thoroughly.[4]

      • Finally, add 4.5 parts of saline to reach the final volume and mix thoroughly.[4]

    • The final formulation will have a solvent composition of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[4] This solution should be prepared fresh before use.

Visualizations

Experimental Workflow for Preparing a this compound Working Solution

G cluster_stock Stock Solution Preparation cluster_dilution Working Solution Preparation (Aqueous) cluster_troubleshooting Troubleshooting Precipitation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex Vigorously add_dmso->vortex sonicate Sonicate (if needed) vortex->sonicate if not dissolved stock_sol Clear this compound-DMSO Stock vortex->stock_sol if dissolved warm Gently Warm (if needed) sonicate->warm if still not dissolved warm->stock_sol add_stock Add Stock to Buffer (while vortexing) stock_sol->add_stock add_buffer Add Aqueous Buffer add_buffer->add_stock working_sol Final Working Solution add_stock->working_sol precipitate Precipitation Occurs working_sol->precipitate stepwise Use Stepwise Dilution precipitate->stepwise cosolvent Add Co-solvents (e.g., PEG300, Tween 80) precipitate->cosolvent lower_conc Lower Final Concentration precipitate->lower_conc

Caption: Workflow for preparing this compound solutions and troubleshooting precipitation.

This compound M1 and M4 Receptor Signaling Pathways

G cluster_m1 M1 Receptor Signaling (Gq-coupled) cluster_m4 M4 Receptor Signaling (Gi-coupled) xanomeline_m1 This compound m1_receptor M1 Receptor xanomeline_m1->m1_receptor gq Gq Protein m1_receptor->gq activates plc Phospholipase C (PLC) gq->plc activates pip2 PIP2 plc->pip2 cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release from ER ip3->ca_release triggers pkc Protein Kinase C (PKC) dag->pkc activates ca_release->pkc co-activates cellular_response_m1 Neuronal Excitation & Cognitive Function pkc->cellular_response_m1 xanomeline_m4 This compound m4_receptor M4 Receptor xanomeline_m4->m4_receptor gi Gi Protein m4_receptor->gi activates ac Adenylyl Cyclase (AC) gi->ac inhibits camp cAMP Production ac->camp decreases pka Protein Kinase A (PKA) camp->pka reduces activation of dopamine_release Dopamine Release pka->dopamine_release modulates cellular_response_m4 Modulation of Dopaminergic Activity dopamine_release->cellular_response_m4

Caption: Simplified signaling pathways for this compound at M1 and M4 muscarinic receptors.[7][9][10][11][12]

References

Mitigating peripheral cholinergic side effects of Xanomeline in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Xanomeline in vivo, with a focus on mitigating its peripheral cholinergic side effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a muscarinic acetylcholine (B1216132) receptor agonist with functional selectivity for the M1 and M4 subtypes.[1][2][3][4][5][6] In the central nervous system (CNS), activation of these receptors is believed to modulate neurotransmitter systems, including dopamine, which is relevant for its antipsychotic and pro-cognitive effects.[1][2][3][4][5]

Q2: What are the common peripheral cholinergic side effects observed with this compound administration in vivo?

Due to its non-specific activation of muscarinic receptors outside the CNS, this compound can cause a range of dose-limiting peripheral cholinergic side effects.[2][6] These commonly include:

  • Gastrointestinal: Nausea, vomiting, diarrhea, and increased salivation.[7]

  • Cardiovascular: Changes in heart rate and blood pressure.

  • Other: Excessive sweating (diaphoresis).[7]

Q3: What is the primary strategy for mitigating these peripheral side effects in vivo?

The most successful strategy to date is the co-administration of this compound with a peripherally restricted muscarinic antagonist, such as trospium (B1681596) chloride.[7] Trospium is a quaternary ammonium (B1175870) compound that does not readily cross the blood-brain barrier, allowing it to counteract the peripheral effects of this compound without interfering with its central M1/M4 receptor agonism.[7] This combination is known clinically as KarXT.

Q4: How does trospium chloride work to reduce this compound's side effects?

Trospium chloride acts as a non-selective antagonist at muscarinic receptors in peripheral tissues.[8][9][10] By blocking these receptors, it prevents their activation by this compound, thereby reducing the downstream signaling that leads to cholinergic side effects like increased salivation, gastrointestinal motility, and sweating. Its limited CNS penetration is key to preserving the therapeutic efficacy of this compound.[7]

Troubleshooting Guides

Problem 1: Excessive salivation (sialorrhea) is observed in our animal models after this compound administration.
  • Possible Cause: Direct activation of M3 muscarinic receptors in the salivary glands by this compound.

  • Troubleshooting Steps:

    • Co-administer a peripherally restricted muscarinic antagonist: Trospium chloride is the most well-documented agent for this purpose. The dose of the antagonist may need to be optimized for your specific animal model and this compound dose.

    • Dose-response assessment: Determine the minimal effective dose of this compound for your desired central effect to minimize peripheral side effects.

    • Route of administration: While oral administration is common, alternative routes might alter the pharmacokinetic profile and the intensity of peripheral effects.

    • Quantify the effect: To systematically assess the mitigation strategy, quantify saliva production. A common method is to place pre-weighed cotton swabs in the animal's mouth for a defined period and measure the weight change. Pilocarpine can be used as a positive control to induce salivation.[11][12][13][14][15]

Problem 2: Our animals are exhibiting signs of gastrointestinal distress (e.g., diarrhea, increased defecation).
  • Possible Cause: this compound-induced activation of muscarinic receptors in the gastrointestinal tract, leading to increased smooth muscle contraction and peristalsis.

  • Troubleshooting Steps:

    • Antagonist co-administration: As with salivation, a peripherally acting muscarinic antagonist like trospium is the primary solution.

    • Assess GI motility: To quantify the effect of this compound and the efficacy of the mitigating agent, perform a gastrointestinal transit assay. The charcoal meal test is a standard in vivo method in rodents.[16][17][18][19]

    • Behavioral observation: Systematically score the incidence and severity of diarrhea and other signs of GI distress.

    • Dietary considerations: Ensure a standard diet and appropriate fasting period before the experiment, as these can influence baseline gastrointestinal motility.

Problem 3: We are observing emesis in our ferret or dog models.
  • Possible Cause: Activation of central and/or peripheral muscarinic receptors involved in the emetic reflex.

  • Troubleshooting Steps:

    • Peripheral antagonist co-treatment: The use of trospium chloride is expected to reduce emesis by blocking peripheral triggers.

    • Model selection: Ferrets and dogs are considered gold-standard preclinical models for assessing emesis as they have a well-developed emetic reflex, unlike rodents.[20][21][22][23][24]

    • Quantification: Record the latency to the first emetic event, the number of retches and vomits, and the duration of emetic episodes.

    • Positive controls: Use a known emetic agent like apomorphine (B128758) or cisplatin (B142131) to validate the model.[20][23]

Problem 4: Cardiovascular instability (changes in blood pressure or heart rate) is a concern.
  • Possible Cause: this compound's activity on muscarinic receptors in the heart and vasculature (e.g., M2 receptors in the sinoatrial node).

  • Troubleshooting Steps:

    • Cardiovascular monitoring: In vivo studies, particularly in larger animals like dogs, can incorporate telemetry to continuously monitor blood pressure, heart rate, and ECG.[25][26][27]

    • Peripheral antagonist: Co-administration of trospium should mitigate some of these effects.

    • Dose titration: Carefully titrate the dose of this compound to find a therapeutic window that minimizes cardiovascular effects.

    • Comprehensive cardiovascular safety assessment: For in-depth analysis, a full cardiovascular safety pharmacology study should be conducted according to regulatory guidelines.

Quantitative Data from Clinical Studies

The following tables summarize data from clinical trials of the this compound-Trospium combination (KarXT), demonstrating the mitigation of peripheral cholinergic side effects.

Table 1: Incidence of Pre-specified Cholinergic Adverse Events in a Phase 1 Study

Adverse EventThis compound Alone (n=33)KarXT (this compound + Trospium) (n=35)
Nausea24.2%17.1%
Vomiting15.2%5.7%
Diarrhea21.2%5.7%
Excessive Sweating48.5%20.0%
Salivary Hypersecretion36.4%25.7%
Composite of Above AEs 63.6% 34.3%
Data adapted from a Phase 1, double-blind comparison study in healthy volunteers.[7]

Table 2: Common Treatment-Emergent Adverse Events in Phase 3 EMERGENT Trials

Adverse EventKarXT (n=340)Placebo (n=343)
Nausea17.1%3.2%
Constipation15.0%5.2%
Dyspepsia11.5%2.3%
Vomiting10.9%0.9%
Dry Mouth5.0%1.5%
Headache14%12%
Hypertension10%1%
Dizziness9%3%
Data pooled from the EMERGENT-1, EMERGENT-2, and EMERGENT-3 trials in patients with schizophrenia.[4][19][28][29]

Key Experimental Protocols

Protocol 1: Assessment of Gastrointestinal Motility (Charcoal Meal Test) in Rodents

Objective: To measure the in vivo effect of this compound, with and without a mitigating agent, on gastrointestinal transit time.

Materials:

  • Male Wistar rats (200-250g) or mice.

  • This compound and potential mitigating agent (e.g., trospium chloride).

  • Vehicle control.

  • Charcoal meal: 5-10% activated charcoal in a 5-10% gum arabic or methylcellulose (B11928114) solution in water.

  • Oral gavage needles.

  • Dissection tools.

  • Ruler.

Procedure:

  • Fast animals for 16-18 hours with free access to water.

  • Administer the test compounds (this compound, this compound + trospium, or vehicle) via the desired route (e.g., oral gavage, intraperitoneal injection).

  • After a pre-determined absorption time (e.g., 30-60 minutes), administer a standard volume of the charcoal meal via oral gavage (e.g., 1 ml for mice, 2 ml for rats).

  • After a set period (e.g., 15-30 minutes), humanely euthanize the animals.

  • Carefully dissect the abdomen and expose the gastrointestinal tract from the pyloric sphincter to the cecum.

  • Gently extend the small intestine without stretching and measure its total length.

  • Measure the distance the charcoal meal has traveled from the pyloric sphincter.

  • Calculate the percent of intestinal transit: (distance traveled by charcoal / total length of small intestine) x 100.

Expected Outcome: Cholinergic agonists like this compound are expected to increase the percentage of intestinal transit compared to vehicle. An effective peripheral antagonist should return this value closer to the vehicle control level.

Protocol 2: Quantification of Salivation in Rodents

Objective: To measure the amount of saliva produced in response to this compound and assess the efficacy of mitigating agents.

Materials:

  • Male Sprague-Dawley rats (250-300g) or mice.

  • This compound and potential mitigating agent (e.g., trospium chloride).

  • Vehicle control.

  • Pilocarpine (positive control).

  • Pre-weighed cotton balls or absorbent swabs.

  • Forceps.

  • Analytical balance.

Procedure:

  • Administer the test compounds or vehicle.

  • At the time of expected peak effect, lightly anesthetize the animal (if necessary for handling, though awake collection is also possible).

  • Using forceps, carefully place a pre-weighed cotton ball in the animal's oral cavity.

  • Leave the cotton ball in place for a fixed period (e.g., 5-10 minutes).

  • Remove the cotton ball and immediately weigh it.

  • The amount of saliva secreted is the difference between the post- and pre-collection weights.

  • Saliva production is typically expressed as mg of saliva per minute per 100g of body weight.

Expected Outcome: this compound is expected to increase saliva production. A co-administered peripheral antagonist should significantly reduce this effect.

Visualizations

Xanomeline_Signaling_Pathway cluster_CNS Central Nervous System (CNS) cluster_Periphery Peripheral Tissues Xanomeline_CNS This compound M1M4_CNS M1/M4 Receptors Xanomeline_CNS->M1M4_CNS Agonist Therapeutic_Effects Antipsychotic & Pro-cognitive Effects M1M4_CNS->Therapeutic_Effects Activates Xanomeline_Peri This compound M_Receptors_Peri M2/M3 Receptors (e.g., Salivary Glands, GI Tract) Xanomeline_Peri->M_Receptors_Peri Agonist Side_Effects Cholinergic Side Effects (Salivation, GI Motility, etc.) M_Receptors_Peri->Side_Effects Activates Trospium Trospium Trospium->M_Receptors_Peri Antagonist Xanomeline_Admin This compound Administration Xanomeline_Admin->Xanomeline_CNS Xanomeline_Admin->Xanomeline_Peri

Caption: this compound's dual action in the CNS and periphery, and mitigation by Trospium.

Experimental_Workflow_GI_Motility cluster_setup Setup cluster_dosing Dosing cluster_measurement Measurement cluster_analysis Analysis Fasting 1. Fast Animals (16-18h) Grouping 2. Group Assignment (Vehicle, Xano, Xano+Tros) Fasting->Grouping Dose_Compound 3. Administer Test Compounds Grouping->Dose_Compound Wait_Absorption 4. Wait for Absorption (30-60 min) Dose_Compound->Wait_Absorption Dose_Charcoal 5. Administer Charcoal Meal Wait_Absorption->Dose_Charcoal Wait_Transit 6. Wait for Transit (15-30 min) Dose_Charcoal->Wait_Transit Euthanize 7. Euthanize Animal Wait_Transit->Euthanize Dissect 8. Dissect & Expose GI Tract Euthanize->Dissect Measure 9. Measure Intestine Length & Charcoal Distance Dissect->Measure Calculate 10. Calculate % Transit Measure->Calculate Compare 11. Compare Groups Calculate->Compare

Caption: Workflow for the in vivo charcoal meal gastrointestinal motility assay.

References

Technical Support Center: Optimizing Xanomeline for Cognitive Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information, frequently asked questions, and troubleshooting advice for using xanomeline in cognitive and related assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound? A1: this compound is a muscarinic cholinergic receptor agonist with pronounced functional selectivity for the M1 and M4 receptor subtypes, which are critically involved in cognitive processes.[1] It binds to all five muscarinic receptor subtypes (M1-M5) but preferentially activates M1 and M4.[1][2] Activation of the M1 receptor is associated with improved cognitive functions, while M4 activation is thought to modulate dopaminergic signaling, which is relevant to symptoms of psychosis.[3][4]

Q2: Why is this compound often combined with trospium (B1681596) chloride in clinical studies? A2: this compound, when used alone, can cause significant peripheral cholinergic side effects, such as nausea, vomiting, and excessive salivation.[3][5] Trospium chloride is a peripherally restricted muscarinic antagonist that does not cross the blood-brain barrier.[4][6] It is added to block the peripheral effects of this compound, thereby improving tolerability while preserving this compound's therapeutic actions in the central nervous system (CNS).[1][7]

Q3: How should I prepare and store this compound stock solutions? A3: this compound is soluble in DMSO and dimethylformamide (DMF) and sparingly soluble in aqueous buffers.[8][9] For best results, prepare a high-concentration stock solution in fresh, high-quality DMSO and store it in aliquots at -80°C for long-term stability (up to one year).[8] For aqueous-based assays, the DMSO or DMF stock should be diluted into the final assay buffer immediately before use. Avoid repeated freeze-thaw cycles.[8]

Q4: What is "wash-resistant" binding, and how does it affect my experiments? A4: this compound exhibits wash-resistant or persistent binding, particularly at M1 and M4 receptors.[1][10] This means that even after brief exposure and subsequent washing, the compound can remain bound to the receptor and continue to elicit a biological response.[11][12][13] This is a critical consideration for experimental design, as its effects can be long-lasting. Assays should be designed to account for this sustained signaling, especially in washout or recovery experiments.

Troubleshooting Guide

Q1: I am observing high variability in my in vivo cognitive assay results. What could be the cause? A1: High variability is a common challenge in cognitive testing. Consider the following factors:

  • Baseline Impairment: The pro-cognitive effects of this compound are more robustly observed in subjects with pre-existing cognitive deficits.[6][14][15] Including only subjects with demonstrated impairment may reduce variability and reveal a clearer treatment effect.

  • Environmental Factors: Cognitive performance is sensitive to the testing environment, time of day, and subject fatigue.[6] Standardize these conditions across all experimental groups to minimize variance.

  • Peripheral Side Effects: At higher doses, peripheral cholinergic effects (e.g., gastrointestinal distress) can impact an animal's behavior and confound cognitive measurements.[5] A thorough dose-response study is essential to find a therapeutic window that minimizes these effects.

Q2: My in vitro results are inconsistent, especially at different time points after treatment. Why might this be happening? A2: This inconsistency is likely due to this compound's unique binding kinetics.

  • Persistent Signaling: Due to its wash-resistant binding, this compound can cause prolonged receptor activation and downstream signaling that persists long after the compound is removed from the culture medium.[1][10][11] When designing time-course experiments, be aware that the effects may not cease immediately upon washout.

  • Receptor Internalization: Prolonged exposure to this compound can lead to receptor internalization and down-regulation, which can alter the cellular response over time.[1][11] Assess receptor expression levels if experiments involve long incubation periods (e.g., 24 hours).

Q3: I'm having difficulty dissolving this compound directly in my aqueous assay buffer. A3: this compound has poor solubility in aqueous solutions.[9] The recommended procedure is to first create a concentrated stock solution in 100% DMSO.[8] This stock can then be serially diluted to an intermediate concentration before a final dilution into the aqueous buffer. Ensure the final concentration of DMSO in your assay is low (typically <0.5%) and consistent across all wells, including vehicle controls, to avoid solvent-induced artifacts.

Q4: The cognitive improvement I'm seeing is not as strong as reported in the literature. A4: Several factors could contribute to a smaller-than-expected effect size:

  • Dose and Concentration: The effects of this compound are dose-dependent.[16][17] You may need to perform a dose-response or concentration-response curve to identify the optimal concentration for your specific model and assay.

  • Ceiling Effects: If the subjects (animal or cellular model) are performing at or near their maximum capacity under baseline conditions, it is difficult to measure a significant improvement.[6] The cognitive task's difficulty should be calibrated to avoid both floor and ceiling effects.

  • Off-Target Effects: While this compound prefers M1/M4 receptors, it can interact with other muscarinic subtypes, which could produce confounding effects.[2]

Data Presentation

Table 1: Recommended this compound Concentration Ranges for In Vitro Assays

Assay TypeCell TypeEffective Concentration RangeNotesCitations
Second Messenger AssaysCHO cells expressing hM1EC50: ~30 nMFor assessing PI hydrolysis.[11]
Functional AssaysCHO cells expressing M1-M5100 nM - 10 µMUsed for assessing calcium mobilization and receptor desensitization.[10][11]
Neuroprotection AssaysPrimary Rat Cortical Neurons~5 µMShown to be protective against oxygen-glucose deprivation.[18]

Table 2: Reported this compound Dosages for In Vivo Cognitive and Behavioral Assays

Animal ModelDosage RangeRoute of AdministrationObserved EffectsCitations
Mouse1 - 30 mg/kgSubcutaneousDose-dependent increases in wakefulness and effects on sleep architecture.[2][16]
Rat3 - 10 mg/kgNot SpecifiedIncreased brain tissue oxygen levels.[17]

Table 3: Solubility and Storage of this compound

ParameterDetailsRecommendationsCitations
Solubility DMSO: up to 56 mg/mLUse fresh, high-quality DMSO for stock solutions.[8]
Aqueous Buffer: Sparingly solubleDilute from a DMSO/DMF stock immediately before use.[9]
Storage (Powder) -20°CStable for ≥3 years.[8]
Storage (Stock in DMSO) -20°C or -80°CStable for 1 month at -20°C or 1 year at -80°C. Aliquot to avoid freeze-thaw cycles.[8]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, appropriate cell culture or assay buffer.

  • Stock Solution Preparation (e.g., 10 mM): a. Allow the this compound powder vial to equilibrate to room temperature before opening. b. Weigh the required amount of this compound in a sterile environment. c. Add the calculated volume of anhydrous DMSO to achieve the desired molarity (e.g., 10 mM). d. Vortex thoroughly until the powder is completely dissolved. e. Dispense into single-use aliquots in sterile microcentrifuge tubes.

  • Storage: Store the stock solution aliquots at -80°C.[8]

  • Working Solution Preparation: a. Thaw a single aliquot of the stock solution at room temperature. b. Perform serial dilutions in your final assay buffer to achieve the desired experimental concentrations. c. Ensure the final DMSO concentration is consistent across all conditions, including the vehicle control. d. Use the working solutions immediately. Do not store aqueous dilutions.[9]

Protocol 2: General Workflow for Determining Optimal this compound Concentration in a Cell-Based Functional Assay

  • Cell Seeding: Plate cells (e.g., CHO cells expressing M1 receptors) in a suitable format (e.g., 96-well plate) at a predetermined optimal density and allow them to adhere overnight.[19]

  • Compound Preparation: Prepare a dilution series of this compound from your stock solution, typically covering a range from 1 nM to 10 µM, plus a vehicle-only control.

  • Assay Execution: a. Remove growth media from the cells and replace it with assay buffer. b. Add the this compound dilutions and vehicle control to the respective wells. c. Incubate for the desired period. For acute effects, this may be minutes; for chronic effects, it could be hours.[11]

  • Signal Detection: Measure the functional readout (e.g., intracellular calcium flux using a fluorescent dye, or inositol (B14025) phosphate (B84403) accumulation via an appropriate kit).

  • Data Analysis: a. Normalize the data (e.g., to the baseline or the vehicle control). b. Plot the concentration-response curve using non-linear regression (log(agonist) vs. response). c. Calculate the EC50 (the concentration that produces 50% of the maximal response) to determine the compound's potency.

Visualizations

XanomelineSignalingPathway cluster_membrane Cell Membrane cluster_downstream M1 M1 Receptor Gq Gαq M1->Gq Activates M4 M4 Receptor Gi Gαi M4->Gi Activates PLC Phospholipase C (PLC) Activation Gq->PLC AC Adenylate Cyclase (AC) Inhibition Gi->AC Inhibits IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca ↑ Intracellular Ca²⁺ IP3_DAG->Ca Cognition Cognitive Enhancement Ca->Cognition cAMP ↓ cAMP Levels AC->cAMP Dopamine Dopamine Release Modulation cAMP->Dopamine Antipsychotic Antipsychotic Effects Dopamine->Antipsychotic This compound This compound This compound->M1 Agonist This compound->M4 Agonist

Caption: Simplified signaling pathway of this compound via M1 (Gq) and M4 (Gi) muscarinic receptors.

ExperimentalWorkflow start Start: Define Experimental Goal prep_cells 1. Prepare and Seed Cells in 96-well Plates start->prep_cells prep_this compound 2. Prepare this compound Serial Dilutions & Vehicle Control prep_cells->prep_this compound treatment 3. Treat Cells with this compound (Incubate for Defined Period) prep_this compound->treatment assay 4. Perform Functional Assay (e.g., Calcium Flux) treatment->assay data_acq 5. Acquire Data (Plate Reader / Imager) assay->data_acq analysis 6. Data Analysis (Normalization, Curve Fitting) data_acq->analysis results Determine EC50 and Optimal Concentration Range analysis->results end End: Proceed with Optimized Concentration results->end

Caption: General experimental workflow for determining the optimal this compound concentration in vitro.

References

Troubleshooting unexpected behavioral effects of Xanomeline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Xanomeline in their experiments. This resource provides troubleshooting guidance and answers to frequently asked questions regarding unexpected behavioral effects observed during in vivo studies. Our aim is to help you navigate potential challenges and ensure the integrity of your research data.

Troubleshooting Guide: Unexpected Behavioral Effects

This guide addresses common unexpected behavioral outcomes in a question-and-answer format, providing potential causes and actionable troubleshooting steps.

Q1: My animal model is exhibiting excessive salivation, diarrhea, and tremors after this compound administration. What is the likely cause and how can I mitigate this?

A1: These are hallmark signs of peripheral cholinergic activation due to the stimulation of muscarinic receptors outside the central nervous system. This compound, while functionally selective for M1 and M4 receptors, can still activate other muscarinic receptor subtypes, particularly at higher doses.[1][2][3][4][5]

Troubleshooting Steps:

  • Dose Reduction: The most immediate step is to perform a dose-response study to find the minimal effective dose that elicits the desired central effects without causing significant peripheral side effects.

  • Co-administration with a Peripheral Muscarinic Antagonist: Consider the co-administration of a peripherally restricted muscarinic antagonist, such as trospium (B1681596) chloride. This approach has been successfully used in clinical trials to mitigate the peripheral cholinergic side effects of this compound without affecting its central nervous system activity.

  • Route of Administration: Explore alternative routes of administration. For instance, transdermal delivery might provide a more sustained and lower peak plasma concentration, potentially reducing the intensity of peripheral side effects.

  • Acclimatization: Ensure a sufficient acclimatization period after drug administration and before behavioral testing. Some acute side effects may subside over a short period.

Q2: I am observing hypoactivity or sedation in my animals, which is confounding my behavioral assay. Why is this happening and what can I do?

A2: Hypoactivity can be a manifestation of excessive central cholinergic stimulation or could be secondary to the systemic effects of the drug.

Troubleshooting Steps:

  • Rule out Peripheral Effects: First, address potential peripheral cholinergic side effects as described in Q1, as these can cause discomfort and lead to reduced movement.

  • Dose-Response Evaluation: A lower dose of this compound may still achieve the desired cognitive or antipsychotic-like effects without causing sedation.

  • Control for Motor Impairment: It is crucial to include control experiments specifically designed to assess motor function, such as an open field test or a rotarod test. This will help you differentiate between a specific effect on the behavioral paradigm of interest and a general motor impairment.

  • Pharmacokinetic Analysis: Consider the timing of your behavioral testing in relation to the peak plasma and brain concentrations of this compound. The sedative effects might be more pronounced at peak concentrations.

Q3: My results are inconsistent across animals, with a wide range of behavioral responses to the same dose of this compound. What could be causing this variability?

A3: Inconsistent results can stem from several factors, including the drug's pharmacology, experimental procedures, and individual animal differences.

Troubleshooting Steps:

  • Review Dosing Procedure: Ensure accurate and consistent dosing for all animals. For oral administration, be mindful of the animal's fed or fasted state, as this can affect drug absorption.

  • Pharmacokinetics: Individual differences in metabolism can lead to variability in drug exposure. If feasible, measure plasma or brain levels of this compound in a subset of animals to correlate with behavioral outcomes.

  • Animal Health and Stress: Ensure all animals are healthy and properly habituated to the experimental environment. Stress can significantly impact behavioral responses.

  • Genetic Background: The genetic background of your animal model can influence its response to pharmacological agents. Ensure you are using a consistent and well-characterized strain.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a muscarinic acetylcholine (B1216132) receptor agonist with functional selectivity for the M1 and M4 receptor subtypes. Its therapeutic effects in models of psychosis and cognitive impairment are believed to be mediated through the stimulation of these receptors in the central nervous system, which in turn modulates dopamine (B1211576) and glutamate (B1630785) neurotransmission.

Q2: Does this compound have off-target effects?

A2: While this compound shows high affinity for muscarinic receptors, some studies have reported potential affinity for serotonin (B10506) receptors (5HT1 and 5HT2) at higher concentrations. Researchers should be aware of these potential off-target effects, especially when using high doses.

Q3: What are the known effects of this compound on cognition and psychosis-like behaviors in preclinical models?

A3: In preclinical studies, this compound has been shown to improve cognitive function in various models. It has also demonstrated antipsychotic-like effects by, for example, reversing phencyclidine (PCP)-induced hyperlocomotion and inhibiting conditioned avoidance responses.

Q4: Are there any known long-term effects of this compound administration on muscarinic receptors?

A4: Chronic exposure to this compound can lead to receptor down-regulation, particularly of the M1 muscarinic receptor. This is an important consideration for the design of long-term studies.

Quantitative Data Summary

Table 1: this compound Receptor Binding Affinities (Ki in nM)

Receptor SubtypeReported Affinity (Ki in nM)Reference
M1High affinity (low nM range)
M2Lower affinity compared to M1/M4
M3Lower affinity compared to M1/M4
M4High affinity (low nM range)
M5Lower affinity compared to M1/M4
5HT1Appreciable affinity at higher concentrations (>120 nM)
5HT2Appreciable affinity at higher concentrations (>120 nM)

Table 2: Common Cholinergic Adverse Events of this compound (from clinical and preclinical data)

Adverse EventDescriptionMitigation StrategyReference
Gastrointestinal Nausea, vomiting, diarrhea, dyspepsiaDose reduction, co-administration with a peripheral antagonist
Secretions Excessive salivation, sweatingCo-administration with a peripheral antagonist
Cardiovascular Increased heart rate, potential for syncopeDose reduction, careful monitoring
Neurological Tremor, dizzinessDose reduction

Detailed Experimental Protocols

Protocol 1: Phencyclidine (PCP)-Induced Hyperlocomotion Assay

This assay is used to evaluate the potential antipsychotic activity of a compound by assessing its ability to reverse the hyperlocomotor effects of the NMDA receptor antagonist PCP.

  • Animals: Male mice are commonly used.

  • Apparatus: An open-field arena equipped with automated photobeam detectors or a video tracking system to measure locomotor activity.

  • Procedure:

    • Habituate the mice to the open-field arena for 30-60 minutes on the day prior to testing.

    • On the test day, administer this compound or vehicle via the desired route (e.g., subcutaneous, intraperitoneal).

    • After a specified pretreatment time (e.g., 30 minutes), administer PCP (e.g., 5 mg/kg, s.c.) to induce hyperlocomotion.

    • Immediately place the mouse in the open-field arena and record locomotor activity (e.g., distance traveled, number of beam breaks) for a set duration (e.g., 60-120 minutes).

  • Data Analysis: Compare the locomotor activity of the this compound-treated group to the vehicle-treated group. A significant reduction in PCP-induced hyperactivity suggests antipsychotic-like potential.

Protocol 2: Conditioned Avoidance Response (CAR) Assay

This assay assesses the antipsychotic-like activity of a compound by measuring its ability to suppress a learned avoidance response without producing motor impairment.

  • Apparatus: A shuttle box with two compartments separated by a door, each with a grid floor capable of delivering a mild foot shock. A conditioned stimulus (CS) provider (e.g., a light or a tone) and an unconditioned stimulus (US) provider (a shock generator).

  • Procedure:

    • Training: Place a rat in one compartment. Present the CS for a set duration (e.g., 10 seconds), followed by the US (a mild foot shock) for another duration (e.g., 20 seconds). The rat learns to avoid the shock by moving to the other compartment upon presentation of the CS.

    • Testing: Administer this compound or vehicle to the trained rats. After a set pretreatment time, place the rat in the shuttle box and begin the test session, which consists of a number of trials identical to the training sessions. Record the number of avoidance responses (moving during the CS), escape responses (moving during the US), and no-response trials.

  • Data Analysis: A decrease in the number of avoidance responses without a significant increase in escape failures is indicative of antipsychotic-like activity.

Visualizations

Xanomeline_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine M4_auto M4 Autoreceptor ACh->M4_auto Binds to ACh_release ACh Release M4_auto->ACh_release Inhibits M1_receptor M1 Receptor Gq_11 Gq/11 M1_receptor->Gq_11 Activates PLC Phospholipase C Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Neuronal_excitation Neuronal Excitation Ca_release->Neuronal_excitation PKC->Neuronal_excitation This compound This compound This compound->M4_auto Agonist This compound->M1_receptor Agonist

Caption: this compound's dual agonist action on M1 and M4 muscarinic receptors.

Troubleshooting_Workflow start Unexpected Behavioral Effect Observed is_cholinergic Are peripheral cholinergic signs present? (salivation, diarrhea, tremors) start->is_cholinergic reduce_dose Reduce this compound Dose is_cholinergic->reduce_dose Yes is_sedation Is hypoactivity or sedation observed? is_cholinergic->is_sedation No add_antagonist Co-administer Peripheral Antagonist reduce_dose->add_antagonist reassess Re-evaluate Behavior add_antagonist->reassess reassess->is_sedation end Issue Resolved / Understood reassess->end Resolved motor_control Perform Motor Control Tests (e.g., Open Field, Rotarod) is_sedation->motor_control Yes is_variable Are results highly variable? is_sedation->is_variable No adjust_timing Adjust Timing of Behavioral Testing motor_control->adjust_timing adjust_timing->reassess review_dosing Review Dosing Procedure & Animal Husbandry is_variable->review_dosing Yes is_variable->end No pk_analysis Consider Pharmacokinetic Analysis review_dosing->pk_analysis pk_analysis->reassess

Caption: A logical workflow for troubleshooting unexpected behavioral effects of this compound.

References

Xanomeline Aqueous Solution Stability: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information and troubleshooting advice for researchers, scientists, and drug development professionals working with xanomeline in aqueous solutions. The stability of this compound is a critical factor in ensuring the accuracy and reproducibility of experimental results. This guide offers a comprehensive overview of known stability characteristics, detailed experimental protocols for stability assessment, and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in an aqueous solution?

A1: this compound is known to be susceptible to degradation in aqueous solutions, particularly through hydrolysis and oxidation.[1] One study on forced degradation showed that this compound experiences significant degradation under alkaline and oxidative stress. Specifically, a 12.2% degradation was observed under alkaline conditions and 14.1% under peroxide stress.[1] Due to this limited stability, it is generally recommended that aqueous solutions of this compound be prepared fresh before use and not stored for extended periods.

Q2: What are the primary degradation pathways for this compound in an aqueous solution?

A2: The primary degradation pathways for this compound in aqueous solutions are hydrolysis and oxidative transformation of its amide and ether functionalities. This means that the molecule can be broken down by reaction with water (hydrolysis) or by reactive oxygen species (oxidation).

Q3: What factors can influence the stability of my this compound solution?

A3: Several factors can impact the stability of this compound in an aqueous solution:

  • pH: this compound is more susceptible to degradation in alkaline (high pH) conditions.[1]

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation.

  • Light: Exposure to light, particularly UV light, can lead to photodegradation.

  • Presence of Oxidizing Agents: Contaminants such as peroxides can significantly increase the degradation of this compound.[1]

Q4: Can I store my this compound stock solution in the freezer?

A4: While freezing can slow down degradation, the stability of this compound in frozen aqueous solutions over long periods has not been extensively reported in the available literature. It is crucial to perform your own stability assessment if long-term frozen storage is required. For short-term storage, refrigeration (2-8°C) is preferable to room temperature, but fresh preparation is always the best practice.

Q5: What are the signs of this compound degradation in my solution?

A5: Visual signs of degradation, such as a change in color or the appearance of precipitates, may not always be apparent. The most reliable way to assess degradation is through analytical methods like High-Performance Liquid Chromatography (HPLC), which can separate and quantify the parent this compound from its degradation products.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of this compound in the prepared solution.Prepare fresh this compound solutions for each experiment. Verify the purity of the solution using a stability-indicating HPLC method before use.
Unexpected peaks in HPLC chromatogram Presence of degradation products.Identify the degradation products by comparing the chromatogram to a forced degradation sample. Optimize the HPLC method to ensure good separation of this compound from all degradation products.
Loss of potency of the this compound solution Significant degradation has occurred.Discard the solution and prepare a fresh one. Review solution preparation and storage procedures to minimize degradation (e.g., use of appropriate buffers, protection from light, storage at low temperatures).

Quantitative Stability Data

The following table summarizes the available quantitative data on the degradation of this compound under forced conditions. This data is derived from a study that utilized a stability-indicating RP-HPLC method to assess the impact of various stress factors.

Stress Condition Description % Degradation of this compound Reference
Alkaline Hydrolysis 0.1 N NaOH at 60°C for 24 hours12.2%[1]
Oxidative Degradation 30% H₂O₂ at room temperature for 24 hours14.1%

Note: This data represents forced degradation studies and may not be reflective of stability under typical experimental or storage conditions. Further studies are recommended to establish a comprehensive stability profile.

Experimental Protocols

Protocol 1: Preparation of this compound Aqueous Solution for In Vitro Experiments

Materials:

  • This compound (as a salt, e.g., tartrate)

  • High-purity water (e.g., Milli-Q or equivalent)

  • Appropriate buffer system (e.g., phosphate-buffered saline for physiological pH)

  • Calibrated pH meter

  • Volumetric flasks and pipettes

  • Sterile filters (if required for cell-based assays)

Procedure:

  • Accurately weigh the required amount of this compound salt.

  • Dissolve the this compound in a small volume of high-purity water or the chosen buffer in a volumetric flask.

  • Gently sonicate or vortex if necessary to aid dissolution.

  • Once fully dissolved, bring the solution to the final volume with the solvent.

  • Measure and adjust the pH of the solution to the desired value using dilute acid or base, if necessary.

  • If for use in cell culture, sterile filter the solution through a 0.22 µm filter.

  • Use the solution immediately after preparation.

Protocol 2: Stability-Indicating RP-HPLC Method for this compound

This method is based on a validated protocol for the simultaneous quantification of this compound and can be adapted for stability studies.

Parameter Condition
Column Kromasil C18 (250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Formic Acid in water (40:60 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 231 nm
Injection Volume 20 µL
Column Temperature Ambient

Procedure for Stability Assessment:

  • Prepare the this compound aqueous solution at the desired concentration and subject it to the stability conditions of interest (e.g., specific pH, temperature, light exposure).

  • At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.

  • Dilute the aliquot to an appropriate concentration for HPLC analysis.

  • Inject the sample onto the HPLC system.

  • Quantify the peak area of the parent this compound and any degradation products.

  • Calculate the percentage of remaining this compound at each time point relative to the initial (time 0) concentration.

Visualizations

This compound Signaling Pathway

This compound is a muscarinic acetylcholine (B1216132) receptor agonist with preference for the M1 and M4 subtypes. The simplified signaling pathways are depicted below.

Xanomeline_Signaling cluster_M1 M1 Receptor Pathway cluster_M4 M4 Receptor Pathway Xanomeline_M1 This compound M1 M1 Receptor Xanomeline_M1->M1 Gq Gq Protein M1->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Xanomeline_M4 This compound M4 M4 Receptor Xanomeline_M4->M4 Gi Gi Protein M4->Gi AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP Troubleshooting_Workflow start Inconsistent Experimental Results check_solution_prep Review Solution Preparation Protocol start->check_solution_prep fresh_solution Was the solution freshly prepared? check_solution_prep->fresh_solution prepare_fresh Prepare a fresh solution for each experiment fresh_solution->prepare_fresh No check_storage Review Storage Conditions fresh_solution->check_storage Yes prepare_fresh->check_storage light_exposure Was the solution protected from light? check_storage->light_exposure protect_from_light Store solutions in amber vials or wrapped in foil light_exposure->protect_from_light No temp_control Was the solution stored at the correct temperature? light_exposure->temp_control Yes protect_from_light->temp_control store_cold Store at 2-8°C for short-term use temp_control->store_cold No hplc_analysis Perform HPLC analysis on the solution temp_control->hplc_analysis Yes store_cold->hplc_analysis degradation_peaks Are degradation peaks present? hplc_analysis->degradation_peaks optimize_hplc Optimize HPLC method to separate all peaks degradation_peaks->optimize_hplc Yes end_consult_specialist Consult with an analytical chemist degradation_peaks->end_consult_specialist No end_issue_resolved Issue Resolved optimize_hplc->end_issue_resolved

References

Xanomeline Stability & Storage: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Xanomeline during storage and experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound to degrade?

A1: this compound is susceptible to degradation through several pathways, including hydrolysis, oxidation, photolysis (degradation by light), and thermal stress.[1] Forced degradation studies have indicated that this compound is particularly sensitive to oxidative and alkaline (basic) conditions.[2]

Q2: What are the recommended storage conditions for solid this compound tartrate?

A2: For solid this compound tartrate, it is recommended to store the compound at 4°C in a tightly sealed container, protected from moisture and direct sunlight.[3][4]

Q3: How should I store this compound solutions?

A3: this compound solutions are significantly less stable than the solid form. If you need to store a solution, it is recommended to prepare it fresh. If short-term storage is unavoidable, solutions should be kept at -20°C for up to one month or at -80°C for up to six months.[3] Ensure the container is tightly sealed to prevent solvent evaporation and moisture ingress.

Q4: I've observed a new peak in my HPLC chromatogram after storing my this compound sample. What could it be?

A4: A new peak likely indicates the presence of a degradation product. Common degradation products include this compound N-Oxide (from oxidation) and N-Desmethyl this compound. Depending on the storage conditions, other hydrolytic or photolytic degradants could also form. Refer to the Troubleshooting Guide below for more detailed steps on identification.

Q5: Are there any materials or reagents I should avoid when working with this compound?

A5: Yes. Avoid strong acids, bases, and strong oxidizing or reducing agents, as these can accelerate degradation.

Summary of Storage Conditions

FormTemperatureDurationLight/Moisture Conditions
Solid (Tartrate Salt) 4°CLong-termSealed container, protect from light and moisture.
In Solvent -20°CUp to 1 monthSealed container, protect from light and moisture.
In Solvent -80°CUp to 6 monthsSealed container, protect from light and moisture.

Forced Degradation Data

The following table summarizes the results from a forced degradation study, indicating the percentage of this compound degradation under various stress conditions.

Stress ConditionReagent/Condition% Degradation of this compound
Oxidative Peroxide14.1%
Alkaline Hydrolysis Alkali12.2%
Acidic Hydrolysis AcidLess than alkali and peroxide

Experimental Protocols

Protocol 1: Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

This method is designed to separate this compound from its potential degradation products, allowing for accurate quantification and stability assessment.

Chromatographic Conditions:

  • Column: Kromasil C18 (or equivalent)

  • Mobile Phase: Acetonitrile (B52724) and 0.1% Formic Acid in water (40:60 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 231 nm

  • Injection Volume: 10 µL

  • Column Temperature: 25°C

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase at a concentration of 100 µg/mL.

  • Sample Preparation: Dissolve the this compound sample to be tested in the mobile phase to achieve an expected concentration of 100 µg/mL.

  • Injection: Inject the standard and sample solutions onto the HPLC system.

  • Analysis: Identify the this compound peak based on the retention time of the standard. Any additional peaks can be considered impurities or degradation products. Calculate the percentage of this compound remaining and the percentage of each degradant by area normalization.

Protocol 2: Forced Degradation Study

This protocol provides a framework for intentionally degrading this compound to identify potential degradation products and to validate the stability-indicating nature of an analytical method.

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 8 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Expose the solid this compound powder to 105°C for 48 hours.

  • Photolytic Degradation: Expose the solid this compound powder to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method described in Protocol 1.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Appearance of a new, significant peak in the chromatogram. Degradation of this compound.1. Check Storage Conditions: Ensure the sample was stored according to the recommended guidelines (see storage table).2. Identify the Degradant: If possible, use LC-MS to determine the mass of the new peak. Compare this with known degradants like this compound N-Oxide (MW: 297.42) or N-Desmethyl this compound (MW: 267.39).3. Review Experimental Conditions: Ensure that the mobile phase pH is not highly acidic or basic and that samples are not exposed to high temperatures or prolonged light.
Loss of this compound peak area over time. Degradation or precipitation.1. Confirm Degradation: Look for the appearance of new degradation peaks.2. Check Solubility: If no new peaks are observed, the compound may be precipitating out of solution. Ensure the solvent is appropriate and that the concentration is not above its solubility limit. Consider gentle sonication before injection.
Discoloration of solid this compound or its solution. Significant degradation.1. Do Not Use: Discolored samples are likely highly degraded and should not be used for experiments.2. Investigate Cause: Review storage and handling procedures to identify the source of degradation (e.g., exposure to light, incompatible solvent, temperature fluctuation).
Peak tailing of the this compound peak. Interaction with active sites on the HPLC column; inappropriate mobile phase pH.1. Adjust Mobile Phase pH: this compound is a basic compound. Lowering the pH of the mobile phase (e.g., to pH 3 with formic or phosphoric acid) can improve peak shape.2. Use a High-Quality Column: Employ a column with low silanol (B1196071) activity.

Visualizations

This compound Degradation Pathways This compound This compound Oxidation Oxidation (e.g., H2O2) This compound->Oxidation Alkaline_Hydrolysis Alkaline Hydrolysis (e.g., NaOH) This compound->Alkaline_Hydrolysis Photolysis Photolysis (UV/Vis Light) This compound->Photolysis Thermal_Stress Thermal Stress (Heat) This compound->Thermal_Stress N_Oxide This compound N-Oxide Oxidation->N_Oxide Hydrolysis_Product Hydrolysis Products Alkaline_Hydrolysis->Hydrolysis_Product Photolytic_Degradants Photolytic Degradants Photolysis->Photolytic_Degradants Thermal_Degradants Thermal Degradants Thermal_Stress->Thermal_Degradants

Caption: Primary degradation pathways of this compound.

Troubleshooting Workflow for Unexpected Peaks Start Unexpected Peak Observed in HPLC Check_Blank Inject a mobile phase blank. Is the peak present? Start->Check_Blank Source_Is_System Source is mobile phase, carryover, or detector. Check_Blank->Source_Is_System Yes Check_Control Analyze an unstressed control sample. Is the peak present? Check_Blank->Check_Control No Source_Is_Impurity Peak is a synthesis-related impurity. Check_Control->Source_Is_Impurity Yes Source_Is_Degradation Peak is a degradation product. Check_Control->Source_Is_Degradation No Investigate_Storage Review sample storage and handling. Source_Is_Degradation->Investigate_Storage Perform_LCMS Perform LC-MS to determine mass of the unknown peak. Investigate_Storage->Perform_LCMS

Caption: Logical workflow for troubleshooting unexpected peaks.

Experimental Workflow for Stability Assessment Start Prepare this compound Sample Stress Apply Stress Condition (e.g., Heat, Light, pH, Oxidant) Start->Stress Control Store Unstressed Control Sample Properly Start->Control HPLC Analyze by Stability-Indicating HPLC Stress->HPLC Control->HPLC Data Compare Stressed Sample to Control HPLC->Data Report Quantify Degradation and Identify Products Data->Report

Caption: Workflow for assessing this compound stability.

References

Xanomeline In Vitro Dose-Response Optimization: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on in vitro dose-response curve optimization for Xanomeline.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in vitro?

A1: this compound is a muscarinic acetylcholine (B1216132) receptor agonist.[1][2] In vitro, it binds to all five muscarinic receptor subtypes (M1-M5) but functions as a selective agonist with greater activity at the M1 and M4 receptor subtypes.[1][2][3] Its action is primarily mediated through the stimulation of these central nervous system receptors.[1]

Q2: Which signaling pathways are activated by this compound in vitro?

A2: this compound's agonism at M1 and M4 receptors triggers distinct downstream signaling cascades. The M1 receptor primarily couples to Gq proteins, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3][4] This cascade results in an increase in intracellular calcium levels.[3][4] The M4 receptor typically couples to Gi/o proteins, which inhibit adenylyl cyclase and reduce intracellular cyclic AMP (cAMP) levels.[4] Both M1 and M4 receptor activation can also lead to the phosphorylation of extracellular signal-regulated kinase (ERK).[5][6]

Q3: What are the typical in vitro assays used to characterize this compound's activity?

A3: Common in vitro assays to measure the dose-response of this compound include:

  • Calcium Flux Assays: To measure the increase in intracellular calcium following M1 receptor activation.[4][7]

  • IP1/IP3 Accumulation Assays: To quantify the products of PLC activation downstream of M1 receptor stimulation.[8][9]

  • ERK Phosphorylation Assays: To detect the activation of the MAPK/ERK pathway, which can be a downstream event of both M1 and M4 receptor activation.[5][10]

  • cAMP Assays: To measure the inhibition of adenylyl cyclase activity mediated by M4 receptor activation.[4]

Q4: What are the reported in vitro potency (EC50) values for this compound?

A4: The potency of this compound varies across the different muscarinic receptor subtypes. The following table summarizes typical EC50 values from in vitro functional assays.

Receptor SubtypeReported EC50 (nM)Functional AssayCell LineReference
M130.9Phosphoinositide HydrolysisA9 L cells[8]
M414.1Not SpecifiedNot Specified[8]
M21700Not SpecifiedNot Specified[8]
M38500Not SpecifiedNot Specified[8]
M51800Not SpecifiedNot Specified[8]

Note: EC50 values can vary depending on the specific experimental conditions, cell line, and assay readout used.

Troubleshooting Guides

Issue 1: High variability or inconsistent results in dose-response curves.

Potential Cause Troubleshooting Step
Cell Health and Passage Number Ensure cells are healthy, within a consistent and low passage number range, and not overgrown.
Inconsistent Cell Seeding Density Optimize and strictly control the cell seeding density per well, as this can affect the response.[6]
Edge Effects in Microplates To minimize edge effects, consider not using the outer wells of the plate or filling them with media/buffer. Pre-incubating the plate at room temperature for 30 minutes before placing it in the incubator can also help.[6][11]
Compound Solubility and Stability Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).[12]
Pipetting Errors Use calibrated pipettes and proper pipetting techniques. For serial dilutions, ensure thorough mixing at each step.[13]

Issue 2: The dose-response curve does not reach a plateau (no clear Emax).

Potential Cause Troubleshooting Step
Insufficient Concentration Range Extend the concentration range of this compound to higher concentrations to ensure the top of the curve is captured.[12]
Compound Degradation Prepare fresh this compound solutions for each experiment.
Cell Viability Issues at High Concentrations Perform a cytotoxicity assay to ensure that high concentrations of this compound are not affecting cell viability and thus artificially lowering the response.

Issue 3: The dose-response curve is flat or shows a very low response.

Potential Cause Troubleshooting Step
Incorrect Assay Choice for Receptor Subtype Ensure the chosen assay readout is appropriate for the receptor subtype being studied (e.g., calcium flux for M1, cAMP inhibition for M4).[4]
Low Receptor Expression Verify the expression level of the target muscarinic receptor in your cell line (e.g., via qPCR or Western blot). Consider using a cell line with higher or induced expression.
Assay Incubation Time Optimize the stimulation time with this compound. For transient responses like calcium flux, the signal is rapid. For others like ERK phosphorylation, the peak response may occur at a specific time point (e.g., 3-5 minutes).[6][11]
Inactive Compound Verify the identity and purity of your this compound stock.

Experimental Protocols

1. Calcium Flux Assay Protocol

This protocol is adapted for measuring M1 receptor activation.

  • Cell Plating: Seed cells (e.g., CHO or HEK293 expressing the M1 receptor) into a 96-well black-walled, clear-bottom plate at an optimized density and allow them to attach overnight.[14]

  • Dye Loading: Prepare a calcium indicator dye loading solution (e.g., Fluo-8) according to the manufacturer's instructions. Remove the cell culture medium and add the dye loading solution to each well.[15]

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, followed by incubation at room temperature for 30 minutes, protected from light.[14]

  • Compound Preparation: Prepare serial dilutions of this compound in an appropriate assay buffer.

  • Measurement: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading for a short period. Add the this compound dilutions to the wells and immediately begin kinetic reading of fluorescence intensity (Ex/Em ~490/525 nm for Fluo-8) for a set period (e.g., 2-3 minutes).[16]

  • Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline. Plot the response against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the EC50.

2. IP1 Accumulation Assay Protocol

This protocol is suitable for measuring Gq-coupled receptor activation, such as the M1 receptor.

  • Cell Plating: Seed cells into a suitable multi-well plate and grow to near confluency.

  • Cell Stimulation: Remove the culture medium and add a stimulation buffer containing LiCl and the desired concentrations of this compound. The LiCl inhibits the degradation of IP1, allowing it to accumulate.[9]

  • Incubation: Incubate the plate for an optimized period (e.g., 30-60 minutes) at 37°C.

  • Cell Lysis and Detection: Lyse the cells and measure the accumulated IP1 using a commercially available kit, such as an HTRF®-based assay.[9][17] This typically involves adding detection reagents (e.g., IP1-d2 and an anti-IP1 antibody conjugated to a fluorophore) and incubating for a specified time.

  • Measurement: Read the plate on a compatible HTRF® plate reader.

  • Data Analysis: The signal is inversely proportional to the amount of IP1 produced. Generate a standard curve and calculate the IP1 concentration for each this compound dose. Plot the IP1 concentration against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the EC50.

3. ERK Phosphorylation Assay (Western Blot) Protocol

This protocol can be used to measure a downstream signaling event for both M1 and M4 receptors.

  • Cell Culture and Serum Starvation: Plate cells and grow to the desired confluency. Before stimulation, serum-starve the cells for 4-12 hours to reduce basal ERK phosphorylation.[5]

  • Ligand Stimulation: Stimulate the cells with various concentrations of this compound for an optimized time period (e.g., 5-10 minutes).

  • Cell Lysis: Place the plate on ice, aspirate the medium, and add ice-cold lysis buffer containing phosphatase and protease inhibitors.[8]

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[18]

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.[8]

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize the p-ERK signal.[5]

  • Data Analysis: Quantify the band intensities using densitometry. Normalize the p-ERK signal to the total ERK signal for each sample. Plot the normalized data against the log of the this compound concentration to generate a dose-response curve and calculate the EC50.

Visualizations

Xanomeline_Signaling_Pathway cluster_M1 M1 Receptor Pathway (Gq-coupled) cluster_M4 M4 Receptor Pathway (Gi-coupled) Xanomeline_M1 This compound M1 M1 Receptor Xanomeline_M1->M1 Gq Gq Protein M1->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC ERK_M1 ERK Phosphorylation PKC->ERK_M1 Xanomeline_M4 This compound M4 M4 Receptor Xanomeline_M4->M4 Gi Gi Protein M4->Gi AC Adenylyl Cyclase Gi->AC ERK_M4 ERK Phosphorylation Gi->ERK_M4 βγ subunits cAMP ↓ cAMP AC->cAMP

Caption: this compound's primary signaling pathways in vitro.

Dose_Response_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Optimize Cell Seeding Density B Plate Cells in Microplate A->B D Assay-Specific Prep (e.g., Dye Loading) B->D C Prepare Serial Dilutions of this compound E Stimulate Cells with This compound Dilutions C->E D->E F Incubate for Optimized Time E->F G Measure Response (e.g., Fluorescence, Luminescence) F->G H Normalize Data to Controls G->H I Plot Response vs. Log[this compound] H->I J Fit Sigmoidal Curve (Non-linear Regression) I->J K Determine EC50, Emax, and Hill Slope J->K

Caption: General workflow for an in vitro dose-response experiment.

References

Technical Support Center: Managing Gastrointestinal Effects in Animal Studies of Xanomeline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing the gastrointestinal (GI) side effects of the M1/M4 preferring muscarinic agonist, xanomeline, in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary gastrointestinal side effects in animal studies?

A1: this compound is a muscarinic acetylcholine (B1216132) receptor agonist with preferential activity at the M1 and M4 receptor subtypes.[1][2] While it has shown potential for treating neuropsychiatric disorders, its use is associated with cholinergic side effects. In animal studies, these effects are primarily gastrointestinal and include salivation, nausea, vomiting (in species that can vomit, such as monkeys), and diarrhea.[3][4][5] It is important to note that preclinical animal studies did not fully predict the severity of these adverse events as observed in human clinical trials.

Q2: What is the mechanism behind this compound-induced gastrointestinal side effects?

A2: The gastrointestinal side effects of this compound are due to its agonist activity at peripheral muscarinic receptors, particularly the M2 and M3 subtypes, which are involved in regulating GI motility and secretion. Activation of these receptors can lead to increased smooth muscle contraction, resulting in cramping and diarrhea, as well as increased salivary and gastric secretions, which can cause nausea and vomiting.

Q3: How can the gastrointestinal side effects of this compound be managed in animal experiments?

A3: The most effective strategy for mitigating the peripheral cholinergic side effects of this compound is the co-administration of a peripherally restricted muscarinic antagonist, such as trospium (B1681596) chloride. Trospium does not readily cross the blood-brain barrier, allowing it to block the peripheral muscarinic receptors responsible for the GI side effects without interfering with this compound's central nervous system activity. This combination, known as KarXT, has been shown in human clinical trials to significantly reduce the incidence of cholinergic adverse events.

Q4: Are there specific animal models that are more sensitive to the gastrointestinal effects of this compound?

A4: While comprehensive comparative data is limited, studies in non-human primates (Cebus apella monkeys) have reported vomiting at high doses of this compound. Rodents such as rats and mice do not vomit, but may exhibit other signs of GI distress such as diarrhea, ptyalism (excessive salivation), and changes in fecal consistency. The choice of animal model should consider the specific endpoints of the study and the physiological characteristics of the species.

Troubleshooting Guides

Issue 1: Excessive Salivation (Ptyalism) Observed in Rodents

  • Possible Cause: Overstimulation of peripheral M3 muscarinic receptors in the salivary glands by this compound.

  • Troubleshooting Steps:

    • Dose Adjustment: Titrate the dose of this compound to the lowest effective level for the desired central nervous system effect.

    • Co-administration with a Peripheral Antagonist: Administer trospium chloride prior to or concurrently with this compound. The optimal dose of trospium will need to be determined empirically for the specific animal model and this compound dose.

    • Monitor Hydration: Ensure animals have free access to water, as excessive salivation can lead to dehydration.

Issue 2: Diarrhea or Loose Stools in Animal Subjects

  • Possible Cause: Increased gastrointestinal motility and secretion due to the activation of peripheral M2 and M3 muscarinic receptors.

  • Troubleshooting Steps:

    • Dose Reduction: Lower the dose of this compound to determine if a therapeutic window can be achieved with acceptable gastrointestinal tolerability.

    • Co-administration of Trospium: Implement a pre-treatment or co-administration protocol with trospium to block peripheral muscarinic receptors in the gut.

    • Dietary Considerations: Ensure a standard and consistent diet for all animals, as dietary variations can influence gastrointestinal function.

    • Fecal Scoring: Implement a standardized fecal scoring system to quantitatively assess changes in stool consistency.

Issue 3: Vomiting Observed in Non-Human Primates

  • Possible Cause: Central and peripheral mechanisms of emesis triggered by muscarinic receptor activation.

  • Troubleshooting Steps:

    • Dose Titration: Begin with a low dose of this compound and gradually escalate to the target dose to allow for acclimatization.

    • Pre-treatment with Trospium: Administer trospium before this compound to reduce peripheral cholinergic stimulation that may contribute to emesis.

    • Antiemetic Co-administration: If vomiting persists and is confounding experimental results, consider the use of a standard antiemetic, being mindful of any potential interactions with this compound's mechanism of action.

Data Presentation

Table 1: Incidence of Common Gastrointestinal Adverse Events with this compound-Trospium (KarXT) vs. Placebo in Human Clinical Trials

Adverse EventKarXT (n=89)Placebo (n=90)
Nausea16.9%4.4%
Vomiting9.0%4.4%
Constipation16.9%3.3%
Dry Mouth9.0%1.1%

Data from a Phase 2, randomized, double-blind, placebo-controlled study in patients with schizophrenia (Correll et al., 2022). This data is from human studies and is provided for reference. Specific quantitative data from animal studies is limited in publicly available literature.

Experimental Protocols

Protocol 1: Assessment of Gastrointestinal Motility in Rats

  • Objective: To quantify the effect of this compound, with and without trospium, on gastrointestinal transit time in rats.

  • Materials:

    • This compound solution

    • Trospium chloride solution

    • Vehicle control (e.g., sterile water or saline)

    • Charcoal meal (e.g., 10% charcoal suspension in 5% gum acacia)

    • Oral gavage needles

    • Dissection tools

    • Ruler

  • Procedure:

    • Fast rats overnight (12-18 hours) with free access to water.

    • Administer trospium chloride or vehicle via intraperitoneal (i.p.) or oral (p.o.) route at a predetermined time before this compound.

    • Administer this compound or vehicle (p.o. or i.p.).

    • After a specified time (e.g., 30 minutes), administer the charcoal meal (1.5 mL) via oral gavage.

    • Euthanize the rats at a fixed time point after charcoal administration (e.g., 20-30 minutes).

    • Carefully dissect the abdomen and expose the entire gastrointestinal tract from the stomach to the cecum.

    • Measure the total length of the small intestine.

    • Measure the distance traveled by the charcoal meal from the pylorus.

    • Calculate the gastrointestinal transit as a percentage: (Distance traveled by charcoal / Total length of small intestine) x 100.

  • Data Analysis: Compare the percentage of gastrointestinal transit between treatment groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Protocol 2: Measurement of Salivation in Rats

  • Objective: To quantify the effect of this compound, with and without trospium, on salivary secretion in rats.

  • Materials:

    • This compound solution

    • Trospium chloride solution

    • Vehicle control

    • Pre-weighed cotton balls

    • Forceps

    • Analytical balance

  • Procedure:

    • Administer trospium chloride or vehicle (i.p. or p.o.) at a predetermined time before this compound.

    • Administer this compound or vehicle (i.p. or subcutaneous).

    • Immediately after this compound administration, place a pre-weighed cotton ball in the rat's mouth for a fixed period (e.g., 2 minutes).

    • Remove the cotton ball using forceps and immediately weigh it.

    • The amount of saliva secreted is the difference between the final and initial weight of the cotton ball.

    • Repeat saliva collection at multiple time points (e.g., 5, 15, 30, and 60 minutes) after this compound administration.

  • Data Analysis: Compare the amount of saliva secreted at each time point between the different treatment groups using appropriate statistical analyses.

Visualizations

Xanomeline_Signaling_Pathway cluster_CNS Central Nervous System (CNS) cluster_Periphery Peripheral Tissues (e.g., GI Tract) Xanomeline_CNS This compound M1_M4_CNS M1/M4 Receptors Xanomeline_CNS->M1_M4_CNS Agonist Therapeutic_Effects Therapeutic Effects (e.g., Antipsychotic, Pro-cognitive) M1_M4_CNS->Therapeutic_Effects Activation Xanomeline_Periphery This compound M2_M3_Periphery M2/M3 Receptors Xanomeline_Periphery->M2_M3_Periphery Agonist GI_Side_Effects Gastrointestinal Side Effects (e.g., Nausea, Diarrhea) M2_M3_Periphery->GI_Side_Effects Activation Experimental_Workflow_GI_Motility start Start: Fasted Rats trospium_admin Administer Trospium or Vehicle start->trospium_admin xanomeline_admin Administer this compound or Vehicle trospium_admin->xanomeline_admin charcoal_admin Administer Charcoal Meal xanomeline_admin->charcoal_admin euthanasia Euthanize at Fixed Time Point charcoal_admin->euthanasia dissection Dissect and Expose GI Tract euthanasia->dissection measurement Measure Intestine Length and Charcoal Transit Distance dissection->measurement calculation Calculate % GI Transit measurement->calculation analysis Statistical Analysis calculation->analysis

References

Refining Xanomeline delivery methods for consistent results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with xanomeline. The information is designed to ensure consistent and reliable results in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound tartrate is not dissolving properly in my aqueous buffer for an in vitro assay. What should I do?

A1: this compound tartrate has good water solubility (up to 70 mg/mL); however, dissolution issues can still arise.[1]

  • Troubleshooting Steps:

    • Prepare a Concentrated Stock in DMSO: this compound tartrate is highly soluble in DMSO (up to 200 mg/mL).[2] Prepare a high-concentration stock solution in 100% DMSO first.

    • Serial Dilution: Serially dilute the DMSO stock into your final aqueous assay buffer. Ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent effects on your cells or assay.

    • Warming and Sonication: Gentle warming and sonication can aid dissolution in both water and DMSO.[2][3]

    • pH Check: Ensure the pH of your final buffer is compatible with this compound's stability. While specific pH stability data in various buffers is limited, physiological pH (7.2-7.4) is generally a good starting point.

Q2: I am observing inconsistent results in my cell-based functional assays, particularly after washing the cells. Why might this be happening?

A2: This is likely due to this compound's well-documented "wash-resistant" binding properties.[4]

  • Explanation: this compound can remain bound to muscarinic receptors and continue to elicit a functional response even after extensive washing. This effect is particularly prominent at M1 and M4 receptors, where it can lead to persistent agonism. Conversely, at the M5 receptor, this persistent binding results in functional antagonism.

  • Troubleshooting & Experimental Considerations:

    • Thorough Washing Protocols: If your experiment requires complete removal of the compound, a simple buffer wash may be insufficient. Implement a more rigorous washing protocol with multiple buffer changes over an extended period.

    • Control for Persistent Effects: In your experimental design, include control groups that are pre-incubated with this compound and then washed, to quantify the effect of the persistently bound drug.

    • Consider the Receptor Subtype: The consequence of wash-resistant binding is subtype-dependent. At M1 and M4, expect continued agonism. At M3, it can lead to time-dependent receptor regulation, and at M5, it results in antagonism.

    • Antagonist Washout: To displace wash-resistant this compound, you may need to incubate with a competitive antagonist (like atropine (B194438) or N-methylscopolamine) and then wash out the antagonist.

Q3: What is the recommended vehicle for in vivo administration of this compound in rodents?

A3: A common and effective vehicle for subcutaneous (s.c.) or other parenteral routes in rodents is a mixture of solvents to ensure solubility and bioavailability.

  • Recommended Vehicle Formulation: A widely used formulation is:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween 80

    • 45% Saline

  • Preparation Instructions:

    • First, dissolve the this compound tartrate in DMSO.

    • Sequentially add the PEG300, Tween 80, and finally the saline, ensuring the solution is clear after each addition.

    • Sonication may be required to achieve a clear solution.

    • It is recommended to prepare this formulation fresh for each experiment.

Q4: I am seeing high variability in my animal studies. What are some potential causes related to the delivery method?

A4: In addition to standard experimental variables, consider the following related to this compound delivery:

  • Route of Administration: The oral bioavailability of this compound is very low (less than 1%). For consistent and reproducible systemic exposure in preclinical models, parenteral routes like subcutaneous (s.c.), intraperitoneal (i.p.), or intravenous (i.v.) injection are recommended. Subcutaneous administration has been successfully used in rats and monkeys.

  • Metabolism: this compound undergoes extensive first-pass metabolism, which can contribute to variability, especially with oral administration.

  • Formulation Stability: Ensure your formulation is stable and that this compound does not precipitate out of solution before or during administration. Prepare fresh solutions and visually inspect for any precipitation.

Data Presentation

Table 1: this compound Solubility
SolventSalt FormConcentrationNotes
DMSOTartrate200 mg/mLSonication recommended
WaterTartrate70 mg/mL
WaterOxalate~10 mM (with gentle warming)
DMFOxalate~1.6 mg/mL
1:9 DMF:PBS (pH 7.2)Oxalate~0.1 mg/mLAqueous solutions not stable for more than one day
Table 2: Receptor Binding Affinity and Functional Potency of this compound
Receptor SubtypeAssay TypeSpeciespKiKi (nM)pEC50EC50 (nM)
M1 Radioligand BindingHuman7.1~79--
Calcium MobilizationHuman---30.9
IP HydrolysisHuman--7.537
M2 Radioligand BindingHuman6.9~126--
Calcium MobilizationHuman---1700
M3 Radioligand BindingHuman7.4~40--
Calcium MobilizationHuman---8500
M4 Radioligand BindingHuman7.7~20--
Calcium MobilizationHuman---14.1
M5 Radioligand BindingHuman7.4~40--
Calcium MobilizationHuman---1800

Note: pKi and EC50 values can vary depending on the specific cell line, radioligand, and assay conditions used.

Experimental Protocols & Methodologies

Protocol 1: In Vitro Radioligand Binding Assay (Competitive Inhibition)

This protocol is adapted from studies assessing this compound's binding to muscarinic receptors expressed in Chinese Hamster Ovary (CHO) cells.

  • Cell Culture: Culture CHO cells stably expressing the human muscarinic receptor subtype of interest (e.g., M1, M3, M5) in appropriate media (e.g., DMEM with 10% bovine calf serum and a selection antibiotic like geneticin).

  • Cell Plating: Plate cells in 24-well plates and grow to confluency.

  • Assay Preparation:

    • Prepare a stock solution of this compound tartrate in DMSO.

    • Prepare serial dilutions of this compound in assay buffer (e.g., HEPES-buffered saline).

    • Prepare a solution of the radioligand, typically [³H]N-methylscopolamine ([³H]NMS), at a fixed concentration (e.g., 0.2 nM) in assay buffer.

    • Prepare a solution for determining non-specific binding, containing a high concentration of a non-labeled antagonist like atropine (e.g., 10 µM).

  • Incubation:

    • Wash the confluent cells with assay buffer.

    • Add the [³H]NMS solution to all wells.

    • Add the serially diluted this compound solutions to the appropriate wells.

    • Add the atropine solution to the non-specific binding wells.

    • Add buffer only to the total binding wells.

    • Incubate for 1 hour at 37°C.

  • Termination and Lysis:

    • Terminate the assay by aspirating the incubation buffer and washing the cells multiple times with ice-cold buffer to remove unbound radioligand.

    • Lyse the cells by adding a lysis buffer (e.g., 1 M NaOH).

  • Quantification:

    • Transfer the cell lysate to scintillation vials.

    • Add scintillation cocktail and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Protocol 2: In Vitro Calcium Mobilization Assay

This protocol is for assessing the agonist activity of this compound at Gq-coupled muscarinic receptors (M1, M3, M5).

  • Cell Culture: Culture cells (e.g., HEK293 or CHO) stably expressing the human muscarinic receptor subtype of interest.

  • Cell Plating: Plate cells in black, clear-bottom 96-well or 384-well plates and allow them to adhere and grow for 24-48 hours.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES). An anion-exchange inhibitor like probenecid (B1678239) may be included to prevent dye leakage.

    • Remove the culture medium from the cells and add the dye loading buffer.

    • Incubate for 45-60 minutes at 37°C in the dark.

  • Compound Preparation:

    • Prepare a concentrated stock of this compound in DMSO.

    • Create a serial dilution plate of this compound in assay buffer.

  • Data Acquisition:

    • Place the cell plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Measure the baseline fluorescence for a short period.

    • Use the instrument's integrated liquid handler to add the this compound dilutions to the cell plate.

    • Immediately begin kinetic reading of the fluorescence signal for several minutes to capture the calcium flux.

  • Data Analysis:

    • The change in fluorescence (maximum signal - baseline) is plotted against the logarithm of the this compound concentration.

    • Fit the data using a four-parameter logistic equation to determine the EC50 and maximum response.

Visualizations

Xanomeline_Signaling_Pathway cluster_M1_M4 Central Nervous System (CNS) This compound This compound M1 M1 Receptor (Postsynaptic) This compound->M1 Agonist M4 M4 Receptor (Presynaptic Autoreceptor) This compound->M4 Agonist PLC Phospholipase C (PLC) M1->PLC Activates (Gq) AC Adenylate Cyclase (AC) M4->AC Inhibits (Gi/o) IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ ↑ PKC Activity IP3_DAG->Ca_PKC Cognition Improved Cognition (e.g., Memory, Learning) Ca_PKC->Cognition Modulates cAMP ↓ cAMP AC->cAMP Dopamine_Release ↓ Dopamine Release (in Striatum) cAMP->Dopamine_Release Modulates Antipsychotic Antipsychotic Effects (↓ Positive/Negative Symptoms) Dopamine_Release->Antipsychotic Contributes to Cognition->Antipsychotic

Caption: Simplified signaling pathway of this compound in the CNS.

Experimental_Workflow_Calcium_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A 1. Plate Cells (e.g., HEK293-M1) B 2. Culture for 24-48h A->B D 4. Load Cells with Calcium-Sensitive Dye B->D C 3. Prepare this compound Serial Dilutions G 7. Add this compound Dilutions C->G E 5. Incubate 45-60 min D->E F 6. Measure Baseline Fluorescence E->F F->G H 8. Read Kinetic Fluorescence Signal G->H I 9. Plot Response vs. Concentration H->I J 10. Calculate EC50 I->J

Caption: Experimental workflow for a this compound calcium mobilization assay.

Troubleshooting_Logic Start Inconsistent Experimental Results Observed Q1 Is the issue related to compound solubility? Start->Q1 A1_Yes Prepare concentrated stock in DMSO. Use sonication/warming. Check final solvent concentration. Q1->A1_Yes Yes Q2 Are results inconsistent after cell washing steps? Q1->Q2 No End Problem Resolved A1_Yes->End A2_Yes Issue is likely 'Wash-Resistant Binding'. Implement rigorous wash protocol. Include pre-incubation/wash controls. Consider receptor subtype-specific effects (Agonism vs. Antagonism). Q2->A2_Yes Yes Q3 Is variability high in animal studies? Q2->Q3 No A2_Yes->End A3_Yes Use parenteral route (s.c., i.p.) instead of oral. Prepare fresh vehicle formulation. Ensure complete dissolution. Q3->A3_Yes Yes Q3->End No A3_Yes->End

References

Validation & Comparative

A Comparative Guide to Xanomeline and Traditional Antipsychotics for Schizophrenia Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy and mechanism of action of xanomeline, a novel muscarinic agonist, with traditional antipsychotics that primarily target the dopamine (B1211576) D2 receptor. The information is supported by data from pivotal clinical trials and preclinical studies.

Introduction: A Paradigm Shift in Antipsychotic Development

Schizophrenia is a complex mental disorder characterized by positive, negative, and cognitive symptoms.[1] For decades, the cornerstone of treatment has been antipsychotic medications that act as dopamine D2 receptor antagonists.[1][2] These drugs are broadly categorized into first-generation (typical) and second-generation (atypical) antipsychotics. While effective for many patients, particularly in managing positive symptoms, their utility is often limited by significant side effects, including extrapyramidal symptoms (EPS), metabolic syndrome, weight gain, and a limited impact on negative and cognitive symptoms.[2][3]

This compound represents a departure from the dopamine-centric model. It is a dual M1 and M4 preferring muscarinic acetylcholine (B1216132) receptor agonist that does not block D2 receptors. Initially investigated for Alzheimer's disease, it was observed to reduce psychosis. To mitigate peripheral cholinergic side effects that hindered its development, this compound is co-formulated with trospium (B1681596) chloride, a peripherally restricted muscarinic antagonist, in a combination known as KarXT (this compound-trospium). This combination aims to deliver the central therapeutic effects of this compound while improving its tolerability.

Mechanism of Action: Dopamine Blockade vs. Muscarinic Modulation

The fundamental difference between this compound and traditional antipsychotics lies in their primary pharmacological targets and signaling pathways.

Traditional Antipsychotics: These agents exert their primary antipsychotic effect by blocking postsynaptic dopamine D2 receptors in the mesolimbic pathway. However, their action is not selective; blockade of D2 receptors in other pathways, such as the nigrostriatal pathway, leads to motor side effects (EPS). Atypical antipsychotics also interact with serotonin (B10506) receptors, which is thought to contribute to their lower risk of EPS compared to typicals.

This compound: this compound modulates neurotransmission through a different system. By activating M1 and M4 muscarinic acetylcholine receptors, it indirectly regulates dopamine and other neurotransmitters.

  • M4 Receptor Activation: In the striatum, M4 receptor activation inhibits dopamine release, which is believed to contribute to the reduction in positive symptoms. This targeted modulation may spare the motor circuits, avoiding EPS.

  • M1 Receptor Activation: In the prefrontal cortex and hippocampus, M1 receptor activation is thought to increase dopamine release, potentially leading to improvements in cognitive and negative symptoms.

The following diagram illustrates the distinct signaling pathways.

cluster_0 Traditional Antipsychotics (Dopamine D2 Antagonism) cluster_1 This compound (Muscarinic M1/M4 Agonism) TA Traditional Antipsychotic D2_meso D2 Receptor (Mesolimbic) TA->D2_meso Blocks D2_nigro D2 Receptor (Nigrostriatal) TA->D2_nigro Blocks Dopamine_reduction Reduced Dopaminergic Activity D2_meso->Dopamine_reduction EPS Extrapyramidal Side Effects (EPS) D2_nigro->EPS Antipsychotic_effect Reduction of Positive Symptoms Dopamine_reduction->Antipsychotic_effect This compound This compound M4 M4 Receptor (Striatum) This compound->M4 Activates M1 M1 Receptor (Prefrontal Cortex) This compound->M1 Activates Dopamine_inhibition Inhibits Dopamine Release M4->Dopamine_inhibition Dopamine_increase Increases Dopamine Release M1->Dopamine_increase Positive_symptom_effect Reduction of Positive Symptoms Dopamine_inhibition->Positive_symptom_effect Cognitive_effect Improvement in Cognitive/ Negative Symptoms Dopamine_increase->Cognitive_effect

Diagram 1: Signaling pathways of traditional antipsychotics vs. This compound.

Efficacy Comparison

Direct head-to-head clinical trials comparing this compound with traditional antipsychotics are not yet widely published. Efficacy data for this compound-trospium (KarXT) is primarily derived from the EMERGENT series of placebo-controlled trials. The following tables summarize key efficacy findings from these trials alongside representative data for olanzapine (B1677200) and risperidone (B510) from separate comparative studies.

Note: The data presented for traditional antipsychotics is not from direct comparisons with this compound and should be interpreted with caution. Different trial designs, patient populations, and baseline severities can influence outcomes.

Table 1: Change in Positive and Negative Syndrome Scale (PANSS) Scores
Treatment GroupStudyDurationChange in PANSS Total Score (from baseline)Change in PANSS Positive Subscale (from baseline)Change in PANSS Negative Subscale (from baseline)Citation(s)
This compound-Trospium (KarXT) Pooled EMERGENT-1, 2, 35 Weeks-19.4 to -21.2-6.3-3.0
Placebo (for KarXT trials) Pooled EMERGENT-1, 2, 35 Weeks-9.6 to -11.6-3.1-1.3
Olanzapine Comparative Study vs. Risperidone28 WeeksN/A-6.8 to -7.0-8.1 to -8.8
Risperidone Comparative Study vs. Olanzapine28 WeeksN/A-6.5-3.5 to -4.9

The pooled results from three pivotal 5-week trials (EMERGENT-1, -2, and -3) demonstrated that this compound-trospium led to a statistically significant and clinically meaningful reduction in the PANSS total score compared to placebo. The effect size (Cohen's d) for the change in PANSS total score was robust, ranging from 0.60 to 0.75 across the individual trials. Significant improvements were observed as early as the second week of treatment.

In comparative studies, both olanzapine and risperidone have shown efficacy in reducing positive and negative symptoms. Some evidence suggests olanzapine may be more effective than risperidone for negative symptoms.

Cognitive Symptoms

A key area of potential differentiation is cognitive function. Traditional antipsychotics generally do not meaningfully improve the cognitive impairments associated with schizophrenia. In contrast, post-hoc and pooled analyses of the EMERGENT trials suggest that this compound-trospium significantly improves cognitive performance in patients who have clinically significant cognitive impairment at baseline. This cognitive benefit appears to be independent of improvements in positive or negative symptoms.

Side Effect and Tolerability Profile

The novel mechanism of this compound results in a side effect profile that is distinct from traditional antipsychotics. It avoids the dopaminergic and histaminergic blockade that causes many of the most problematic side effects of existing treatments.

Table 2: Comparison of Common Adverse Events
Adverse Event ClassThis compound-Trospium (KarXT)Typical AntipsychoticsAtypical AntipsychoticsCitation(s)
Extrapyramidal Symptoms (EPS) Not associatedHigh riskLower risk
Weight Gain / Metabolic Effects Not associated; potential for weight lossLow riskHigh risk
Somnolence / Sedation Low incidence, comparable to placeboCommonCommon
Hyperprolactinemia Not associatedCommonVariable risk (esp. Risperidone)
Cholinergic Effects Common (e.g., nausea, vomiting, constipation, dyspepsia), mostly mild to moderateAnticholinergic (dry mouth, etc.)Variable anticholinergic

The most common adverse events reported for this compound-trospium are cholinergic in nature, primarily gastrointestinal, and are generally rated as mild to moderate. The addition of trospium significantly reduces the incidence of these side effects compared to this compound alone. Importantly, this compound-trospium is not associated with the weight gain, metabolic disturbances, sedation, or extrapyramidal symptoms that are common with many atypical and typical antipsychotics.

Experimental Protocols

The data for this compound-trospium is primarily based on the well-defined EMERGENT clinical trial program.

EMERGENT Trial Series (EMERGENT-1, -2, -3) Methodology

The EMERGENT trials were randomized, double-blind, placebo-controlled, 5-week, inpatient phase 2/3 trials designed to assess the efficacy and safety of KarXT in adults with schizophrenia.

  • Patient Population: Participants were adults aged 18-65 with a diagnosis of schizophrenia who were experiencing an acute worsening of psychosis warranting hospitalization. Key inclusion criteria included a Positive and Negative Syndrome Scale (PANSS) total score of ≥80 and a Clinical Global Impression–Severity (CGI-S) score of ≥4.

  • Randomization and Blinding: Participants were randomly assigned in a 1:1 ratio to receive either KarXT or a matching placebo. Both participants and investigators were blinded to the treatment assignment.

  • Dosing Regimen: KarXT dosing was flexible and titrated. Treatment typically started at 50 mg this compound / 20 mg trospium twice daily, increasing to 100 mg this compound / 20 mg trospium twice daily. From day 8 onwards, the dose could be further increased to a maximum of 125 mg this compound / 30 mg trospium twice daily based on tolerability and clinical response.

  • Primary Endpoint: The primary efficacy endpoint in each trial was the change from baseline to week 5 in the PANSS total score.

  • Secondary Endpoints: Key secondary endpoints included changes from baseline in the PANSS positive and negative subscales, the PANSS Marder negative factor score, and the CGI-S score.

  • Statistical Analysis: Efficacy analyses were conducted on the modified intent-to-treat (mITT) population, defined as all randomized participants who received at least one dose of the trial drug and had a baseline and at least one post-baseline PANSS assessment.

The general workflow for these clinical trials is depicted below.

cluster_workflow Randomized Controlled Trial (RCT) Workflow (e.g., EMERGENT Trials) cluster_arms Screening Patient Screening - Diagnosis of Schizophrenia - Acute Psychosis - PANSS ≥ 80, CGI-S ≥ 4 Randomization Randomization (1:1) Screening->Randomization KarXT_Arm Treatment Arm: This compound-Trospium (KarXT) (Flexible Dosing) Randomization->KarXT_Arm Arm A Placebo_Arm Control Arm: Placebo Randomization->Placebo_Arm Arm B Treatment 5-Week Inpatient Treatment Period KarXT_Arm->Treatment Placebo_Arm->Treatment Assessment Primary Endpoint Assessment: Change from Baseline in PANSS Total Score @ Week 5 Treatment->Assessment Analysis Data Analysis (mITT Population) Assessment->Analysis

Diagram 2: Generalized experimental workflow for the EMERGENT clinical trials.

Conclusion

This compound, in combination with trospium, presents a novel and promising approach to the treatment of schizophrenia. Its unique mechanism of action, centered on muscarinic receptor agonism rather than dopamine D2 receptor blockade, translates into a distinct efficacy and safety profile. Clinical trial data supports its effectiveness in reducing both positive and negative symptoms of schizophrenia. Furthermore, it shows potential for improving cognitive deficits, an area of significant unmet need.

The side effect profile of this compound-trospium is markedly different from traditional antipsychotics, notably avoiding extrapyramidal symptoms, weight gain, and metabolic dysregulation. While cholinergic side effects are common, they are typically manageable. These characteristics suggest that this compound-trospium could be a valuable alternative for patients with schizophrenia, particularly for those who do not respond to or cannot tolerate currently available dopamine-blocking agents.

References

Xanomeline's Differentiated Impact on Cognitive and Negative Symptoms in Schizophrenia: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of schizophrenia treatment is evolving, with novel mechanisms of action offering hope for addressing the persistent challenges of cognitive and negative symptoms. Xanomeline, a muscarinic M1 and M4 receptor agonist, represents a significant departure from traditional dopamine-receptor antagonists. This guide provides a comprehensive cross-validation of this compound's effects on cognitive versus negative symptoms, supported by experimental data and detailed methodologies, to inform ongoing research and drug development.

Executive Summary

This compound, particularly in its co-formulation with the peripherally acting muscarinic antagonist trospium (B1681596) (KarXT), has demonstrated efficacy in treating the overall symptoms of schizophrenia.[1][2] Notably, its mechanism of action, which does not primarily involve dopamine (B1211576) D2 receptor blockade, is associated with a favorable side-effect profile, lacking the weight gain and extrapyramidal symptoms common to many current antipsychotics.[1] Analysis of clinical trial data reveals a nuanced and differentiated impact on negative and cognitive symptom domains. While showing a consistent and statistically significant improvement in negative symptoms, the cognitive benefits of this compound appear most pronounced in patients with pre-existing cognitive impairment.[3]

Comparative Efficacy: Negative Symptoms

Clinical trial data from the EMERGENT program consistently demonstrate this compound's (KarXT's) superiority over placebo in reducing the negative symptoms of schizophrenia, as measured by the Positive and Negative Syndrome Scale (PANSS) negative subscale.

TrialTreatment GroupMean Change from Baseline in PANSS Negative Subscale ScorePlacebo GroupMean Change from Baseline in PANSS Negative Subscale Scorep-value
EMERGENT-1 This compound/Trospium-3.9Placebo-1.3<0.001
Pooled EMERGENT-1, 2, 3 This compound/Trospium-1.7Placebo-1.0<0.0001

Table 1: Change from Baseline in PANSS Negative Subscale Scores in the EMERGENT Trials.

While direct head-to-head trials are limited, a meta-analysis suggests that olanzapine (B1677200) may have superior efficacy in managing negative symptoms compared to risperidone (B510).[4] Another meta-analysis indicated that cariprazine, olanzapine, and quetiapine (B1663577) were more effective than risperidone for negative symptoms. The effect size of this compound on negative symptoms in the EMERGENT trials is a promising indicator of its potential in this domain.

Comparative Efficacy: Cognitive Symptoms

The effect of this compound on cognitive function in schizophrenia is more complex. Pooled data from two Phase 3 trials did not show a significant effect in the overall patient population. However, in a subgroup of patients with clinically significant cognitive impairment at baseline, this compound/trospium demonstrated a significant improvement in cognitive function compared to placebo.

PopulationTreatment GroupCognitive Improvement (Cohen's d)Placebo Groupp-value
Full Sample This compound/TrospiumNot Statistically SignificantPlacebo-
Cognitively Impaired Subgroup (≤1 SD below norm) This compound/Trospium0.54Placebo<0.05
Cognitively Impaired Subgroup (≤-1.5 SD below norm) This compound/Trospium0.80Placebo<0.05

Table 2: Efficacy of this compound/Trospium on Cognitive Impairment in Schizophrenia.

Improvements in cognition were minimally correlated with changes in total, positive, or negative symptoms, suggesting a potentially independent mechanism of action on cognitive deficits. Existing second-generation antipsychotics have shown limited and variable effects on cognitive impairment, with some studies suggesting they are largely cognitively neutral.

Experimental Protocols

The clinical evaluation of this compound's effects on negative and cognitive symptoms has relied on validated and standardized assessment tools.

Assessment of Negative Symptoms

The Positive and Negative Syndrome Scale (PANSS) is the gold-standard instrument for assessing symptom severity in schizophrenia. The negative syndrome subscale comprises seven items:

  • N1: Blunted affect: Diminished emotional expression.

  • N2: Emotional withdrawal: Lack of interest in, and engagement with, the external world.

  • N3: Poor rapport: Difficulties in interpersonal engagement.

  • N4: Passive/apathetic social withdrawal: Reduced interest and initiative in social interactions.

  • N5: Difficulty in abstract thinking: Concrete and literal interpretation of concepts.

  • N6: Lack of spontaneity and flow of conversation: Reduction in the normal flow of communication.

  • N7: Stereotyped thinking: Repetitive or rigid patterns of thought.

Each item is rated on a 7-point scale, from 1 (absent) to 7 (extreme). The total negative subscale score is the sum of the ratings for these seven items.

Assessment of Cognitive Symptoms

Cognitive function in the this compound clinical trials was assessed using computerized neuropsychological test batteries, including the Cogstate Brief Battery (CBB) and the Cambridge Neuropsychological Test Automated Battery (CANTAB) . These batteries are designed for repeated assessments and measure key cognitive domains relevant to schizophrenia, as identified by the Measurement and Treatment Research to Improve Cognition in Schizophrenia (MATRICS) initiative.

The Cogstate Brief Battery used in the trials assesses functions such as:

  • Detection: Processing speed.

  • Identification: Attention and visual processing.

  • One Card Learning: Visual learning.

  • One Back: Working memory.

The CANTAB provides a broader assessment of cognitive domains, including:

  • Working memory

  • Decision-making

  • Attention

  • Executive functions

  • Visual memory

Signaling Pathways and Experimental Workflow

The distinct effects of this compound on cognitive and negative symptoms can be conceptualized through its unique mechanism of action and the workflow of the clinical trials designed to evaluate its efficacy.

This compound's Mechanism of Action This compound This compound M1_Receptor M1 Muscarinic Receptor Agonism This compound->M1_Receptor M4_Receptor M4 Muscarinic Receptor Agonism This compound->M4_Receptor Prefrontal_Cortex Prefrontal Cortex M1_Receptor->Prefrontal_Cortex Striatum Striatum M4_Receptor->Striatum Cognitive_Symptoms Improvement in Cognitive Symptoms Prefrontal_Cortex->Cognitive_Symptoms Dopamine_Modulation Modulation of Dopamine Release Striatum->Dopamine_Modulation Negative_Symptoms Improvement in Negative Symptoms Dopamine_Modulation->Negative_Symptoms

Caption: Proposed mechanism of this compound's differential effects.

EMERGENT Trial Workflow Screening Patient Screening (Diagnosis of Schizophrenia) Baseline_Assessment Baseline Assessment (PANSS, Cognitive Battery) Screening->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Xanomeline_Arm This compound/Trospium Treatment Arm Randomization->Xanomeline_Arm Placebo_Arm Placebo Treatment Arm Randomization->Placebo_Arm Follow_Up Follow-up Assessments (e.g., Weekly PANSS) Xanomeline_Arm->Follow_Up Placebo_Arm->Follow_Up Endpoint_Assessment Endpoint Assessment (PANSS, Cognitive Battery) Follow_Up->Endpoint_Assessment Data_Analysis Data Analysis (Comparison of Arms) Endpoint_Assessment->Data_Analysis

Caption: Simplified workflow of the EMERGENT clinical trials.

Conclusion

This compound presents a promising therapeutic option for schizophrenia, demonstrating a clear benefit for negative symptoms. Its impact on cognitive deficits, while more targeted to a subpopulation of patients with baseline impairment, suggests a potential for addressing this challenging domain. The lack of significant weight gain and extrapyramidal side effects further enhances its clinical utility. Future research should focus on direct, long-term head-to-head comparisons with other atypical antipsychotics to fully elucidate this compound's position in the treatment algorithm for schizophrenia, particularly for patients with prominent negative and cognitive symptoms. The findings also underscore the importance of patient stratification in clinical trials to identify subgroups that may derive the most significant cognitive benefits from novel therapeutic agents.

References

A Comparative Analysis of KarXT (Xanomeline-Trospium) and Xanomeline Alone in the Treatment of Schizophrenia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic profiles of KarXT (a co-formulation of xanomeline and trospium) and this compound administered as a monotherapy. The analysis is based on experimental data from clinical trials, focusing on efficacy, safety, and tolerability to inform research and drug development in the field of neuropsychiatric disorders.

Introduction

This compound is a muscarinic acetylcholine (B1216132) receptor agonist with a novel mechanism of action for the treatment of schizophrenia, distinct from the dopamine (B1211576) receptor blockade of traditional antipsychotics.[1][2][3] It primarily acts as an agonist at the M1 and M4 muscarinic receptor subtypes in the central nervous system.[2][4] Activation of these receptors is thought to modulate downstream dopamine and glutamate (B1630785) neurotransmission, addressing the positive, negative, and cognitive symptoms of schizophrenia. However, the clinical development of this compound alone was halted due to dose-limiting cholinergic adverse events, such as nausea, vomiting, and diarrhea, which are mediated by the activation of peripheral muscarinic receptors.

KarXT was developed to mitigate these peripheral side effects by combining this compound with trospium (B1681596) chloride, a peripherally restricted muscarinic antagonist. Trospium's quaternary ammonium (B1175870) structure limits its ability to cross the blood-brain barrier, thereby selectively blocking the peripheral effects of this compound without compromising its central therapeutic action.

Data Presentation

Efficacy: A Comparative Look at PANSS Score Reduction

Clinical trials have demonstrated the efficacy of both this compound alone and KarXT in reducing the symptoms of schizophrenia, as measured by the Positive and Negative Syndrome Scale (PANSS).

An early Phase 2 study of this compound monotherapy in a small cohort of patients with schizophrenia showed a statistically significant improvement in total PANSS scores compared to placebo.

The EMERGENT series of Phase 2 and 3 trials (EMERGENT-1, EMERGENT-2, and EMERGENT-3) have consistently shown that KarXT produces a statistically significant and clinically meaningful reduction in the PANSS total score compared to placebo in adults with schizophrenia experiencing acute psychosis. Pooled analyses of these trials have further solidified these findings.

Treatment GroupStudyMean Baseline PANSS Total ScoreMean Change from BaselinePlacebo-Adjusted Difference
KarXT EMERGENT-1 (Phase 2)~97-17.4-11.6
EMERGENT-2 (Phase 3)98.3-21.2-9.6
EMERGENT-3 (Phase 3)97.3-20.6-8.4
This compound Alone Shekhar et al., 2008 (Phase 2)~88Statistically significant improvement vs. placebo (specific values not detailed in all sources)Not available
Safety and Tolerability: The Impact of Trospium on Adverse Events

The addition of trospium to this compound was specifically designed to improve its tolerability profile. A Phase 1 study in healthy volunteers directly comparing KarXT to this compound alone demonstrated a significant reduction in cholinergic adverse events.

Clinical trials in patients with schizophrenia have further substantiated these findings, showing a manageable side effect profile for KarXT, with the most common adverse events being gastrointestinal in nature, and generally mild to moderate in severity. In contrast, earlier studies of this compound alone reported high rates of cholinergic side effects, leading to high discontinuation rates.

Adverse EventKarXT (Pooled EMERGENT-1, -2, -3) (%)Placebo (Pooled EMERGENT-1, -2, -3) (%)This compound Alone (Shekhar et al., 2008) (%)Placebo (Shekhar et al., 2008) (%)
Nausea17.13.27040
Vomiting10.90.96010
Dyspepsia11.52.370 (Gastrointestinal distress)50 (Gastrointestinal distress)
Constipation15.05.22010
Diarrhea7.04.0200
Dry Mouth5.01.5Not ReportedNot Reported
Dizziness9.03.03040
SweatingNot specified in pooled dataNot specified in pooled data3010
SalivationNot specified in pooled dataNot specified in pooled data2010
Discontinuation due to AEs ~7~600

Note: The data for this compound alone is from a small Phase 2 study and may not be directly comparable to the larger pooled data from the KarXT trials. The severity and management of adverse events also differed between the study programs.

Experimental Protocols

KarXT Phase 3 Clinical Trial Program (EMERGENT-2 and EMERGENT-3)

A detailed look at the methodology of the pivotal Phase 3 trials provides context for the presented data.

  • Study Design: These were randomized, double-blind, placebo-controlled, 5-week inpatient trials.

  • Participant Population: Adults aged 18-65 with a DSM-5 diagnosis of schizophrenia who were experiencing an acute exacerbation of psychosis, with a PANSS total score of ≥ 80 and a Clinical Global Impression-Severity (CGI-S) score of ≥ 4.

  • Intervention:

    • Days 1-2: this compound 50 mg / Trospium 20 mg twice daily.

    • Days 3-7: this compound 100 mg / Trospium 20 mg twice daily.

    • Day 8 onwards: Flexible dosing with an optional increase to 125 mg this compound / 30 mg trospium twice daily, with the option to return to the 100 mg / 20 mg dose based on tolerability.

  • Primary Endpoint: Change from baseline in PANSS total score at Week 5.

  • Secondary Endpoints: Included changes in PANSS positive and negative subscale scores, and CGI-S score.

This compound Alone Phase 2 Clinical Trial (Shekhar et al., 2008)
  • Study Design: A pilot, double-blind, placebo-controlled, 4-week treatment study.

  • Participant Population: 20 subjects with a DSM-IV diagnosis of schizophrenia or schizoaffective disorder and a PANSS total score > 60.

  • Intervention: this compound was titrated up to 225 mg/day.

  • Outcome Measures: PANSS, Brief Psychiatric Rating Scale (BPRS), Clinical Global Impression (CGI) scale, and a cognitive function test battery.

Mandatory Visualization

Signaling Pathways

cluster_CNS Central Nervous System (CNS) cluster_Periphery Periphery Xanomeline_CNS This compound M1_M4_receptors M1/M4 Muscarinic Receptors Xanomeline_CNS->M1_M4_receptors Agonist Dopamine_Glutamate Modulation of Dopamine & Glutamate Signaling M1_M4_receptors->Dopamine_Glutamate Activation Therapeutic_Effects Antipsychotic Efficacy (Positive, Negative, Cognitive Symptoms) Dopamine_Glutamate->Therapeutic_Effects Xanomeline_P This compound Peripheral_Muscarinic Peripheral Muscarinic Receptors Xanomeline_P->Peripheral_Muscarinic Agonist Trospium Trospium Trospium->Peripheral_Muscarinic Antagonist Adverse_Events Cholinergic Adverse Events (Nausea, Vomiting, etc.) Peripheral_Muscarinic->Adverse_Events

Caption: Mechanism of Action: KarXT vs. This compound Alone.

Experimental Workflow: KarXT Phase 3 Trials

Screening Screening Period (Inclusion/Exclusion Criteria Met) Randomization Randomization (1:1) Screening->Randomization Treatment_KarXT KarXT Treatment Arm (5 Weeks) Randomization->Treatment_KarXT Treatment_Placebo Placebo Arm (5 Weeks) Randomization->Treatment_Placebo Dose_Titration Flexible Dose Titration (Days 1-8+) Treatment_KarXT->Dose_Titration Primary_Endpoint Primary Endpoint Assessment (Week 5) Change in PANSS Total Score Treatment_Placebo->Primary_Endpoint Secondary_Endpoints Secondary Endpoint Assessment (Week 5) PANSS Subscales, CGI-S Treatment_Placebo->Secondary_Endpoints Dose_Titration->Primary_Endpoint Dose_Titration->Secondary_Endpoints

Caption: KarXT Phase 3 (EMERGENT) Trial Workflow.

Conclusion

The development of KarXT represents a significant advancement in the therapeutic strategy for schizophrenia. By combining the central efficacy of the muscarinic agonist this compound with the peripheral protective effects of the muscarinic antagonist trospium, KarXT has demonstrated a favorable risk-benefit profile in clinical trials. The data strongly suggest that the addition of trospium effectively mitigates the cholinergic side effects that limited the development of this compound as a monotherapy, without compromising its antipsychotic efficacy. This comparative analysis underscores the potential of KarXT as a first-in-class antipsychotic with a novel mechanism of action, offering a valuable alternative for patients with schizophrenia.

References

Replicating Clinical Trial Success of Xanomeline in a Laboratory Setting: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The recent success of Xanomeline, particularly in the form of KarXT (this compound-Trospium), in clinical trials for schizophrenia has marked a significant shift in the landscape of antipsychotic drug development.[1][2][3] Unlike conventional treatments that primarily target dopamine (B1211576) D2 receptors, this compound offers a novel mechanism centered on muscarinic acetylcholine (B1216132) receptors.[4][5] This guide provides a framework for replicating the core clinical findings of this compound in a laboratory environment, offering a comparative analysis of in-vitro and in-vivo models and detailing the necessary experimental protocols.

Clinical Trial Synopsis: Key Efficacy and Safety Data of KarXT

The EMERGENT series of clinical trials have been pivotal in demonstrating the efficacy and safety of KarXT for the treatment of schizophrenia. The primary outcome of these trials was a statistically significant reduction in the Positive and Negative Syndrome Scale (PANSS) total score compared to placebo.

Clinical Trial Endpoint KarXT (this compound-Trospium) Placebo Key Findings
Change in PANSS Total Score (EMERGENT-2) -21.2 points-11.6 pointsStatistically significant and clinically meaningful reduction in schizophrenia symptoms.
PANSS Positive Subscale Score Significant ReductionLess ReductionEfficacy against positive symptoms like hallucinations and delusions.
PANSS Negative Subscale Score Significant ReductionLess ReductionEfficacy against negative symptoms like withdrawal and lack of motivation.
Common Adverse Events Constipation, dyspepsia, nausea, vomiting, headache.Lower incidence of the same events.Generally well-tolerated with a side effect profile distinct from typical antipsychotics (e.g., less weight gain and movement disorders).

Mechanism of Action: The Muscarinic Hypothesis

This compound functions as a muscarinic acetylcholine receptor agonist with a preference for the M1 and M4 subtypes. This mechanism is distinct from traditional antipsychotics that block dopamine D2 receptors. The co-formulation with trospium, a peripherally restricted muscarinic antagonist, is designed to mitigate the peripheral cholinergic side effects of this compound without affecting its central nervous system activity.

Activation of M1 and M4 receptors in the brain is thought to modulate downstream neurotransmitter systems, including dopamine and glutamate, which are implicated in the pathophysiology of schizophrenia. Specifically, M1 receptor activation is linked to improvements in cognitive function, while M4 receptor activation is believed to mediate the antipsychotic effects by reducing dopamine release in the mesolimbic pathway.

Xanomeline_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron This compound This compound M4 M4 Receptor This compound->M4 Agonist M1 M1 Receptor This compound->M1 Agonist ACh_release Acetylcholine Release Inhibition M4->ACh_release Dopamine_release Dopamine Release Inhibition ACh_release->Dopamine_release Gq Gq Protein M1->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C Activation DAG->PKC Cognitive_effects Pro-cognitive Effects Ca_release->Cognitive_effects PKC->Cognitive_effects

Caption: this compound's dual M1/M4 receptor agonist signaling pathway.

In-Vitro Replication Strategy

To replicate the molecular effects of this compound, in-vitro assays using cell lines expressing muscarinic receptors are essential. These assays can confirm the agonist activity at M1 and M4 receptors and quantify the downstream signaling events.

Experimental Protocols

1. Cell Culture and Transfection:

  • Cell Lines: Use human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells, which have low endogenous muscarinic receptor expression.

  • Transfection: Stably or transiently transfect cells with plasmids encoding human M1 and M4 muscarinic receptors.

  • Culture Conditions: Maintain cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and appropriate antibiotics for selection at 37°C in a 5% CO2 incubator.

2. Muscarinic Receptor Activation Assays:

  • Calcium Mobilization Assay (for M1 Receptors): M1 receptors couple to Gq proteins, leading to intracellular calcium release.

    • Protocol:

      • Plate M1-expressing cells in a 96-well plate.

      • Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C.

      • Wash cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

      • Add varying concentrations of this compound to the wells.

      • Measure the fluorescence intensity immediately using a plate reader with appropriate excitation/emission wavelengths (e.g., 485/525 nm).

      • Use a known muscarinic agonist like carbachol (B1668302) as a positive control.

  • cAMP Inhibition Assay (for M4 Receptors): M4 receptors couple to Gi proteins, which inhibit adenylyl cyclase and decrease intracellular cAMP levels.

    • Protocol:

      • Plate M4-expressing cells in a 96-well plate.

      • Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) for 10-15 minutes to prevent cAMP degradation.

      • Stimulate adenylyl cyclase with forskolin (B1673556) for 15-30 minutes.

      • Concurrently, add varying concentrations of this compound.

      • Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA).

      • Use a known muscarinic agonist as a positive control.

Expected Outcomes
Assay Receptor Expected Outcome with this compound Alternative Agonist (Control)
Calcium MobilizationM1Dose-dependent increase in intracellular calcium.Oxotremorine
cAMP InhibitionM4Dose-dependent decrease in forskolin-stimulated cAMP levels.Oxotremorine

In-Vivo Replication Strategy

Animal models are crucial for assessing the behavioral effects of this compound that are analogous to the antipsychotic and pro-cognitive effects observed in humans.

Experimental Protocols

1. Animal Models of Schizophrenia-like Symptoms:

  • Pharmacological Models:

    • NMDA Receptor Antagonist-Induced Hyperactivity: Administration of NMDA receptor antagonists like phencyclidine (PCP) or MK-801 induces hyperlocomotion in rodents, which is considered a model for the positive symptoms of schizophrenia.

      • Protocol:

        • Acclimate rodents (mice or rats) to an open-field arena.

        • Administer this compound (e.g., 1-10 mg/kg, subcutaneously) or vehicle.

        • After a pre-treatment period (e.g., 30 minutes), administer PCP (e.g., 5 mg/kg, intraperitoneally) or saline.

        • Record locomotor activity (distance traveled, rearing) for 60-90 minutes using an automated tracking system.

    • Dopamine Agonist-Induced Behaviors: Amphetamine or apomorphine (B128758) can induce stereotyped behaviors and hyperlocomotion, modeling dopamine hyperactivity.

      • Protocol: Similar to the NMDA antagonist model, but using d-amphetamine (e.g., 1-5 mg/kg, intraperitoneally) as the psychostimulant.

  • Cognitive Impairment Models:

    • Novel Object Recognition (NOR) Test: This test assesses recognition memory, a cognitive domain often impaired in schizophrenia.

      • Protocol:

        • Habituate the animal to an empty arena.

        • During the training phase, expose the animal to two identical objects.

        • After a retention interval (e.g., 1-24 hours), replace one of the familiar objects with a novel one.

        • Administer this compound or vehicle before the training or testing phase.

        • Measure the time spent exploring the novel versus the familiar object.

    • T-Maze or Y-Maze Spontaneous Alternation: These tasks assess spatial working memory.

      • Protocol:

        • Place the animal at the start of a T- or Y-maze and allow it to explore freely for a set period.

        • Record the sequence of arm entries.

        • Calculate the percentage of spontaneous alternations (entering a different arm on consecutive choices).

        • Administer this compound or vehicle prior to the test.

InVivo_Workflow cluster_setup Experimental Setup cluster_treatment Treatment and Behavioral Testing cluster_analysis Data Analysis Animal_Selection Select Rodent Model (e.g., C57BL/6 Mice) Acclimation Acclimate to Housing and Test Environment Animal_Selection->Acclimation Drug_Admin Administer this compound or Vehicle Acclimation->Drug_Admin Psychostimulant Administer Psychostimulant (e.g., PCP, Amphetamine) or Saline Drug_Admin->Psychostimulant Behavioral_Assay Conduct Behavioral Assay (e.g., Open Field, NOR, T-Maze) Psychostimulant->Behavioral_Assay Data_Collection Collect Behavioral Data (e.g., Locomotion, Exploration Time) Behavioral_Assay->Data_Collection Stats Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Stats Interpretation Interpretation Stats->Interpretation Interpret Results

Caption: General workflow for in-vivo behavioral pharmacology studies.
Expected Outcomes

Model Behavioral Assay Expected Outcome with this compound Alternative Antipsychotic (Control)
PCP-Induced HyperactivityOpen FieldAttenuation of PCP-induced hyperlocomotion.Clozapine
Amphetamine-Induced HyperactivityOpen FieldReduction of amphetamine-induced hyperlocomotion.Haloperidol
Cognitive ImpairmentNovel Object RecognitionIncreased exploration of the novel object, indicating improved recognition memory.Second-generation antipsychotics (e.g., olanzapine)
Cognitive ImpairmentT-Maze/Y-MazeIncreased spontaneous alternation, indicating improved spatial working memory.N/A (many typical antipsychotics can impair cognition)

Conclusion

Replicating the clinical findings of this compound in a laboratory setting requires a multi-faceted approach that bridges molecular and behavioral pharmacology. The in-vitro assays outlined in this guide can confirm the foundational mechanism of M1 and M4 receptor agonism, while the in-vivo models provide a platform to test for the antipsychotic-like and pro-cognitive effects that have generated significant excitement in the field. By employing these standardized protocols, researchers can effectively evaluate novel compounds targeting the muscarinic system and contribute to the development of the next generation of treatments for schizophrenia and other neuropsychiatric disorders.

References

A Comparative Analysis of Dopamine Release Modulation: Xanomeline vs. D2 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of xanomeline, a novel muscarinic agonist, and traditional D2 receptor antagonists on dopamine (B1211576) release, supported by experimental data and detailed methodologies. This analysis is intended to elucidate the distinct pharmacological mechanisms and their implications for the development of antipsychotic therapies.

Introduction: A Paradigm Shift in Antipsychotic Action

For decades, the primary mechanism of antipsychotic drugs has been the blockade of dopamine D2 receptors.[1][2][3][4] This approach, while effective for the positive symptoms of schizophrenia, is associated with a range of side effects, including motor disturbances and metabolic issues. This compound represents a departure from this dopamine-centric model. As a muscarinic acetylcholine (B1216132) receptor agonist with selectivity for M1 and M4 subtypes, it modulates dopamine release indirectly, offering a potentially safer and more comprehensive treatment profile. This guide will dissect the contrasting effects of these two classes of compounds on dopamine neurotransmission.

Mechanism of Action: Indirect Modulation vs. Direct Blockade

The fundamental difference between this compound and D2 antagonists lies in their primary targets and the subsequent downstream effects on the dopamine system.

This compound: An Indirect Modulator of Dopamine Release

This compound's antipsychotic effects are not mediated by direct interaction with dopamine receptors. Instead, it acts as an agonist at M1 and M4 muscarinic acetylcholine receptors, which in turn regulate dopaminergic activity.

  • M4 Receptor Activation: Presynaptic M4 autoreceptors are located on cholinergic neurons that project to the ventral tegmental area (VTA). Activation of these M4 receptors by this compound reduces the release of acetylcholine. This decrease in acetylcholine leads to reduced stimulation of dopamine-producing cells in the VTA, resulting in a downstream decrease in dopamine release in the mesolimbic pathway. This mechanism is thought to contribute to the amelioration of positive psychotic symptoms like hallucinations and delusions.

  • M1 Receptor Activation: The activation of M1 receptors, particularly in the prefrontal cortex and hippocampus, is believed to enhance inhibitory GABAergic activity. This modulation helps to restore balance in cortical circuits and may contribute to improvements in cognitive and negative symptoms of schizophrenia. M1 activation can also indirectly reduce excessive glutamate (B1630785) activity in the midbrain, further contributing to a reduction in dopamine release.

This compound This compound M4_Autoreceptor M4 Autoreceptor This compound->M4_Autoreceptor activates ACh_Release Acetylcholine Release M4_Autoreceptor->ACh_Release inhibits ACh_Receptor ACh Receptor ACh_Release->ACh_Receptor stimulates DA_Release Dopamine Release ACh_Receptor->DA_Release Final_Effect Overall Effect: Reduced Dopamine Release DA_Release->Final_Effect

Caption: this compound's M4-mediated signaling pathway.
D2 Antagonists: Direct Receptor Blockade

First and second-generation antipsychotics act as antagonists at the dopamine D2 receptor. Their mechanism is a direct blockade of dopamine's effects at the postsynaptic neuron. However, this action also affects presynaptic D2 autoreceptors, which leads to a complex and sometimes paradoxical effect on dopamine release.

  • Postsynaptic D2 Blockade: By blocking postsynaptic D2 receptors in the mesolimbic pathway, these drugs prevent the excessive dopamine signaling that is thought to underlie the positive symptoms of schizophrenia.

  • Presynaptic D2 Autoreceptor Blockade: D2 autoreceptors on presynaptic dopamine neurons function as a negative feedback mechanism; when stimulated by dopamine, they inhibit further dopamine release. By blocking these autoreceptors, D2 antagonists remove this inhibitory feedback, which can lead to an increase in the synthesis and release of dopamine into the synapse. This effect is a key difference from the action of this compound.

Atypical (second-generation) antipsychotics are distinguished from typical (first-generation) ones by several features, including a higher affinity for serotonin (B10506) 5-HT2A receptors relative to D2 receptors and a faster dissociation rate from the D2 receptor. This "fast-off" property is thought to allow for more normal physiological dopamine transmission, potentially reducing the risk of extrapyramidal side effects.

cluster_pre Presynaptic Dopaminergic Neuron cluster_post Postsynaptic Neuron D2_Antagonist D2_Antagonist D2_Autoreceptor D2 Autoreceptor D2_Antagonist->D2_Autoreceptor blocks D2_Postsynaptic Postsynaptic D2 Receptor D2_Antagonist->D2_Postsynaptic blocks DA_Release Dopamine Release D2_Autoreceptor->DA_Release inhibits Dopamine Dopamine DA_Release->Dopamine Feedback_Effect Feedback Effect: Increased Dopamine Release DA_Release->Feedback_Effect Dopamine->D2_Autoreceptor activates Dopamine->D2_Postsynaptic activates Signal Signal Transduction D2_Postsynaptic->Signal initiates

Caption: D2 antagonist signaling pathway.

Comparative Effects on Dopamine Release: A Quantitative Overview

The contrasting mechanisms of this compound and D2 antagonists result in markedly different effects on extracellular dopamine concentrations in key brain regions like the striatum and nucleus accumbens. While direct comparative human studies are emerging, preclinical data provides a clear picture.

Compound ClassMechanismEffect on Presynaptic Dopamine ReleaseSupporting Evidence
This compound M1/M4 Muscarinic AgonistDecreases or Modulates Activation of M4 autoreceptors on cholinergic interneurons reduces acetylcholine release, leading to a downstream reduction in dopamine neuron firing and release. Studies in M4 receptor knockout mice show an abolishment of muscarinic agonist-mediated potentiation of dopamine release.
D2 Antagonists D2 Receptor AntagonistIncreases Blockade of presynaptic D2 autoreceptors removes the negative feedback on dopamine neurons, leading to increased dopamine synthesis and release. Atypical antipsychotics can also increase dopamine release in the prefrontal cortex, an effect mediated by 5-HT1A receptors.

Experimental Protocols for Measuring Dopamine Release

The quantitative assessment of dopamine release is primarily conducted using two key in vivo techniques: microdialysis and fast-scan cyclic voltammetry (FSCV).

In Vivo Microdialysis

This technique allows for the sampling of extracellular fluid from specific brain regions in freely moving animals.

Methodology:

  • Surgical Implantation: A microdialysis probe with a semi-permeable membrane at its tip is surgically implanted into the brain region of interest (e.g., nucleus accumbens or striatum). A guide cannula is fixed to the skull with dental cement. Animals are allowed to recover for several days post-surgery.

  • Perfusion and Equilibration: On the day of the experiment, the probe is inserted through the guide cannula and is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min). An equilibration period of 1-2 hours is required to establish a stable baseline of dopamine levels.

  • Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant to prevent dopamine degradation. At least three baseline samples are collected before drug administration.

  • Drug Administration: The drug of interest (this compound or a D2 antagonist) is administered systemically (e.g., intraperitoneally) or locally via reverse dialysis through the probe.

  • Analysis: The concentration of dopamine in the dialysate is quantified using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Surgery Surgical Implantation of Guide Cannula Recovery Animal Recovery (5-7 days) Surgery->Recovery Probe_Insertion Insert Microdialysis Probe Recovery->Probe_Insertion Perfusion Perfuse with aCSF (1-2 hours equilibration) Probe_Insertion->Perfusion Baseline Collect Baseline Samples (3 x 20 min) Perfusion->Baseline Drug_Admin Administer Drug Baseline->Drug_Admin Post_Drug_Samples Collect Post-Drug Samples Drug_Admin->Post_Drug_Samples HPLC Analyze Samples (HPLC-ECD) Post_Drug_Samples->HPLC Histology Histological Verification of Probe Placement HPLC->Histology

Caption: Workflow for an in vivo microdialysis experiment.
Fast-Scan Cyclic Voltammetry (FSCV)

FSCV is an electrochemical technique that offers superior temporal resolution (sub-second) compared to microdialysis, allowing for the detection of rapid, transient changes in dopamine concentration.

Methodology:

  • Electrode Preparation: A carbon-fiber microelectrode is fabricated and calibrated with known concentrations of dopamine.

  • Brain Slice Preparation or In Vivo Implantation: Experiments can be conducted in ex vivo brain slices or in vivo in anesthetized or awake animals. For in vivo studies, the electrode is implanted into the target brain region.

  • Data Acquisition: A triangular voltage waveform (e.g., -0.4 V to +1.2 V and back) is applied to the electrode at a high scan rate (e.g., 400 V/s) and frequency (e.g., 10 Hz). The resulting current from the oxidation of dopamine at a specific potential (around +0.6 V) is measured.

  • Stimulation and Recording: Dopamine release is evoked by electrical stimulation near the recording electrode. A stable baseline of stimulated release is established before drug application.

  • Drug Application: The drug is applied to the brain slice via bath application or administered systemically in vivo.

  • Data Analysis: The change in the measured current is converted to a change in dopamine concentration based on the electrode's calibration. The resulting data provides information on the amount of dopamine released and the rate of its reuptake.

Conclusion

This compound and D2 antagonists modulate dopamine release through fundamentally different mechanisms. D2 antagonists directly block dopamine receptors, leading to a compensatory increase in presynaptic dopamine release. In contrast, this compound acts upstream on the cholinergic system, primarily through M4 and M1 receptors, to indirectly temper and modulate dopamine release without direct receptor blockade. This distinction is critical for drug development professionals, as this compound's novel mechanism may bypass many of the adverse effects associated with direct and potent D2 receptor antagonism, potentially offering a new therapeutic avenue for treating schizophrenia.

References

A Head-to-Head Showdown: Xanomeline Versus Other Cholinergic Agents in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the quest for novel antipsychotics with improved efficacy and tolerability has led to a renewed focus on the cholinergic system. Xanomeline, a muscarinic receptor agonist with preferential activity at M1 and M4 subtypes, has emerged as a promising candidate, particularly in its co-formulation with the peripherally acting antagonist trospium (B1681596) (KarXT). This guide provides an objective comparison of this compound's performance against other cholinergic agents, supported by preclinical experimental data.

While direct head-to-head clinical trials comparing this compound with other cholinergic agents are limited, preclinical studies offer valuable insights into its pharmacological profile and potential advantages. This guide synthesizes available data from key in vitro and in vivo experiments to facilitate a comparative understanding.

Mechanism of Action: A Focus on M1 and M4 Receptors

This compound's therapeutic potential in conditions like schizophrenia and Alzheimer's disease is primarily attributed to its activity as a muscarinic acetylcholine (B1216132) receptor agonist.[1] It demonstrates comparable binding affinity across all five muscarinic receptor subtypes (M1-M5) but exhibits greater functional agonism at the M1 and M4 receptors.[2][3] This selective agonism is thought to underlie its antipsychotic and cognitive-enhancing effects.[4] The M1 receptor is highly expressed in brain regions critical for cognition, while the M4 receptor is involved in modulating dopamine (B1211576) release, a key pathway implicated in psychosis.[4]

The combination of this compound with trospium in KarXT is designed to mitigate the peripheral cholinergic side effects often seen with muscarinic agonists, such as nausea and vomiting, by blocking muscarinic receptors outside of the central nervous system.

Comparative Preclinical Data

To objectively assess this compound's profile, this guide presents data from preclinical studies comparing it with other cholinergic agents, including N-desmethylclozapine (the active metabolite of clozapine), sabcomeline, and the novel M1/M4 agonist ML-007.

In Vitro Receptor Activity

The following table summarizes the in vitro activity of this compound and comparator agents at muscarinic receptors, primarily from GTPγS binding assays, which measure G-protein activation upon receptor agonism.

CompoundTarget(s)Assay TypeKey FindingsReference(s)
This compound M1/M4 Muscarinic AgonistGTPγS BindingPotent agonist at M1 and M4 receptors.
N-desmethylclozapine M1 Muscarinic AgonistGTPγS BindingSlight agonistic effects on the M1 mAChR. Also shows agonistic properties at the 5-HT1A receptor.
Sabcomeline Muscarinic AgonistMicrodialysisIncreased acetylcholine efflux in the medial prefrontal cortex.
ML-007 M1/M4 Muscarinic AgonistGTPγS BindingHigher intrinsic activity compared to this compound.
In Vivo Antipsychotic-like Activity

Animal models of psychosis, such as amphetamine-induced hyperlocomotion, are crucial for evaluating the potential antipsychotic efficacy of novel compounds. A reduction in this hyperactive behavior is indicative of antipsychotic potential.

CompoundAnimal ModelKey FindingsReference(s)
This compound Amphetamine-induced hyperlocomotionDose-dependently inhibited amphetamine-induced hyperlocomotion.
ML-007 Amphetamine-induced hyperlocomotionAchieved a robust antipsychotic response at 10-fold lower doses than this compound.
Effects on Neurotransmitter Efflux

Microdialysis studies in rats allow for the in vivo measurement of neurotransmitter levels in specific brain regions, providing insights into a compound's mechanism of action.

CompoundBrain RegionEffect on Acetylcholine (ACh) EffluxEffect on Dopamine (DA) EffluxReference(s)
This compound Medial Prefrontal Cortex & Nucleus AccumbensSignificantly increased ACh efflux at 10 mg/kg.Dose-dependently increased DA efflux.
Sabcomeline Medial Prefrontal CortexSignificantly increased ACh efflux at 1 mg/kg.Dose-dependently increased DA efflux.
N-desmethylclozapine Not specifiedLower ability to increase ACh and DA levels compared to this compound and Sabcomeline.Lower ability to increase ACh and DA levels compared to this compound and Sabcomeline.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language.

cluster_receptor Muscarinic Receptor Activation cluster_downstream Downstream Signaling cluster_neuronal Neuronal Response This compound This compound M1_M4 M1/M4 Receptors This compound->M1_M4 Agonist Gq_Gi Gq/Gi Proteins M1_M4->Gq_Gi Activates PLC Phospholipase C (PLC) Gq_Gi->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3_DAG IP3 & DAG PIP2->IP3_DAG Cleavage Ca_PKC Ca2+ & PKC Activation IP3_DAG->Ca_PKC Dopamine_Modulation Dopamine Release Modulation Ca_PKC->Dopamine_Modulation Cognitive_Effects Cognitive Enhancement Ca_PKC->Cognitive_Effects

Caption: this compound's M1/M4 receptor signaling pathway.

cluster_prep Membrane Preparation cluster_assay GTPγS Binding Assay cluster_detection Detection start Rat Brain Tissue (Cortex, Hippocampus, Striatum) homogenize Homogenization start->homogenize centrifuge1 Centrifugation (remove nuclei) homogenize->centrifuge1 centrifuge2 High-Speed Centrifugation (isolate membranes) centrifuge1->centrifuge2 resuspend Resuspend in Assay Buffer centrifuge2->resuspend store Store at -80°C resuspend->store membranes Thawed Membranes add_ligand Add Test Compound (e.g., this compound) membranes->add_ligand add_gdp Add GDP add_ligand->add_gdp preincubate Pre-incubate at 30°C add_gdp->preincubate add_gtp Add [³⁵S]GTPγS preincubate->add_gtp incubate Incubate at 30°C add_gtp->incubate terminate Terminate Reaction (Filtration) incubate->terminate wash Wash Filters terminate->wash scintillation Scintillation Counting wash->scintillation analyze Data Analysis (EC₅₀, Emax) scintillation->analyze

References

Bridging the Gap: Assessing the Translatability of Xanomeline Rodent Data to Human Studies

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Neuropharmacology and Drug Development

The journey of a drug from preclinical rodent models to human clinical trials is fraught with challenges, with the so-called "translational gap" being a primary hurdle. Xanomeline, a novel M1/M4 muscarinic acetylcholine (B1216132) receptor agonist, represents a paradigm shift in schizophrenia treatment, moving away from the traditional dopamine (B1211576) D2 receptor antagonism. Its clinical formulation, KarXT, which co-formulates this compound with the peripherally acting muscarinic antagonist trospium (B1681596), has shown significant promise in human trials. This guide provides a comprehensive comparison of key preclinical rodent data with human clinical trial results for this compound, offering an objective assessment of its translational success and providing detailed experimental insights for researchers.

Efficacy: From Animal Models of Psychosis to Clinical Symptom Improvement

A cornerstone of preclinical antipsychotic testing involves rodent models that mimic certain aspects of schizophrenia. Key models include the disruption of prepulse inhibition (PPI), which reflects sensorimotor gating deficits, and amphetamine-induced hyperactivity, which models dopamine hyperfunction associated with positive symptoms. In human trials, the primary measure of efficacy is the Positive and Negative Syndrome Scale (PANSS), a comprehensive assessment of symptom severity.

Comparative Efficacy Data
ParameterRodent Models (Rats/Mice)Human Studies (KarXT - EMERGENT-2 Trial)Translatability Assessment
Sensorimotor Gating This compound dose-dependently reverses apomorphine-induced disruption of Prepulse Inhibition (PPI).[1][2][3] At 30 mg/kg, it significantly reverses the deficit.[3]Not directly measured as a primary endpoint. PPI is considered a translational model, not a clinical outcome.Conceptual Translation: The positive result in a core preclinical model of sensorimotor gating deficits, a key feature of schizophrenia, predicted a positive clinical outcome in the broader context of the disorder.[4]
Antagonism of Hyperactivity This compound (2 mg/kg) significantly attenuates amphetamine-induced hyperactivity in mice. This effect is primarily mediated by M4 receptors.Not directly applicable.Conceptual Translation: The ability to modulate dopamine-agonist induced hyperactivity in rodents, a proxy for positive symptoms, translated to significant reductions in the PANSS positive symptom subscale in humans.
Overall Symptom Reduction This compound inhibits conditioned avoidance responding in rats, a classic predictive model for antipsychotic efficacy.KarXT demonstrated a statistically significant and clinically meaningful 9.6-point reduction in PANSS total score compared to placebo (-21.2 KarXT vs. -11.6 placebo; p<0.0001).High: The predictive validity of established preclinical models was confirmed by the robust clinical trial results.
Positive Symptoms (See Antagonism of Hyperactivity)Statistically significant reduction in PANSS positive subscale score (-2.9 points vs. placebo; -6.8 KarXT vs. -3.9 placebo; p<0.0001).High: The preclinical signal against psychosis-like behavior translated effectively.
Negative Symptoms Preclinical data suggests M1 agonism may address negative/cognitive symptoms.Statistically significant reduction in PANSS negative subscale score (-1.8 points vs. placebo; -3.4 KarXT vs. -1.6 placebo; p=0.0055).Moderate to High: While statistically significant, the effect on negative symptoms was less pronounced than on positive symptoms, a common challenge in schizophrenia therapeutics.

Safety and Tolerability: The Cholinergic Challenge

A critical aspect of this compound's development was managing its cholinergic side effects. While the M1/M4 agonism in the central nervous system (CNS) is therapeutic, peripheral muscarinic activation leads to adverse events.

Comparative Safety Data
ParameterRodent Models (this compound alone)Human Studies (KarXT - this compound + Trospium)Translatability Assessment
Cholinergic Side Effects Salivation, diarrhea, and emesis are observed. These effects were noted as a limitation in early animal studies.The most common adverse events were constipation (21%), nausea (19%), vomiting (14%), and dyspepsia (19%). The co-formulation with trospium significantly reduced the incidence of classic cholinergic side effects compared to this compound alone.Translational Success via Formulation: Preclinical studies accurately predicted the dose-limiting cholinergic side effects. The human data demonstrates a successful mitigation strategy through the addition of a peripheral antagonist (trospium), which was key to enabling clinical success.
Extrapyramidal Symptoms (EPS) Unlike typical antipsychotics, this compound does not produce catalepsy in rats, indicating a low risk of motor side effects.Incidence of EPS was similar to placebo.High: The favorable preclinical motor side effect profile translated directly to a significant advantage in human trials, distinguishing it from dopamine-blocking agents.
Weight Gain Not identified as a significant issue in preclinical models.Incidence of weight gain was similar to placebo.High: The lack of weight gain, a common and problematic side effect of many current antipsychotics, was consistent from preclinical to clinical findings.

Pharmacokinetics: A Tale of Two Species

ParameterRodent (Rat)HumanTranslatability Assessment
Half-life (t½) ~0.54 hours (oral)~5 hoursLow: As expected, the metabolic rate is significantly different between species. The much shorter half-life in rats necessitates different dosing paradigms in preclinical studies compared to human trials.
Metabolism Extensive liver metabolism.Primarily eliminated in the urine, mostly as metabolites.Conceptual Translation: Both species show extensive metabolism, though the specific pathways and rates differ.

Experimental Protocols and Methodologies

Rodent Model: Prepulse Inhibition (PPI) of Acoustic Startle
  • Objective: To assess sensorimotor gating, a translational measure of information-processing deficits observed in schizophrenia.

  • Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a transducer to measure the whole-body startle response of the animal.

  • Procedure:

    • Acclimation: The rat or mouse is placed in the chamber for a 5-10 minute acclimation period with constant background white noise (e.g., 65-70 dB).

    • Habituation: A series of "pulse-alone" trials (e.g., 105-120 dB, 40 ms (B15284909) duration) are presented to stabilize the startle response.

    • Testing: A series of randomized trials are presented, including:

      • Pulse-alone trials: The startling stimulus by itself.

      • Prepulse-pulse trials: A weak, non-startling acoustic prepulse (e.g., 3-15 dB above background) is presented 30-100 ms before the startling pulse.

      • No-stimulus trials: Background noise only.

    • Drug Administration: To test a compound like this compound, it is administered prior to the session. To model psychosis, a disrupting agent like the dopamine agonist apomorphine (B128758) is given. This compound's ability to reverse this disruption is then measured.

  • Calculation: PPI is calculated as a percentage reduction in the startle response on prepulse-pulse trials compared to pulse-alone trials: %PPI = [1 - (Startle on Prepulse-Pulse Trial / Startle on Pulse-Alone Trial)] * 100.

Human Trial: Positive and Negative Syndrome Scale (PANSS)
  • Objective: To measure the severity of a broad range of symptoms in individuals with schizophrenia. It is considered the "gold standard" for assessing antipsychotic efficacy.

  • Structure: A 30-item scale rated by a trained clinician following a semi-structured interview (SCI-PANSS). The interview covers the patient's experiences over the past week.

  • Scoring: Each item is scored on a 7-point scale from 1 (absent) to 7 (extreme). The 30 items are divided into three subscales:

    • Positive Scale (7 items): Measures symptoms like delusions and hallucinations.

    • Negative Scale (7 items): Measures symptoms like blunted affect and social withdrawal.

    • General Psychopathology Scale (16 items): Measures a range of other symptoms like anxiety and tension.

  • EMERGENT-2 Trial Protocol:

    • Design: A 5-week, randomized, double-blind, placebo-controlled inpatient trial.

    • Population: 252 adults (18-65 years) with a DSM-5 diagnosis of schizophrenia experiencing an acute worsening of psychosis.

    • Intervention: Flexible-dose KarXT (starting at 50mg this compound/20mg trospium twice daily, titrating up to 125mg this compound/30mg trospium twice daily) or placebo.

    • Primary Endpoint: The change from baseline in the PANSS total score at Week 5.

Visualizing the Pathways and Processes

Xanomeline_Mechanism_of_Action

Figure 1. Mechanism of Action for KarXT (this compound-Trospium).

Translational_Workflow PPI PPI Go Go PPI->Go Formulation Formulation Go->Formulation AIH AIH AIH->Go CAR CAR CAR->Go SE_rodent SE_rodent SE_rodent->Go Phase3 Phase3 Formulation->Phase3 Efficacy_human Efficacy_human Phase3->Efficacy_human Safety_human Safety_human Phase3->Safety_human

Figure 2. Translational workflow from rodent models to human trials for this compound.

Conclusion: A Qualified Translational Success

The development of this compound, culminating in the KarXT formulation, stands as a compelling case study in translational neuroscience.

  • High Predictive Validity for Efficacy: Preclinical rodent models of psychosis, such as PPI and amphetamine-induced hyperactivity, successfully predicted the antipsychotic efficacy of this compound in humans. The robust reduction in PANSS scores in clinical trials aligns with the positive outcomes in these established animal paradigms.

  • Accurate Prediction of a Key Liability: The dose-limiting cholinergic side effects observed in early human studies were consistent with preclinical observations. This highlights a critical, albeit negative, aspect of translatability: animal models were predictive of the key safety challenge.

  • Bridging the Gap with Innovative Formulation: The ultimate success of this compound in late-stage trials was not merely a direct translation of the molecule's effects but a translational solution. The preclinical identification of cholinergic adverse events directly informed the rational design of the KarXT co-formulation. By adding the peripherally-restricted antagonist trospium, developers mitigated the predictable side effects without compromising central efficacy, effectively bridging the translational gap that had stalled the compound's progress.

References

Xanomeline's Differentiated Efficacy in Preclinical Models of Alzheimer's Disease and Schizophrenia: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Xanomeline, a selective M1 and M4 muscarinic acetylcholine (B1216132) receptor agonist, in preclinical animal models of Alzheimer's disease and schizophrenia. The data presented herein is collated from various experimental studies to offer a comprehensive overview for research and development professionals.

Comparative Efficacy Data

The following tables summarize the quantitative outcomes of this compound administration in key behavioral and pathological assessments in validated animal models for each disorder.

Table 1: Efficacy of this compound in an Alzheimer's Disease Mouse Model
Animal ModelTest/ParameterTreatment GroupKey FindingsReference
3xTg-AD MiceMorris Water Maze (Probe Trial)This compound (1 mg/kg, i.p. daily for 3 months)Ameliorated the performance of female 3xTg-AD mice, suggesting rescue of spatial memory impairment.[1][1]
3xTg-AD MiceAβ42 Levels (Cortex and Hippocampus)EUK1001 (a this compound derivative)Significantly decreased Aβ42 levels.[1][2][1][2]
CHO-m1 CellsSoluble Amyloid Precursor Protein (APPs) SecretionThis compound (100 nM)Increased APPs release by 4-10 fold, suggesting a shift to the non-amyloidogenic pathway.[3]
Table 2: Efficacy of this compound in Schizophrenia Rodent Models
Animal ModelTest/ParameterTreatment GroupKey FindingsReference
Sprague-Dawley RatsApomorphine-Induced Prepulse Inhibition (PPI) DeficitThis compound (3-30 mg/kg, s.c.)Dose-dependently reversed the apomorphine-induced disruption of PPI, indicating antipsychotic-like activity.[4][5][6][4][5][6]
Sprague-Dawley RatsAmphetamine-Induced HyperlocomotionThis compound (1-30 mg/kg, s.c.)Attenuated amphetamine-induced hyperactivity at doses that did not affect spontaneous activity.[4][7][4][7]
Mice (Wild-Type, M1 KO, M4 KO)Amphetamine-Induced HyperactivityThis compoundAttenuation of hyperactivity was abolished in M4 knockout mice and partially attenuated in M1 knockout mice, confirming the crucial role of these receptors.[8][8]

Signaling Pathways and Mechanism of Action

This compound functions as a dual M1 and M4 muscarinic acetylcholine receptor agonist. Its therapeutic effects in both Alzheimer's disease and schizophrenia are believed to be mediated through the distinct downstream signaling pathways initiated by the activation of these receptors in different brain regions.

This compound Signaling Pathway cluster_0 Alzheimer's Disease Context cluster_1 Schizophrenia Context Xanomeline_AD This compound M1_Receptor_AD M1 Receptor (Postsynaptic) Xanomeline_AD->M1_Receptor_AD PKC Protein Kinase C (PKC) Activation M1_Receptor_AD->PKC alpha_Secretase α-Secretase Activity ↑ PKC->alpha_Secretase sAPPalpha sAPPα Production ↑ (Non-amyloidogenic) alpha_Secretase->sAPPalpha Abeta Aβ Production ↓ alpha_Secretase->Abeta Cognitive_Enhancement_AD Cognitive Enhancement sAPPalpha->Cognitive_Enhancement_AD Xanomeline_Sch This compound M4_Receptor M4 Receptor (Presynaptic Autoreceptor on ACh neurons) Xanomeline_Sch->M4_Receptor M1_Receptor_Sch M1 Receptor (Postsynaptic) Xanomeline_Sch->M1_Receptor_Sch ACh_Release Acetylcholine (ACh) Release ↓ M4_Receptor->ACh_Release Glutamate_Modulation Glutamate Modulation in PFC M1_Receptor_Sch->Glutamate_Modulation Dopamine_Release Dopamine (B1211576) Release in Striatum ↓ ACh_Release->Dopamine_Release Antipsychotic_Effects Antipsychotic Effects (Positive Symptoms) Dopamine_Release->Antipsychotic_Effects Cognitive_Enhancement_Sch Cognitive Enhancement (Negative/Cognitive Symptoms) Glutamate_Modulation->Cognitive_Enhancement_Sch

Caption: this compound's dual M1/M4 agonism targets distinct pathways in Alzheimer's and schizophrenia.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard practices in preclinical behavioral neuroscience.

Morris Water Maze (Alzheimer's Disease Model)

This test assesses hippocampal-dependent spatial learning and memory.

G start Acclimation visible Visible Platform Training (1-2 days) - Platform is visible above water - Mouse learns the task contingency start->visible hidden Hidden Platform Training (4-6 days) - Platform is submerged and hidden - Mouse uses spatial cues to locate it visible->hidden probe Probe Trial (1 day) - Platform is removed - Memory is assessed by time spent in the target quadrant hidden->probe end Data Analysis - Escape latency - Path length - Time in target quadrant probe->end

Caption: Workflow for the Morris Water Maze experiment.

Protocol:

  • Apparatus: A circular pool (90-120 cm in diameter) is filled with water made opaque with non-toxic paint. A small platform is submerged about 1 cm below the water's surface in one quadrant. The pool is situated in a room with various prominent spatial cues.

  • Acclimation: Mice are handled for several days before the experiment to reduce stress.

  • Visible Platform Training: For 1-2 days, the platform is made visible by attaching a brightly colored flag. Mice are placed in the pool from different starting positions and allowed to find the platform. This phase ensures the animals are not sensorimotor-impaired and understand the basic task.

  • Hidden Platform Training: For 4-6 consecutive days, the flag is removed, and the platform remains in a fixed location. Mice are given multiple trials per day from different starting points to learn the platform's location using the distal cues.

  • Probe Trial: 24 hours after the last training trial, the platform is removed, and each mouse is allowed to swim freely for 60 seconds. The time spent in the quadrant where the platform was previously located is recorded as a measure of spatial memory retention.

  • Data Collection: An overhead camera connected to a tracking software records the swim path, latency to find the platform, and time spent in each quadrant.

Prepulse Inhibition (PPI) Test (Schizophrenia Model)

This test measures sensorimotor gating, a process that is deficient in individuals with schizophrenia.

G start Acclimation habituation Habituation (5 min) - Animal placed in startle chamber - Background noise is present start->habituation testing Test Session - Series of trials:  - Pulse alone (startle stimulus)  - Prepulse + Pulse  - No stimulus habituation->testing end Data Analysis - Calculate %PPI:  [(Pulse alone - Prepulse+Pulse) / Pulse alone] * 100 testing->end

Caption: Workflow for the Prepulse Inhibition experiment.

Protocol:

  • Apparatus: A startle response system consisting of a sound-attenuating chamber with a speaker to deliver acoustic stimuli and a sensor to detect the animal's startle response.

  • Acclimation: Rodents are acclimated to the testing room for at least one hour before the session.

  • Habituation: The animal is placed in the startle chamber for a 5-minute habituation period with background white noise.

  • Test Session: The session consists of a series of trials presented in a pseudorandom order:

    • Pulse alone trials: A strong startling stimulus (e.g., 120 dB) is presented.

    • Prepulse-pulse trials: A weaker, non-startling stimulus (the prepulse, e.g., 70-85 dB) precedes the startling pulse by a short interval (e.g., 100 ms).

    • No-stimulus trials: Only background noise is present.

  • Drug Administration: this compound or a vehicle is administered at a specified time before the test session. To induce a PPI deficit, a dopamine agonist like apomorphine (B128758) can be administered.

  • Data Collection and Analysis: The startle amplitude is recorded for each trial. The percentage of PPI is calculated as: [1 - (startle response on prepulse-pulse trial / startle response on pulse-alone trial)] x 100.

Amphetamine-Induced Hyperlocomotion (Schizophrenia Model)

This model assesses the potential of a compound to mitigate the hyperdopaminergic state thought to underlie the positive symptoms of schizophrenia.

Protocol:

  • Apparatus: An open-field arena equipped with infrared beams or a video tracking system to measure locomotor activity.

  • Habituation: Animals are placed in the open-field arena for a 30-60 minute habituation period on the day before testing.

  • Drug Administration: this compound or vehicle is administered prior to the amphetamine challenge.

  • Test Session: Following a baseline recording period in the open field, animals are administered d-amphetamine (e.g., 0.5-1.5 mg/kg, s.c.) to induce hyperlocomotion.

  • Data Collection: Locomotor activity (e.g., distance traveled, beam breaks) is recorded for 60-90 minutes following the amphetamine injection. The ability of this compound to reduce the amphetamine-induced increase in activity is the primary measure of efficacy.

References

Safety Operating Guide

Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment and Handling of Xanomeline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Xanomeline, a muscarinic acetylcholine (B1216132) receptor agonist. Adherence to these procedural steps will minimize risk and ensure proper disposal, fostering a culture of safety and responsibility in the laboratory.

Hazard Identification and Classification

This compound presents several potential hazards that necessitate careful handling. While classifications may vary slightly between suppliers, it is crucial to adopt a conservative approach to safety. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

Hazard StatementClassification Source
Acute toxicity, oral (Category 4)MedChemExpress Safety Data Sheet[1]
Skin corrosion/irritation (Category 2)MedChemExpress Safety Data Sheet[1]
Serious eye damage/eye irritation (Category 2A)MedChemExpress Safety Data Sheet[1]
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)MedChemExpress Safety Data Sheet[1]
Not a hazardous substance or mixtureAbMole BioScience Safety Data Sheet[2], MedChemExpress Safety Data Sheet (for this compound tartrate)

Due to the conflicting classifications, it is recommended to handle this compound as a hazardous substance, implementing all necessary precautions.

Personal Protective Equipment (PPE) Protocol

A comprehensive personal protective equipment (PPE) regimen is mandatory to prevent exposure. The following table outlines the required PPE for handling this compound.

Body PartRequired PPEStandard/Specification
Eyes/Face Safety goggles with side-shieldsANSI Z87.1 or equivalent
Hands Chemical-resistant protective glovesBS EN 374:2003 or equivalent
Body Impervious clothing, such as a lab coatShould be long-sleeved and close in the back
Respiratory Suitable respiratorRecommended when not handled in a containment primary engineering control (C-PEC) or if dust/aerosols may be generated.
Feet Closed-toe shoesN/A

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for the safe handling of this compound, from initial preparation to final disposal.

This compound Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup cluster_disposal Disposal A Don appropriate PPE B Verify fume hood functionality A->B C Assemble all necessary equipment and reagents B->C D Weigh this compound in a fume hood C->D Proceed to handling E Prepare solution or perform other manipulations D->E F Decontaminate work surfaces with alcohol E->F After experiment completion G Segregate waste into appropriate containers F->G H Properly label waste containers G->H Prepare for disposal I Dispose of waste according to institutional and local regulations H->I J Doff PPE in the correct order I->J K Wash hands thoroughly J->K

This compound Handling and Disposal Workflow

Detailed Methodologies

Handling Procedures:

  • Preparation : Before handling this compound, ensure you are in a well-ventilated area, preferably within a certified chemical fume hood. Don all required personal protective equipment as outlined in the table above.

  • Weighing and Transfer : To minimize the generation of dust, carefully weigh and transfer solid this compound within the fume hood. Avoid any actions that could create aerosols.

  • Solution Preparation : When preparing solutions, add the solid this compound to the solvent slowly to prevent splashing.

  • Spill Management : In the event of a spill, evacuate personnel from the immediate area. Wearing appropriate PPE, cover the spill with an absorbent material such as diatomite or universal binders. Decontaminate the area by scrubbing with alcohol. Collect all contaminated materials in a sealed container for proper disposal.

Disposal Plan:

  • Waste Collection : All waste materials, including contaminated gloves, absorbent materials, and empty containers, should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal : The disposal of this compound waste must be in strict accordance with all local, state, and federal regulations. Do not dispose of this compound down the drain or in the regular trash. If you are unsure of the proper disposal procedures, contact your institution's Environmental Health and Safety (EHS) department. For unused medicine in a non-laboratory setting, it is recommended to mix it with an unappealing substance like coffee grounds or cat litter before sealing it in a plastic bag and placing it in the household trash.

By adhering to these safety protocols, researchers can confidently handle this compound while minimizing risks to themselves and the environment. This commitment to safety is the foundation of innovative and responsible scientific discovery.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Xanomeline
Reactant of Route 2
Reactant of Route 2
Xanomeline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.